2-(Pentyloxy)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pentoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDALFNSIKMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51728-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-pentyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51728-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40334816 | |
| Record name | 2-(Pentyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6196-58-3 | |
| Record name | 2-(Pentyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Pentyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pentyloxy)ethanol, a member of the glycol ether family, is a chemical compound with applications in various industrial and research settings. Its amphiphilic nature, stemming from the presence of both a hydroxyl group and an ether linkage, makes it a subject of interest for studies involving solvents, surfactants, and reaction media. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing key concepts. It is important to note that while computational data for this compound is available, there is a recognized need for more extensive experimental validation of its physicochemical properties.[1]
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in experimental designs, and for theoretical modeling.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Ethylene glycol monopentyl ether, Pentyl cellosolve | [3] |
| CAS Number | 6196-58-3 | [1][2] |
| Molecular Formula | C₇H₁₆O₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [1][2] |
| Appearance | Colorless liquid (expected) | N/A |
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound. It is critical to note that a significant portion of the available data is based on computational predictions rather than experimental determination.[1]
| Property | Value | Unit | Type | Source |
| Boiling Point | 186.9 | °C | Predicted | Cheméo |
| Melting Point | -35.1 | °C | Predicted | Cheméo |
| Density | 0.892 | g/cm³ | Predicted | Cheméo |
| Water Solubility | 24 g/L | g/L | N/A | [1] |
| logP (Octanol-Water Partition Coefficient) | 1.3 | Computed | [2] | |
| Vapor Pressure | 0.1 | hPa at 22.9 °C | N/A | N/A |
| Refractive Index | 1.424 | Predicted | Cheméo |
Chemical Properties and Reactivity
As a glycol ether, this compound exhibits chemical properties characteristic of both alcohols and ethers.
-
Alcohol Group Reactivity : The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification, oxidation, and formation of alkoxides. The presence of this group also allows for hydrogen bonding, which significantly influences its physical properties like boiling point and water solubility.[1]
-
Ether Linkage Stability : The ether linkage is generally stable under most conditions but can be cleaved under harsh acidic conditions.
-
Reactivity with Oxidizing Agents : Strong oxidizing agents can lead to the oxidation of the alcohol group.
-
Stability : The compound is expected to be stable under normal storage conditions.
Experimental Protocols
A significant gap exists in the literature regarding detailed experimental protocols for the determination of the physical properties of this compound.[1] However, standard methodologies for determining these properties are well-established.
General Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a liquid chemical like this compound.
Caption: Workflow for Physicochemical Characterization.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a common and effective method for the preparation of ethers, including this compound. This reaction proceeds via an S(_N)2 mechanism involving an alkoxide and a primary alkyl halide.[1]
Reaction Scheme:
CH₃(CH₂)₄OH + NaH → CH₃(CH₂)₄O⁻Na⁺ + H₂ CH₃(CH₂)₄O⁻Na⁺ + ClCH₂CH₂OH → CH₃(CH₂)₄OCH₂CH₂OH + NaCl
General Experimental Protocol:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, sodium hydride (NaH) is carefully added to a solution of 1-pentanol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium pentoxide.
-
Ether Formation: 2-Chloroethanol is then added dropwise to the reaction mixture. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
A triplet corresponding to the terminal methyl protons of the pentyl group.
-
Multiplets for the methylene protons of the pentyl chain.
-
A triplet for the methylene protons adjacent to the ether oxygen on the pentyl side.
-
Triplets for the two methylene groups of the ethanol moiety.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.
-
A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
Strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹.
-
A characteristic C-O stretching vibration for the ether linkage in the region of 1050-1150 cm⁻¹.
-
A C-O stretching vibration for the primary alcohol at approximately 1050 cm⁻¹.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the synthetic pathway of this compound via the Williamson ether synthesis.
Caption: Williamson Ether Synthesis Pathway.
Conclusion
This compound is a glycol ether with a range of potential applications. This guide has summarized its key physical and chemical properties based on available data. A notable gap in the scientific literature is the lack of comprehensive experimental data for this compound. Further research is warranted to experimentally validate the computationally predicted properties and to explore its full potential in various scientific and industrial fields. The provided methodologies and diagrams offer a foundational understanding for researchers and professionals working with or interested in this compound.
References
Synthesis of 2-(Pentyloxy)ethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(pentyloxy)ethanol, a glycol ether with potential applications in various scientific and industrial fields. The document focuses on the most prominent and established synthetic methodology, the Williamson ether synthesis. While specific, detailed experimental protocols for this compound are not extensively reported in publicly available literature, this guide constructs a robust, generalized experimental protocol based on well-understood principles of this reaction for analogous compounds. This guide includes detailed reaction schemes, a summary of reactants and their properties, a proposed experimental protocol, and methods for purification and characterization. The information is presented to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Introduction
This compound, also known as ethylene glycol monopentyl ether, belongs to the class of glycol ethers. These compounds are characterized by the presence of both an ether and an alcohol functional group, rendering them amphiphilic and thus useful as solvents, surfactants, and intermediates in organic synthesis. The pentyloxy group in this compound imparts significant hydrophobicity, suggesting its potential utility in formulations where controlled solubility and volatility are required. A thorough understanding of its synthesis is crucial for its further investigation and application.
Primary Synthesis Route: The Williamson Ether Synthesis
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For the synthesis of this compound, two main pathways are feasible, both adhering to the principles of the Williamson synthesis.
Pathway A: Reaction of a pentyl halide with the sodium salt of ethylene glycol. Pathway B: Reaction of a pentyloxide with a 2-haloethanol.
Due to the ready availability of starting materials and the generally higher reactivity of primary alkyl halides in SN2 reactions, Pathway A is often the preferred route.
Reaction Scheme
An In-depth Technical Guide to the Williamson Ether Synthesis of Ethylene Glycol Monopentyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of ethylene glycol monopentyl ether, also known as 2-(pentyloxy)ethanol. This important organic reaction offers a reliable method for the formation of ethers from an organohalide and a deprotonated alcohol.[1] This document details the underlying mechanism, reaction conditions, and a specific experimental protocol, supported by quantitative data and graphical representations of the synthesis workflow.
Core Concepts and Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This reaction involves the backside attack of a nucleophile on an electrophile in a concerted step. In the synthesis of ethylene glycol monopentyl ether, the nucleophile is the 2-hydroxyethoxide ion, formed by the deprotonation of ethylene glycol. This alkoxide then attacks the primary alkyl halide, 1-bromopentane or 1-chloropentane, at the carbon atom bonded to the halogen. For the SN2 reaction to be efficient, a good leaving group, typically a halide, is required.
It is crucial to select the appropriate reactants to favor the SN2 pathway and minimize side reactions. The alkylating agent should ideally be a primary alkyl halide to reduce the likelihood of elimination reactions, which are more prevalent with secondary and tertiary halides.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Williamson ether synthesis of glycol ethers, based on established protocols for similar compounds.
Table 1: Reactant Molar Ratios
| Reactant | Molar Ratio | Rationale | Reference |
| Ethylene Glycol : Alkyl Halide | >2:1, preferably >5:1, ideally 10:1 | A large excess of the glycol minimizes the formation of the dialkylated byproduct. | [3] |
| Base (e.g., NaOH) : Alkyl Halide | >1:1, a slight excess of ~5% (1.05:1) is effective. | Ensures complete deprotonation of the reacting alcohol. A larger excess can increase the reaction rate. | [3] |
Table 2: Reaction Conditions
| Parameter | Value | Notes | Reference |
| Temperature | 50-100 °C | Typical range for Williamson ether synthesis. A specific example uses 100°C. | [1][3] |
| Reaction Time | 1-24 hours | Completion time can vary. A specific example for a similar synthesis cites 24 hours. | [1][3] |
| Pressure | Atmospheric | The reaction is typically conducted at atmospheric pressure. | |
| Yield | 50-95% | Laboratory yields can vary, while industrial processes may achieve near-quantitative conversion. | [1] |
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of ethylene glycol monopentyl ether.
Materials:
-
Ethylene glycol
-
1-Bromopentane (or 1-chloropentane)
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethylene glycol and a 50% aqueous solution of sodium hydroxide under an inert atmosphere of argon or nitrogen. The recommended molar ratio of glycol to hydroxide to the alkyl halide is approximately 10:1.05:1.[3]
-
Alkoxide Formation: Heat the mixture to 100°C with vigorous stirring to facilitate the formation of the sodium 2-hydroxyethoxide.[3]
-
Alkyl Halide Addition: Slowly add 1-bromopentane to the reaction mixture. At a glycol to alkyl halide molar ratio of 2:1 to 5:1, alkyl chlorides are preferred to minimize the formation of dialkyl ethers.[3]
-
Reaction: Maintain the reaction mixture at 100°C for up to 24 hours with continuous stirring.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product four times with diethyl ether.[3]
-
Combine the organic extracts.
-
-
Purification:
Visualizations
Reaction Pathway
References
An In-depth Technical Guide to the Synthesis of 2-(Pentyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 2-(Pentyloxy)ethanol. The initially proposed synthesis via acid-catalyzed dehydration is critically evaluated and determined to be unsuitable for this target molecule due to a lack of selectivity and competing side reactions. Instead, this guide focuses on the robust and well-established Williamson ether synthesis as the recommended synthetic route. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to assist researchers in the successful laboratory-scale synthesis of this compound.
Introduction: Synthetic Strategy Evaluation
This compound is a glycol ether with potential applications as a solvent, intermediate in chemical synthesis, and component in formulation studies. The synthesis of such unsymmetrical ethers requires a strategic approach to ensure high yield and purity.
Unsuitability of Acid-Catalyzed Dehydration
Acid-catalyzed dehydration is a common method for synthesizing symmetrical ethers from a single primary alcohol or for eliminating water from an alcohol to form an alkene.[1][2] However, this method is ill-suited for the preparation of unsymmetrical ethers like this compound from two different alcohols, such as 1-pentanol and ethylene glycol.
When a mixture of two different primary alcohols is subjected to acidic dehydration, a statistical mixture of three different ether products is expected: two symmetrical ethers (dipentyl ether and a polyethylene glycol derivative) and the desired unsymmetrical ether (this compound).[3] This lack of selectivity leads to a complex product mixture that is difficult to separate, resulting in a low yield of the target compound. Furthermore, secondary and tertiary alcohols are prone to E1 elimination reactions under acidic conditions, forming alkenes as major byproducts.[1]
Logical Flaw in Acid-Catalyzed Dehydration for Unsymmetrical Ethers
References
Spectroscopic Profile of 2-(Pentyloxy)ethanol: A Technical Guide
Introduction
2-(Pentyloxy)ethanol, a member of the glycol ether family, finds applications in various industrial processes. A thorough understanding of its molecular structure is paramount for researchers, scientists, and professionals in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure and purity of chemical compounds. This technical guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition. It is important to note that while comprehensive experimental data for this specific compound is not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds.[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.68 | t | 2H | -O-CH₂ -CH₂-OH |
| ~3.55 | t | 2H | -O-CH₂-CH₂ -OH |
| ~3.45 | t | 2H | -O-CH₂ -(CH₂)₃-CH₃ |
| ~2.50 | s (broad) | 1H | -OH |
| ~1.55 | quint | 2H | -O-CH₂-CH₂ -(CH₂)₂-CH₃ |
| ~1.30 | m | 4H | -O-(CH₂)₂-CH₂ -CH₂ -CH₃ |
| ~0.90 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~72.5 | -O-C H₂-CH₂-OH |
| ~71.0 | -O-C H₂-(CH₂)₃-CH₃ |
| ~61.5 | -O-CH₂-C H₂-OH |
| ~31.8 | -O-CH₂-C H₂-(CH₂)₂-CH₃ |
| ~29.2 | -O-(CH₂)₂-C H₂-CH₂-CH₃ |
| ~22.6 | -O-(CH₂)₃-C H₂-CH₃ |
| ~14.1 | -C H₃ |
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1120-1050 | Strong | C-O stretch (ether and alcohol) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 132 | Low | [M]⁺ (Molecular Ion) |
| 101 | Medium | [M - CH₂OH]⁺ |
| 87 | Medium | [M - C₃H₇]⁺ |
| 73 | High | [CH₂=O⁺-CH₂CH₂OH] |
| 59 | Medium | [HO-CH₂-CH₂=O⁺H] |
| 45 | Very High | [CH₂=O⁺H] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired using a single-pulse experiment. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is commonly acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, the easiest method is to place a drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a liquid cell.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates or the solvent is first recorded. Then, the spectrum of the sample is recorded. The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: A common ionization technique for this type of molecule is Electron Ionization (EI). In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
A Comprehensive Technical Guide to the Density Functional Theory (DFT) Analysis of 2-Pentoxyethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the application of Density Functional Theory (DFT) for the computational analysis of 2-pentoxyethanol. Given the absence of specific experimental DFT studies on 2-pentoxyethanol in the current literature, this document outlines a robust, standard methodology and presents a set of expected theoretical data based on established principles and results from analogous glycol ether compounds. This guide serves as a foundational reference for researchers initiating computational studies on this molecule.
Introduction to DFT Analysis of 2-Pentoxyethanol
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of drug development and materials science, DFT provides critical insights into molecular geometry, vibrational frequencies, electronic properties, and reactivity. 2-Pentoxyethanol, a member of the glycol ether family, possesses both hydrophilic and lipophilic characteristics, making it a subject of interest for its solvent properties and potential biological interactions. DFT analysis can elucidate its conformational stability, spectroscopic signatures, and electronic behavior, which are crucial for understanding its macroscopic properties and potential applications.
Detailed Computational Methodology
This section outlines a standard and widely accepted protocol for performing DFT calculations on 2-pentoxyethanol. The methodology is designed to yield accurate and reproducible results for its structural, vibrational, and electronic properties.
2.1. Software
The calculations can be performed using various quantum chemistry software packages such as Gaussian, GAMESS, or ORCA.[1][2][3] These programs allow for the implementation of the specified theoretical methods and basis sets.
2.2. Molecular Geometry Optimization
The initial step involves building the 3D structure of 2-pentoxyethanol. A full geometry optimization is then performed to locate the global minimum on the potential energy surface. This is a critical step as all subsequent property calculations are dependent on the optimized geometry.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[4][5]
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. This basis set is well-suited for molecules containing heteroatoms like oxygen.
-
Convergence Criteria: The optimization should be carried out until the forces on the atoms are negligible, and the geometry has reached a stationary point, typically with convergence criteria of at least 10⁻⁶ Hartree for energy and 10⁻⁴ Hartree/Bohr for the root-mean-square (RMS) force.
2.3. Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Infrared (IR) Spectrum: The calculated frequencies and their corresponding intensities can be used to predict the theoretical IR spectrum of the molecule. This is invaluable for interpreting experimental spectroscopic data. The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values.
2.4. Electronic Property Calculations
The electronic properties of 2-pentoxyethanol are calculated from the optimized geometry. These properties provide insights into the molecule's reactivity and electronic behavior.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering further insight into the charge distribution and polar nature of the molecule.
2.5. Thermodynamic Properties
The vibrational frequency calculation also provides data to compute various thermodynamic properties at a standard temperature and pressure (e.g., 298.15 K and 1 atm), including:
-
Zero-Point Vibrational Energy (ZPVE)
-
Enthalpy (H)
-
Gibbs Free Energy (G)
-
Entropy (S)
Predicted Quantitative Data
The following tables summarize the expected quantitative data for 2-pentoxyethanol based on the computational methodology described above. These values are illustrative and represent a realistic outcome of such a DFT analysis.
Table 1: Predicted Optimized Geometric Parameters for 2-Pentoxyethanol
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (alkane) | 1.53 - 1.54 Å |
| C-O (ether) | 1.42 - 1.43 Å | |
| C-O (alcohol) | 1.43 - 1.44 Å | |
| O-H | 0.96 - 0.97 Å | |
| C-H | 1.09 - 1.10 Å | |
| Bond Angle | C-O-C | 111 - 113° |
| C-C-O | 108 - 110° | |
| C-O-H | 107 - 109° | |
| H-C-H | 109.5° (approx.) | |
| Dihedral Angle | C-C-O-C | ~180° (anti) or ~60° (gauche) |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 2-Pentoxyethanol
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) |
| O-H stretch | Alcohol | 3450 - 3550 |
| C-H stretch (alkane) | -CH₂, -CH₃ | 2850 - 3000 |
| C-O stretch (ether) | C-O-C | 1100 - 1150 |
| C-O stretch (alcohol) | C-OH | 1050 - 1100 |
| O-H bend | Alcohol | 1350 - 1450 |
| C-H bend | -CH₂, -CH₃ | 1375 - 1470 |
Table 3: Predicted Electronic and Thermodynamic Properties of 2-Pentoxyethanol
| Property | Predicted Value | Units |
| HOMO Energy | -6.5 to -7.5 | eV |
| LUMO Energy | 0.5 to 1.5 | eV |
| HOMO-LUMO Gap | 7.0 to 9.0 | eV |
| Dipole Moment | 2.0 to 2.5 | Debye |
| Enthalpy of Formation | -450 to -500 | kJ/mol |
| Gibbs Free Energy of Formation | -300 to -350 | kJ/mol |
| Entropy | 400 to 450 | J/(mol·K) |
Visualizations
4.1. Molecular Structure and Workflow
The following diagrams illustrate the molecular structure of 2-pentoxyethanol and the general workflow for its DFT analysis.
Caption: Ball-and-stick model of 2-pentoxyethanol.
Caption: General workflow for DFT analysis.
4.2. Interdependencies of DFT Calculations
This diagram illustrates the logical flow and dependencies between the different types of DFT calculations.
Caption: Interdependencies of DFT calculation steps.
Conclusion
This technical guide provides a comprehensive framework for conducting a DFT analysis of 2-pentoxyethanol. By following the detailed computational methodology, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The presented hypothetical data serves as a benchmark for what can be expected from such a study. The visualizations offer a clear understanding of the molecule, the computational workflow, and the logical relationships between different analytical steps. This guide is intended to facilitate future computational research on 2-pentoxyethanol and related glycol ethers, ultimately aiding in their application in scientific and industrial contexts.
References
- 1. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 2. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]
- 3. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 2-(Pentyloxy)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pentyloxy)ethanol, a member of the glycol ether family, is a versatile organic solvent with a chemical structure that imparts both hydrophilic and hydrophobic characteristics. This amphiphilic nature makes it a subject of interest in various applications, including as a solvent, coupling agent, and intermediate in chemical synthesis. Understanding its solubility in a range of organic solvents is critical for its effective use in research, drug development, and industrial processes.
This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide leverages data from structurally analogous short- and medium-chain alkyl glycol ethers to provide a representative understanding of its expected solubility behavior. Furthermore, detailed experimental protocols for determining liquid-liquid miscibility are presented to enable researchers to ascertain precise solubility parameters for their specific applications.
Predicted Solubility Profile
Based on the general behavior of glycol ethers, this compound is expected to be miscible with a wide array of organic solvents. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the pentyl ether chain provides nonpolar character, facilitating dissolution in nonpolar organic solvents.
The following table summarizes the expected miscibility of this compound with various classes of organic solvents, based on the known properties of similar glycol ethers like 2-butoxyethanol and 2-ethoxyethanol.[1][2][3][4][5][6][7][8][9][10][11]
| Solvent Class | Representative Solvents | Expected Miscibility with this compound |
| Alcohols | Methanol, Ethanol, Isopropanol, Butanol | Miscible |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |
| Esters | Ethyl Acetate | Miscible |
| Aromatic Hydrocarbons | Benzene, Toluene | Miscible |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Miscible |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Miscible to Partially Miscible |
| Water | Partially Miscible |
Note: As the alkyl chain length in glycol ethers increases, their water solubility tends to decrease. Therefore, this compound is expected to have lower water solubility compared to shorter-chain glycol ethers like 2-ethoxyethanol.
Experimental Protocols
For a definitive determination of the solubility or miscibility of this compound in a specific organic solvent, a standardized experimental protocol should be followed. The following is a detailed methodology based on the visual determination of miscibility, adapted from standard laboratory practices.
Objective:
To determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at a specified temperature (e.g., ambient room temperature).
Materials:
-
This compound (high purity)
-
Organic solvent to be tested (high purity)
-
Calibrated pipettes or graduated cylinders (e.g., 10 mL, 25 mL)
-
Glass test tubes or vials with stoppers
-
Vortex mixer or shaker
-
Constant temperature bath (optional, for non-ambient temperature studies)
-
Light source with a dark background for observing clarity
Procedure:
-
Preparation of Test Mixtures:
-
Label a series of clean, dry test tubes.
-
Using a calibrated pipette, add a known volume of the organic solvent to each test tube. For a preliminary screen, 5 mL is a suitable volume.
-
In a separate set of test tubes, prepare samples with a known volume of this compound.
-
-
Addition of this compound:
-
To the test tubes containing the organic solvent, add this compound in incremental volume ratios. A common starting point is to prepare mixtures with varying volume percentages of this compound, for example: 10%, 25%, 50%, 75%, and 90%.
-
For instance, to prepare a 10% v/v mixture in a total volume of 10 mL, add 1 mL of this compound to 9 mL of the organic solvent.
-
-
Mixing:
-
After each addition, securely stopper the test tube.
-
Thoroughly mix the contents by inverting the tube several times or by using a vortex mixer for approximately 30 seconds. Ensure the two liquids have had ample opportunity to interact.
-
-
Equilibration and Observation:
-
Allow the mixture to stand undisturbed for a period of time, typically 15-30 minutes, to reach equilibrium. If a constant temperature bath is used, allow the test tubes to equilibrate to the desired temperature.
-
Visually inspect the mixture against a dark background with good illumination.
-
Miscible: The mixture will be a single, clear, and homogenous phase with no visible interface or turbidity (cloudiness).
-
Immiscible: Two distinct liquid layers will be visible.
-
Partially Miscible: The mixture may appear cloudy or turbid, or a single phase may be present at some concentrations while two phases are present at others.
-
-
-
Reporting Results:
-
Record the observations for each volume ratio.
-
If the two liquids are miscible in all tested proportions, they can be reported as "miscible."
-
If two layers form at any concentration, they are "immiscible."
-
If miscibility is observed only up to a certain concentration, the approximate solubility limit can be reported.
-
Mandatory Visualizations
Experimental Workflow for Miscibility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound in an organic solvent.
Caption: Workflow for determining the miscibility of two liquids.
Conclusion
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. store.astm.org [store.astm.org]
- 4. img.antpedia.com [img.antpedia.com]
- 5. petrolube.com [petrolube.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
health and safety data sheet for 2-(Pentyloxy)ethanol
An In-depth Technical Guide to the Health and Safety Data for 2-(Pentyloxy)ethanol
Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. It is a compilation of publicly available data and is for informational purposes only. For specific safety and handling procedures, always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer and follow all applicable local, state, and federal regulations. Experimental data for this compound is limited; therefore, data from structurally related compounds has been included for a more comprehensive assessment and is clearly indicated.
Chemical Identification
This compound is a glycol ether, a class of solvents known for their amphiphilic properties, possessing both hydrophilic and hydrophobic characteristics.[1] This dual nature makes them versatile in various applications.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Ethylene glycol monopentyl ether, Pentylglycol, 2-hydroxyethyl pentyl ether | [3] |
| CAS Number | 6196-58-3 | [1][2][3] |
| Molecular Formula | C₇H₁₆O₂ | [1][2] |
| InChI Key | QVQDALFNSIKMBH-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A significant portion of the available data on the physicochemical properties of this compound is derived from computational models rather than direct experimental determination.[1]
| Property | Value | Unit | Source / Method |
| Molecular Weight | 132.20 | g/mol | [1][2] |
| Appearance | Colorless Liquid (presumed) | - | General for glycol ethers |
| Density | 1.11 | g/cm³ | [1] |
| Water Solubility | 24 | g/L | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.3 | - | Computed by XLogP3[2] |
| Normal Boiling Point (Tboil) | 466.15 (Predicted) | K | Joback Method[3] |
| Normal Melting Point (Tfus) | 225.93 (Predicted) | K | Joback Method[3] |
| Enthalpy of Vaporization (ΔvapH°) | 69.58 (Predicted) | kJ/mol | Joback Method[3] |
| Critical Temperature (Tc) | 643.03 (Predicted) | K | Joback Method[3] |
| Critical Pressure (Pc) | 2946.00 (Predicted) | kPa | Joback Method[3] |
Hazard Identification and Classification
While specific GHS classification for this compound is not consistently available, related compounds and general safety documents indicate potential hazards. For the structurally similar compound 2-(2-Pentyloxy ethoxy)-ethanol (CAS: 18912-81-7), the following hazards are listed.[4]
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements (General for Glycol Ethers):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Caption: Figure 1: Logical relationship between identified hazards for related glycol ethers and the corresponding protective measures.
Toxicological Information
Experimental toxicological data for this compound is scarce.[1] The information below is based on data for the homologous compound 2-(Hexyloxy)ethanol (CAS: 112-25-4) , which has a slightly longer alkyl chain. The critical health effects identified for this analogue are acute toxicity via oral and dermal routes and skin corrosion/irritation.[6]
| Endpoint | Species | Route | Value | Classification | Source |
| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 738 | mg/kg bw | Harmful if swallowed |
| Acute Dermal Toxicity (LD₅₀) | Rabbit | Dermal | 721 | mg/kg bw | Harmful in contact with skin |
| Acute Inhalation Toxicity (LC₅₀) | Rodent | Inhalation | > 85 (4-hr) | ppm | Low toxicity |
| Skin Irritation/Corrosion | In vitro | EpiDerm™ | - | Corrosive |
Experimental Protocols
Detailed experimental protocols for the studies on 2-(hexyloxy)ethanol are not fully described in the available summaries. However, they are reported to be consistent with standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD Test Guideline 401):
-
Objective: To determine the median lethal dose (LD₅₀) after a single oral administration.
-
Methodology: A group of fasted laboratory rats (e.g., Sprague-Dawley) are administered the substance by gavage. A range of doses is used across different groups. The animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Endpoint: The LD₅₀ is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. Signs of toxicity for 2-(hexyloxy)ethanol included sluggishness, unsteady gait, and prostration.[6]
-
-
Acute Dermal Toxicity (OECD Test Guideline 402):
-
Objective: To determine the LD₅₀ following a single dermal application.
-
Methodology: The substance is applied uniformly to a shaved area (at least 10% of the body surface) on the backs of rabbits. The area is covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for toxicity and mortality.
-
Endpoint: The dermal LD₅₀ is calculated. Signs of toxicity for 2-(hexyloxy)ethanol included salivation, sluggishness, unsteady gait, skin irritation, ulceration, and a comatose appearance.[6]
-
-
Skin Corrosion (OECD Test Guideline 431 - In Vitro EpiDerm™ Skin Corrosivity Test):
-
Objective: To assess the potential of a chemical to cause skin corrosion using a reconstituted human epidermis model.
-
Methodology: The test chemical is applied topically to the surface of the 3D skin tissue model. After specific exposure periods (e.g., 3 minutes and 1 hour), the chemical is removed, and the tissue is rinsed. Cell viability is then measured using a colorimetric assay (e.g., MTT assay), which quantifies the reduction of MTT dye by mitochondrial dehydrogenases of viable cells into a blue formazan salt.
-
Endpoint: A chemical is identified as corrosive if the cell viability falls below specific thresholds after the defined exposure times. 2-(Hexyloxy)ethanol tested positive in this assay, supporting its classification as corrosive.[6]
-
First Aid Measures
Immediate medical attention is recommended in case of significant exposure. First aid procedures should be followed promptly.
Caption: Figure 2: Standard first aid workflow for different routes of exposure to hazardous chemicals.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical aid.[5][7]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of running water and soap for at least 15 minutes.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person.[9]
Fire-Fighting Measures
Glycol ethers are generally combustible liquids.[10] Ethanol, a related alcohol, is highly flammable, and fires involving polar solvents require specific extinguishing media.[11][12]
| Parameter | Recommendation | Source |
| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam (AR-AFFF).[5][12] | |
| Unsuitable Extinguishing Media | Water jet (may spread fire).[13] Standard AFFF foam may be ineffective as ethanol can break it down.[12] | |
| Specific Hazards | Vapors are heavier than air and may travel to a source of ignition and flash back.[14][15] Containers may explode when heated.[14] | |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[14] |
Accidental Release Measures
Proper containment and cleanup are essential to prevent environmental contamination and exposure to personnel.
Caption: Figure 3: A logical workflow for responding to an accidental chemical spill.
-
Personal Precautions: Avoid contact with skin and eyes and inhalation of vapors.[5] Remove all sources of ignition.[16]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[5]
-
Containment and Cleaning: For minor spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place it into a suitable container for disposal.[5][17] For major spills, dike the area and contact emergency services.[15]
Handling and Storage
Safe handling and storage practices are critical to minimizing risks associated with combustible and irritating chemicals.
| Parameter | Recommendation | Source |
| Handling | Use in a well-ventilated area.[18] Avoid contact with skin, eyes, and clothing.[10] Ground and bond containers when transferring material to prevent static discharge.[18] | |
| Storage | Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[10][18] Keep containers tightly closed.[10] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][9] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are necessary to minimize worker exposure.
| Control | Specification | Source |
| Engineering Controls | Use only in well-ventilated areas, preferably with local exhaust ventilation. Ensure eyewash stations and safety showers are close to the workstation. | [14] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield (compliant with EN166 or OSHA 29 CFR 1910.133). | [14] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [8][19] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge. | [8] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke in work areas. | [7][9] |
References
- 1. This compound | 6196-58-3 | Benchchem [benchchem.com]
- 2. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanol, 2-(pentyloxy)- (CAS 6196-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemical-label.com [chemical-label.com]
- 5. aksci.com [aksci.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. fishersci.com [fishersci.com]
- 8. medline.com [medline.com]
- 9. acme-hardesty.com [acme-hardesty.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. canr.msu.edu [canr.msu.edu]
- 12. ethanolresponse.com [ethanolresponse.com]
- 13. buyat.ppg.com [buyat.ppg.com]
- 14. fishersci.com [fishersci.com]
- 15. mass.gov [mass.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 18. enterpriseethanol.co.za [enterpriseethanol.co.za]
- 19. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
Ecotoxicity and Environmental Impact of Glycol Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ecotoxicity and environmental impact of glycol ethers. It is designed to be a resource for researchers, scientists, and professionals in drug development who require detailed information on the environmental fate and effects of these widely used solvents. The guide summarizes quantitative ecotoxicity data, outlines experimental protocols for key studies, and visualizes metabolic and degradation pathways.
Environmental Fate and Degradation
Glycol ethers are generally not persistent in the environment due to their water solubility and susceptibility to biodegradation.[1][2] They primarily enter the environment through manufacturing effluents and emissions during their use in various commercial products.[1]
Atmospheric Degradation: In the atmosphere, glycol ethers are degraded by reacting with photochemically produced hydroxyl radicals.[3] For instance, ethylene glycol has an atmospheric half-life of about two days.[3]
Biodegradation: In soil and water, glycol ethers are readily biodegradable under both aerobic and anaerobic conditions.[3][4] Several bacterial species, including Pseudomonas sp. and Xanthobacter autotrophicus, have been shown to assimilate and degrade various glycol ethers.[5] The degradation process often involves the oxidation of the terminal hydroxyl group. For example, the biodegradation of ethylene glycol monomethyl ether (EGME) can lead to the formation of methoxyacetic acid (MAA).[6] While this demonstrates degradation, it is important to note that some metabolites, like MAA, can be more toxic than the parent compound.[6] Propylene glycol ethers, upon degradation, break down into n-propylene glycol units, which are considered significantly less harmful than ethylene-based compounds.[4]
Ecotoxicity Profile
The ecotoxicity of glycol ethers varies depending on the specific compound, with a general distinction between the more toxic ethylene glycol ethers (E-series) and the less toxic propylene glycol ethers (P-series).[4][7] Many glycol ethers are classified as "practically non-toxic" to aquatic organisms on an acute basis.[1]
Aquatic Ecotoxicity
The following tables summarize acute and chronic toxicity data for various glycol ethers in different aquatic organisms. The data is presented as LC50 (the concentration lethal to 50% of the test organisms), EC50 (the concentration causing a specific effect in 50% of the test organisms), and NOEC (No Observed Effect Concentration).
| Glycol Ether | Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
| Ethylene Glycol (EG) | Fish (unspecified) | - | LC50 | >10,000 | |
| Aquatic Invertebrates | - | EC50 | >10,000 | [3] | |
| Ethylene Glycol Monomethyl Ether (EGME) | Aquatic Species (general) | - | Significant Adverse Effects | 1,000 - 10,000 | [8] |
| Ethylene Glycol Monomethyl Ether Acetate (EGMEA) | Fish (unspecified) | Acute | LC50 | ~50 | [9][8] |
| Ceriodaphnia dubia (water flea) | Chronic | Reproduction | 0.06 | [9] | |
| Xenopus laevis (frog) | - | Teratogenic Effect | 75 | [9] | |
| Propylene Glycol Monomethyl Ether (PGME) | Aquatic Species (general) | - | Low Toxicity | - | [10] |
This table is a summary of available data and is not exhaustive. Values can vary based on specific test conditions and species.
Terrestrial Ecotoxicity
Data on the toxicity of glycol ethers to terrestrial organisms is less abundant in the public domain compared to aquatic toxicity data. However, standard testing guidelines from organizations like the OECD exist for assessing effects on soil organisms and plants.[11]
Experimental Protocols for Ecotoxicity Testing
Ecotoxicity testing for chemicals like glycol ethers generally follows standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of Test Guidelines (TGs) for this purpose.[12][13]
Standard Aquatic Toxicity Tests
-
Acute Fish Toxicity Test (OECD TG 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period, typically 96 hours. Fish are exposed to a range of concentrations of the test substance in a controlled environment. Observations of mortality and sublethal effects are recorded.[13]
-
Daphnia sp. Acute Immobilisation Test (OECD TG 202): This test assesses the acute toxicity to small freshwater crustaceans, such as Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after a 24 or 48-hour exposure.[14]
-
Alga, Growth Inhibition Test (OECD TG 201): This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the EC50 for growth inhibition over a 72-hour period.[15]
Experimental Workflow for Aquatic Toxicity Testing
The following diagram illustrates a typical workflow for conducting an aquatic toxicity test according to OECD guidelines.
Caption: A generalized workflow for conducting aquatic ecotoxicity tests.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of many ethylene glycol ethers is not caused by the parent compound itself, but rather by its metabolites.[16] The primary metabolic pathway involves the oxidation of the terminal hydroxyl group by alcohol dehydrogenase to form alkoxyacetic acids.[16][17]
Metabolic Activation of Ethylene Glycol Ethers
The following diagram illustrates the metabolic pathway leading to the formation of toxic alkoxyacetic acids from ethylene glycol ethers.
Caption: Metabolic activation of ethylene glycol ethers to toxic metabolites.
Methoxyacetic acid (MAA) and ethoxyacetic acid (EAA) are particularly associated with reproductive and developmental toxicity, as well as bone marrow depression.[17][18] Butoxyacetic acid is the primary metabolite responsible for the hemolytic effects observed with ethylene glycol monobutyl ether (EGBE).[17][19] It is important to note that human erythrocytes are significantly less sensitive to the hemolytic effects of butoxyacetic acid than those of rodents.[7][18]
In contrast, propylene glycol ethers with the alkoxy group at the primary position (α-isomers), which are the main isomers in commercial products, are not metabolized to their corresponding alkoxypropionic acids to a significant extent.[20] This difference in metabolism is a key reason for their lower toxicity profile compared to ethylene glycol ethers.[7][17]
Conclusion
References
- 1. Ethylene glycol ethers: an environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliancechemical.com [alliancechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial degradation of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. Ecotoxicity of ethylene glycol monomethyl ether and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Assessment of Ecotoxicity - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. oecd.org [oecd.org]
- 14. blog.biobide.com [blog.biobide.com]
- 15. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 16. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The toxicology of glycol ethers and its relevance to man | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 18. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]
- 19. publications.iarc.who.int [publications.iarc.who.int]
- 20. ecetoc.org [ecetoc.org]
A Comprehensive Technical Guide to 2-(Pentyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-(Pentyloxy)ethanol, a glycol ether with applications as a solvent and chemical intermediate. The document covers its nomenclature, physicochemical properties, synthesis, and analytical methods, compiled to assist researchers and professionals in drug development and chemical synthesis.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names in scientific literature and commercial contexts. Proper identification is crucial for accurate research and regulatory compliance.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Hydroxyethyl pentyl ether, 2-Pentoxyethanol, Ethylene glycol monopentyl ether, Pentylglycol |
| CAS Number | 6196-58-3[1][2] |
| Molecular Formula | C₇H₁₆O₂[1] |
| Molecular Weight | 132.20 g/mol [1][2] |
| InChI Key | QVQDALFNSIKMBH-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. It should be noted that a significant portion of the available data is based on computational models, highlighting a need for further experimental validation.[2]
| Property | Value | Notes |
| Boiling Point | 186.5 °C (predicted) | - |
| Melting Point | -35.1 °C (predicted) | - |
| Density | 0.89 g/cm³ (predicted) | - |
| Water Solubility | 11350 mg/L (predicted) | Amphiphilic nature contributes to its solubility.[2] |
| LogP (Octanol-Water Partition Coefficient) | 1.41 (predicted) | Indicates low potential for bioaccumulation.[2] |
| Vapor Pressure | 0.08 mmHg @ 25 °C (predicted) | - |
| Flash Point | 71.1 °C (predicted) | - |
Synthesis of this compound
The most common method for the synthesis of this compound and other glycol ethers is the Williamson ether synthesis.[3] This method involves the reaction of an alkoxide with a primary alkyl halide. For this compound, this would typically involve the reaction of sodium pentoxide with 2-chloroethanol or sodium 2-hydroxyethoxide with 1-bromopentane.
General Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol: A Representative Williamson Ether Synthesis
Materials:
-
Pentan-1-ol
-
Sodium hydride (NaH) or Sodium metal (Na)
-
2-Chloroethanol or 2-Bromoethanol
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-1-ol in the anhydrous solvent. To this solution, carefully add sodium hydride in portions at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentoxide.
-
Nucleophilic Substitution: The solution of sodium pentoxide is cooled to 0 °C, and 2-bromoethanol is added dropwise via a syringe or dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 50-100 °C) for several hours (1-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7]
-
Workup and Purification:
-
The reaction mixture is cooled to room temperature, and the excess sodium hydride is quenched by the careful addition of water or ethanol.
-
The mixture is then diluted with water and extracted with diethyl ether.
-
The organic layers are combined and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Final Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Analytical Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of glycol ethers like this compound in various matrices.[8][9]
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of glycol ethers in a liquid sample.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., Rxi®-1301Sil MS or a similar cyanopropylphenyl-based column)[8][9]
Sample Preparation:
-
For liquid samples such as industrial products, a simple dilution with a suitable solvent (e.g., methanol or acetonitrile) is often sufficient.
-
An internal standard (e.g., a deuterated analog or a glycol ether not present in the sample) should be added for accurate quantification.
GC-MS Conditions (Representative):
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Column Flow | 1.2 mL/min |
| Oven Program | Initial temp 40 °C for 2 min, ramp at 20 °C/min to 160 °C, then ramp at 20.5 °C/min to 250 °C, hold for 3 min. |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | 20-200 amu |
Data Analysis:
-
Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum.
-
Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unambiguous identification of this compound. While comprehensive experimental spectra for this specific compound are not widely published, the expected characteristic signals are described below based on the analysis of similar compounds.[2]
¹H NMR Spectroscopy
-
-OH (hydroxyl proton): A broad singlet, typically in the range of 2-5 ppm. The chemical shift is concentration and solvent-dependent.
-
-OCH₂CH₂OH (ethoxy protons): Two triplets, each integrating to 2H, in the range of 3.5-3.8 ppm.
-
-OCH₂(pentyl chain): A triplet integrating to 2H, around 3.4-3.6 ppm.
-
-CH₂(internal methylene groups of pentyl chain): A multiplet integrating to 6H, in the range of 1.2-1.6 ppm.
-
-CH₃ (terminal methyl group of pentyl chain): A triplet integrating to 3H, around 0.9 ppm.
¹³C NMR Spectroscopy
-
-OCH₂CH₂OH (ethoxy carbons): Two signals in the range of 60-75 ppm.
-
-OCH₂(pentyl chain): A signal around 70-72 ppm.
-
-CH₂- (internal methylene carbons of pentyl chain): Signals in the range of 22-32 ppm.
-
-CH₃ (terminal methyl carbon of pentyl chain): A signal around 14 ppm.
Infrared (IR) Spectroscopy
-
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
-
C-H stretch: Multiple sharp peaks in the region of 2850-3000 cm⁻¹ corresponding to the stretching of C-H bonds in the alkyl chain.
-
C-O stretch: A strong band in the region of 1050-1150 cm⁻¹, corresponding to the C-O ether and alcohol linkages.
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show fragmentation patterns typical of ethers and alcohols. Common fragments would result from the cleavage of the C-O bonds and the loss of small neutral molecules like water.
Logical Relationships in Synthesis and Analysis
The synthesis and subsequent analysis of this compound follow a logical workflow designed to ensure the identity and purity of the final product.
Caption: Logical workflow for the synthesis and analysis of this compound.
References
- 1. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6196-58-3 | Benchchem [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. HEXYLOXYLETHANOL - Ataman Kimya [atamanchemicals.com]
- 5. 2-BUTOXYETHANOL - Ataman Kimya [atamanchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. gcms.cz [gcms.cz]
- 9. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
The Discovery and Enduring Legacy of Ethylene Glycol Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and chemical properties of ethylene glycol ethers, a significant class of industrial solvents. The document provides a comprehensive overview of their synthesis, physicochemical properties, and the toxicological concerns that have shaped their use over the past century. Detailed data is presented in tabular format for comparative analysis, and key historical and metabolic pathways are visualized to provide a clear understanding of their development and biological impact.
A Historical Overview: From Laboratory Curiosity to Industrial Workhorse
The story of ethylene glycol ethers begins with the foundational work of French chemist Charles-Adolphe Wurtz. In 1856, Wurtz first synthesized ethylene glycol, laying the groundwork for a new class of chemical compounds.[1] A few years later, in 1859, he also synthesized ethylene oxide, the key precursor to ethylene glycol and its ethers.[1]
The early 20th century saw the transition of these compounds from laboratory curiosities to industrial staples. The first commercial production of ethylene glycol in the United States began in 1925.[2] This was followed by the introduction of the first ethylene glycol ether solvents by Carbide & Carbon Chemicals Corporation (a division of Union Carbide Corporation) with the registration of the trademark "Cellosolve" in 1924. "Ethyl Cellosolve" (ethylene glycol monoethyl ether) was introduced as a lower-cost alternative to other industrial solvents, followed by "Butyl Cellosolve" (ethylene glycol monobutyl ether) in 1928 and "Methyl Cellosolve" (ethylene glycol monomethyl ether) in 1929.[3]
The widespread adoption of ethylene glycol ethers was driven by their excellent solvent properties, including high solvency for a variety of resins and their miscibility with both water and organic solvents.[4][5][6] However, the latter half of the 20th century brought increasing scrutiny of their toxicological profiles, leading to a significant shift in their industrial use.
dot
Caption: A timeline of key events in the discovery and history of ethylene glycol ethers.
Synthesis of Ethylene Glycol and its Ethers
Wurtz's Synthesis of Ethylene Glycol (1856)
Experimental Protocol:
Charles-Adolphe Wurtz's initial synthesis of ethylene glycol involved a two-step process. While detailed, modern-style experimental protocols from his 1856 publication are not available, the reaction can be summarized as follows:
-
Formation of Ethylene Diacetate: Wurtz reacted ethylene iodide (1,2-diiodoethane) with silver acetate. This reaction resulted in the formation of ethylene diacetate.
-
Saponification to Ethylene Glycol: The resulting ethylene diacetate was then subjected to saponification (hydrolysis with a base), using potassium hydroxide, to yield ethylene glycol.
dot
Caption: Wurtz's two-step synthesis of ethylene glycol.
Industrial Production of Ethylene Glycol Ethers
The primary industrial method for producing ethylene glycol ethers involves the reaction of ethylene oxide with an appropriate alcohol. This process is a base-catalyzed nucleophilic addition.
Experimental Protocol (General Industrial Process):
-
Reaction: Anhydrous alcohol (e.g., methanol, ethanol, butanol) is reacted with ethylene oxide in the presence of a catalyst. The reaction is typically carried out in a continuous process.
-
Catalyst: While various catalysts can be used, the synthesis can be performed with triethylamine.[7]
-
Conditions: The reaction is conducted in a rectification tower, which allows for the continuous removal of the product as it is formed.
-
Product Mixture: The reaction yields a mixture of the monoether, diether, and higher glycol ethers. The ratio of these products can be controlled by adjusting the molar ratio of the reactants.[8]
dot
Caption: Industrial synthesis of ethylene glycol ethers from ethylene oxide and an alcohol.
Physicochemical Properties of Ethylene Glycol Ethers
The utility of ethylene glycol ethers as solvents stems from their unique combination of an ether and an alcohol functional group in the same molecule. This dual nature imparts miscibility with both water and many organic solvents. Their physical properties, such as boiling point and density, vary depending on the alkyl chain length and the number of ethylene glycol units.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| Ethylene Glycol Monomethyl Ether (EGME) | 109-86-4 | C3H8O2 | 76.09 | 125 | -85.1 | 0.9647 |
| Ethylene Glycol Monoethyl Ether (EGEE) | 110-80-5 | C4H10O2 | 90.12 | 135 | -70 | 0.9297 |
| Ethylene Glycol Monobutyl Ether (EGBE) | 111-76-2 | C6H14O2 | 118.17 | 171-172 | -75 | 0.9015 |
| Ethylene Glycol Diethyl Ether | 629-14-1 | C6H14O2 | 118.17 | 123.5 | -74 | 0.8484 |
| Diethylene Glycol Monomethyl Ether (DEGME) | 111-77-3 | C5H12O3 | 120.15 | 193 | < -84 | 1.0270 |
| Diethylene Glycol Monoethyl Ether (DEGEE) | 111-90-0 | C6H14O3 | 134.17 | 196 | - | 0.9881 |
| Diethylene Glycol Monobutyl Ether (DEGBE) | 112-34-5 | C8H18O3 | 162.23 | 230.4 | -68.1 | 0.9553 |
Data compiled from various sources.[9][10][11][12]
Toxicology and Metabolic Pathways
The toxicity of ethylene glycol ethers, particularly the E-series, is a significant concern and has led to restrictions on their use. The toxicity is not caused by the parent compound itself, but rather by its metabolites.
Acute Toxicity
The acute toxicity of ethylene glycol ethers varies depending on the specific compound and the route of exposure. The following table summarizes the oral LD50 values for several common ethylene glycol ethers in rats and mice.
| Compound Name | Species | Oral LD50 (mg/kg) |
| Ethylene Glycol Monomethyl Ether (EGME) | Rat | 990 |
| Ethylene Glycol Monoethyl Ether (EGEE) | Rat | 3,000 - 5,500 |
| Mouse | 4,000 - 4,800 | |
| Ethylene Glycol Monobutyl Ether (EGBE) | Rat | 1,414 |
| Diethylene Glycol Monomethyl Ether (DEGME) | Rat | - |
| Diethylene Glycol Monoethyl Ether (DEGEE) | Rat | 5,400 - 8,690 |
| Mouse | 6,580 - 7,410 | |
| Diethylene Glycol Monobutyl Ether (DEGBE) | Rat | 5,660 - 9,623 |
| Mouse | 2,400 - 5,526 |
Data compiled from various sources.[4][5][6][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]
Metabolic Pathway to Toxic Metabolites
The primary pathway for the metabolism of ethylene glycol ethers involves oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). This process converts the parent glycol ether into a toxic alkoxyacetic acid. For example, ethylene glycol monomethyl ether (EGME) is metabolized to methoxyacetic acid (MAA), which is a known reproductive and developmental toxicant.[29][30]
dot
Caption: Metabolic pathway of ethylene glycol ethers to their toxic alkoxyacetic acid metabolites.
The formation of these acidic metabolites is responsible for the characteristic toxic effects of certain ethylene glycol ethers, including reproductive toxicity, developmental toxicity, and hematotoxicity.[30]
Conclusion
The discovery and development of ethylene glycol ethers represent a significant chapter in the history of industrial chemistry. From their origins in the mid-19th century to their widespread use as versatile solvents in the 20th century, these compounds have played a crucial role in numerous applications. However, a deeper understanding of their toxicology, particularly the metabolic activation to toxic alkoxyacetic acids, has led to a more cautious and regulated approach to their use. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and toxicology of ethylene glycol ethers is essential for informed decision-making in both industrial and research settings. The shift towards less toxic alternatives, such as propylene glycol ethers, highlights the ongoing evolution of chemical safety and the importance of continuous research in developing safer and more sustainable chemical products.
References
- 1. The Evolution of Solvent Extraction: A Historical Perspective [greenskybio.com]
- 2. SOLVENTS: From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycol ethers - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. CN113493371B - Preparation method of ethylene glycol monoether - Google Patents [patents.google.com]
- 8. CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents [patents.google.com]
- 9. iloencyclopaedia.org [iloencyclopaedia.org]
- 10. Ethylene glycol diethyl ether | C6H14O2 | CID 12375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. media.laballey.com [media.laballey.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. redox.com [redox.com]
- 14. ec.europa.eu [ec.europa.eu]
- 15. egle.state.mi.us [egle.state.mi.us]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. redox.com [redox.com]
- 18. Toxicities of ethylene glycol and ethylene glycol monoethyl ether in Fischer 344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Short-term toxicity of diethylene glycol monethyl ether in the rat, mouse and pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ethylene glycol monomethyl ether-induced testicular oxidative stress and time-dependent up-regulation of apoptotic, pro-inflammatory, and oncogenic markers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 25. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Open Veterinary Journal [openveterinaryjournal.com]
- 27. Safety assessment of the pharmacological excipient, diethylene glycol monoethyl ether (DEGEE), using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Subchronic oral toxicity of ethylene glycol monobutyl ether in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. inchem.org [inchem.org]
- 30. Effects of Ethylene Glycol Monomethyl Ether and Its Metabolite, 2-Methoxyacetic Acid, on Organogenesis Stage Mouse Limbs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Pentyloxy)ethanol for Researchers and Drug Development Professionals
Anhydrous 2-(pentyloxy)ethanol, a versatile ether alcohol, is gaining traction in various research and development sectors. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is available from various chemical suppliers, catering to research and bulk requirements. The typical purity levels offered are suitable for laboratory research and further manufacturing processes. When sourcing this chemical, it is crucial to obtain a certificate of analysis to confirm its purity and check for any potential impurities.
| Supplier | Purity | Available Quantities | CAS Number |
| Benchchem | Research Grade | Inquire for details | 6196-58-3 |
| Sigma-Aldrich | ≥98% | 5g, 25g, 100g | 6196-58-3 |
| TCI America | >98.0% (GC) | 25mL, 500mL | 6196-58-3 |
| Fisher Scientific | Research Grade | Inquire for details | 6196-58-3 |
Physicochemical Properties
This compound (C7H16O2) is a colorless liquid with a molecular weight of 132.20 g/mol .[1] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic pentyloxy group, makes it a useful solvent for a range of polar and non-polar substances.[2] While extensive experimental data is limited, a combination of computed and available experimental properties provides a solid foundation for its application.
| Property | Value | Source |
| Molecular Formula | C7H16O2 | PubChem[1] |
| Molecular Weight | 132.20 g/mol | PubChem[1] |
| CAS Number | 6196-58-3 | PubChem[1] |
| Boiling Point (Predicted) | 185.6 °C at 760 mmHg | Cheméo |
| Flash Point (Predicted) | 71.1 °C | Cheméo |
| Density (Predicted) | 0.89 g/cm³ | Cheméo |
| Water Solubility (Predicted) | 1.48 g/L | Cheméo |
| LogP (Octanol-Water Partition Coefficient) | 1.5 | Cheméo |
| Vapor Pressure (Predicted) | 0.2 mmHg at 25 °C | Cheméo |
| Kovats Retention Index (Standard non-polar) | 983.1 | PubChem[1] |
Synthesis and Experimental Protocols
The most common and established method for synthesizing this compound is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of a primary alcohol followed by the reaction of the resulting alkoxide with a primary alkyl halide.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Pentanol
-
2-Bromoethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1-pentanol (1.0 equivalent) to the suspension. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentoxide.
-
Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.
-
Partition the mixture between diethyl ether and a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure this compound.
Applications in Research and Drug Development
The unique solvent properties of this compound make it a candidate for various applications in research and drug development, although specific, published examples are currently scarce. Its amphiphilic nature suggests potential uses as a co-solvent in drug formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Further research is warranted to explore its utility in areas such as:
-
Drug Delivery Systems: As a component in microemulsions, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) to improve the oral bioavailability of lipophilic drugs.
-
Topical and Transdermal Formulations: Its ability to potentially act as a penetration enhancer could be investigated for the delivery of drugs through the skin.
-
Organic Synthesis: As a high-boiling point solvent for chemical reactions requiring elevated temperatures.
Conclusion
This compound is a commercially available chemical with a promising profile for various research and drug development applications. While a comprehensive body of experimental data is still emerging, its predicted physicochemical properties and the well-understood chemistry of its synthesis provide a strong basis for its exploration. The key to unlocking its full potential lies in further research into its specific applications, particularly in drug formulation and delivery, and a more detailed characterization of its toxicological profile. This guide serves as a foundational resource for scientists and researchers interested in exploring the utility of this compound in their work.
References
Methodological & Application
2-(Pentyloxy)ethanol: A High-Boiling Point Solvent with Untapped Potential in Organic Synthesis
Introduction
2-(Pentyloxy)ethanol, a member of the glycol ether family, is a versatile solvent recognized for its amphiphilic nature, possessing both a hydrophilic alcohol group and a hydrophobic ether-pentyl chain.[1] This unique structure imparts excellent solvency for a wide range of resins and pigments, making it a staple in the formulation of coatings, paints, and inks where it primarily functions as a high-performance solvent and a crucial coalescing agent.[1] While its industrial applications are well-documented, its use as a solvent in laboratory and industrial-scale organic synthesis remains largely unexplored in publicly available literature. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its physicochemical properties, known applications, and a discussion of its potential utility in organic reactions, based on its characteristics.
Physicochemical Properties
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application in organic synthesis. The following table summarizes the key physicochemical properties of this compound. A significant portion of the available data is based on computational estimations, highlighting a gap in experimentally determined values.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₂ | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| CAS Number | 6196-58-3 | [1] |
| Boiling Point (Tboil) | Not Experimentally Determined | [3] |
| Melting Point (Tfus) | Not Experimentally Determined | [3] |
| Density | 1.11 g/cm³ (estimated) | [1] |
| Water Solubility | 24 g/L (estimated) | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.3 (computed) | [2] |
| Vapor Pressure | Not Experimentally Determined | [1] |
| pH | ~7 (neutral) | [1] |
Current Applications in Formulations
The primary documented use of this compound is as a coalescing agent in paints and other coatings.[1][4][5] Coalescing agents are high-boiling-point solvents that act as temporary plasticizers, reducing the minimum film formation temperature (MFFT) of latex paints.[4] This allows for the formation of a continuous, durable film as the coating cures.[4] Its slow evaporation rate is a key advantage in this application, ensuring controlled drying.[1]
The logical workflow for selecting a coalescing agent is outlined below:
Caption: Logical workflow for selecting a coalescing agent.
Potential Applications in Organic Synthesis: A Prospective View
While specific, documented examples of this compound as a primary solvent in organic reactions are scarce in the reviewed literature, its properties suggest potential applicability in several areas.
High-Temperature Reactions: The presumed high boiling point of this compound, a characteristic of glycol ethers, would make it a suitable solvent for reactions requiring elevated temperatures. This could include certain types of nucleophilic aromatic substitutions, rearrangements, or metal-catalyzed cross-coupling reactions where higher temperatures can improve reaction rates and yields.
Reactions Involving Polar and Nonpolar Reagents: Its amphiphilic character could be advantageous in reactions where both polar and nonpolar reactants or reagents are involved, potentially improving solubility and facilitating interaction between species that are immiscible in more conventional solvents.
Flow Chemistry: In continuous flow chemistry, solvents with low volatility are often preferred to prevent evaporation and ensure stable reactor operation. The high boiling point of this compound could make it a candidate for such applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) where precise control over reaction conditions is critical.
A general workflow for evaluating a new solvent in an organic reaction is depicted below:
Caption: Workflow for evaluating a new solvent in organic synthesis.
Protocols: A General Guideline for Solvent Screening
Due to the lack of specific published protocols for this compound in organic synthesis, the following provides a general experimental protocol for screening its suitability as a solvent for a generic reaction.
Objective: To determine the feasibility of using this compound as a solvent for a given organic transformation and to establish preliminary optimal reaction conditions.
Materials:
-
This compound (analytical grade)
-
Reactants, reagents, and catalyst for the target reaction
-
Standard laboratory glassware and equipment (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Analytical instruments for reaction monitoring and product characterization (e.g., TLC, GC-MS, LC-MS, NMR)
Procedure:
-
Solubility Test:
-
In a small vial, add a known amount of each reactant and product to a measured volume of this compound.
-
Observe the solubility at room temperature and, if necessary, with gentle heating. Record your observations.
-
-
Small-Scale Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the starting materials and the catalyst (if required).
-
Add a sufficient volume of this compound to achieve the desired concentration.
-
Stir the mixture at room temperature to ensure homogeneity.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature using a heating mantle.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC or GC).
-
Record the reaction time and temperature.
-
-
Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Develop an appropriate work-up procedure to isolate the product. This may involve extraction with a suitable organic solvent, washing with water or brine, and drying over an anhydrous salt. The moderate water solubility of this compound may require consideration during the extraction phase.
-
Remove the extraction solvent under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product using standard techniques such as column chromatography, crystallization, or distillation.
-
Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
-
-
Data Analysis:
-
Calculate the reaction yield.
-
Compare the results (yield, reaction time, purity) with those obtained using a standard, established solvent for the same reaction.
-
Conclusion and Future Outlook
This compound is a well-established solvent in the coatings and inks industry with a defined role as a coalescing agent. Its favorable physicochemical properties, particularly its presumed high boiling point and amphiphilic nature, suggest that it could be a valuable, yet underutilized, solvent for a range of organic reactions. The lack of published applications in this area presents an opportunity for researchers to explore its potential in both academic and industrial settings. Further experimental investigation is needed to establish its performance in various reaction types and to provide the detailed protocols necessary for its widespread adoption in organic synthesis. Key research gaps that need to be addressed include the experimental determination of its fundamental physicochemical properties and a systematic evaluation of its performance in a broad spectrum of organic transformations.[1]
References
- 1. This compound | 6196-58-3 | Benchchem [benchchem.com]
- 2. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanol, 2-(pentyloxy)- (CAS 6196-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. US7695557B2 - Efficient coalescing agents - Google Patents [patents.google.com]
- 5. specialchem.com [specialchem.com]
Application Notes and Protocols for 2-(Pentyloxy)ethanol in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pentyloxy)ethanol, a member of the glycol ether family, is a chemical compound with potential yet largely unexplored applications in material science. Its amphiphilic molecular structure, featuring a hydrophilic hydroxyl group and a hydrophobic pentyloxy group, suggests its utility as a solvent and coalescing agent. This document summarizes the known physicochemical properties of this compound, proposes potential applications in coatings and nanoparticle synthesis based on the performance of analogous compounds, and provides generalized protocols for its evaluation. Due to a notable lack of specific experimental data in the current scientific literature, this document also highlights key research gaps and suggests avenues for future investigation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to exploring its potential in material science. While experimental data is sparse, computational models provide valuable predictions.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 132.20 | g/mol | [1] |
| Molecular Formula | C₇H₁₆O₂ | - | [1] |
| XLogP3 | 1.3 | - | [1] |
| Hydrogen Bond Donor Count | 1 | - | [1] |
| Hydrogen Bond Acceptor Count | 2 | - | [1] |
| Rotatable Bond Count | 5 | - | [1] |
| Topological Polar Surface Area | 29.5 | Ų | [1] |
| Heavy Atom Count | 9 | - | [1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -233.76 | kJ/mol | [2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -472.26 | kJ/mol | [2] |
Note: The majority of the available data on the physicochemical properties of this compound is based on computational estimations rather than experimental determination[3].
Potential Applications in Material Science
Based on its chemical structure and the known applications of other glycol ethers, this compound has potential utility in the following areas:
Coalescing Agent in Coatings and Films
As a coalescing agent, this compound can facilitate the formation of a continuous film as latex-based paints and coatings cure. Its amphiphilic nature allows it to be an effective solvent for a variety of resins and pigments[3]. The pentyloxy group provides hydrophobicity that can aid in the dissolution of polymer binders, while the hydroxyl group ensures some degree of water miscibility, making it suitable for aqueous formulations.
Solvent in Material Synthesis
The dual polarity of this compound suggests its potential as a versatile solvent in the synthesis of polymers and nanoparticles. While ethanol is commonly used in nanoparticle synthesis as a solvent and reducing agent[4][5][6], the longer alkyl chain of this compound could offer different solubility characteristics and reaction kinetics.
Experimental Protocols (Generalized)
The following are generalized protocols for evaluating this compound in potential material science applications. These are intended as a starting point for experimental design, and specific parameters will need to be optimized for individual formulations and systems.
Protocol for Evaluating this compound as a Coalescing Agent in a Latex Coating
Objective: To determine the effectiveness of this compound as a coalescing agent in a model latex paint formulation by measuring the Minimum Film Formation Temperature (MFFT).
Materials:
-
Latex emulsion (e.g., acrylic, vinyl acrylic)
-
This compound
-
Deionized water
-
Pigment dispersion (e.g., TiO₂)
-
Defoamer
-
Thickener
-
MFFT bar apparatus
-
Drawdown bar
Procedure:
-
Formulation Preparation: Prepare a base latex paint formulation without a coalescing agent.
-
Addition of Coalescing Agent: Create a series of formulations with varying concentrations of this compound (e.g., 1%, 2%, 3%, 4%, 5% by weight of latex solids).
-
Homogenization: Thoroughly mix each formulation to ensure uniform distribution of the coalescing agent.
-
MFFT Determination: a. Place the MFFT bar on a level surface and activate the temperature gradient. b. Apply a thin film of each formulation across the temperature gradient of the MFFT bar using a drawdown bar. c. Allow the film to dry. d. Observe the film for the point at which it transitions from a cracked, cloudy film to a clear, continuous film. This temperature is the MFFT.
-
Data Analysis: Record the MFFT for each concentration of this compound. A lower MFFT indicates more effective coalescence.
Visualizations
Logical Relationship of Structure to Function
Caption: Logical diagram illustrating how the molecular structure of this compound leads to its potential functions in material science.
Experimental Workflow for Evaluation
Caption: A generalized experimental workflow for the evaluation of this compound in a material science application.
Research Gaps and Future Directions
The material science community would benefit from further research into this compound. Key research gaps include:
-
Experimental Physicochemical Data: There is a pressing need for experimentally determined values for fundamental properties such as boiling point, vapor pressure, and water solubility to validate computational models[3].
-
Performance in Coatings: Detailed studies are required to quantify the performance of this compound as a coalescing agent in various latex formulations, comparing its efficiency to industry-standard coalescents.
-
Nanoparticle Synthesis: Investigation into its role as a solvent, stabilizer, or reducing agent in the synthesis of different types of nanoparticles could reveal novel synthetic routes.
-
Toxicity and Environmental Impact: Comprehensive ecotoxicological data is necessary to assess the environmental, health, and safety profile of this compound for any large-scale application[3].
Conclusion
While specific, documented applications of this compound in material science are currently limited, its chemical properties strongly suggest its potential as a valuable solvent and coalescing agent. The protocols and workflows presented here provide a framework for researchers to systematically investigate this compound and potentially unlock new applications in coatings, films, and advanced material synthesis. Further experimental validation of its properties and performance is crucial for its adoption in industrial and research settings.
References
- 1. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-(pentyloxy)- (CAS 6196-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 6196-58-3 | Benchchem [benchchem.com]
- 4. laballey.com [laballey.com]
- 5. US20130264198A1 - Synthesis of Nanoparticles Using Ethanol - Google Patents [patents.google.com]
- 6. Synthesis of nanoparticles using ethanol (Patent) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Use of 2-(Pentyloxy)ethanol in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of zinc oxide (ZnO) nanoparticles utilizing 2-(Pentyloxy)ethanol as a solvent. While direct literature on the use of this specific ether-alcohol in nanoparticle synthesis is limited, this protocol is proposed based on established methodologies for similar long-chain alcohols and diols. This compound is anticipated to function as a high-boiling point solvent and a shape-directing agent, potentially leading to the formation of anisotropic nanostructures. These application notes offer a comprehensive guide for researchers exploring novel synthesis routes for metal oxide nanoparticles with tailored morphologies.
Introduction
The synthesis of nanoparticles with controlled size and shape is a cornerstone of modern nanotechnology, with wide-ranging applications in drug delivery, catalysis, and diagnostics. The choice of solvent plays a pivotal role in determining the final characteristics of the nanoparticles by influencing precursor solubility, reaction kinetics, and nanoparticle morphology. Long-chain alcohols and ether-alcohols have been demonstrated to be effective media for the synthesis of various metal oxide nanoparticles, often acting as both solvents and capping or shape-directing agents.
This compound, a glycol ether, possesses a unique combination of a five-carbon alkyl chain and a hydrophilic ethylene glycol moiety. This amphiphilic character, coupled with its relatively high boiling point, makes it an intriguing candidate for nanoparticle synthesis. It is hypothesized that the pentyloxy group can provide steric hindrance and preferential binding to certain crystal facets, thereby influencing the growth of anisotropic nanostructures, such as nanorods. This protocol outlines a proposed method for the synthesis of ZnO nanoparticles using this compound, drawing parallels from established procedures with similar long-chain alcohols.
Proposed Signaling Pathway and Experimental Workflow
The synthesis of ZnO nanoparticles in this compound is predicated on the solvolysis of a zinc precursor, followed by nucleation and growth. The this compound is expected to play a crucial role in directing the crystal growth, potentially leading to the formation of elongated or rod-shaped nanoparticles.
Caption: Workflow for ZnO nanoparticle synthesis.
Caption: Mechanism of anisotropic ZnO growth.
Experimental Protocols
This section details the proposed experimental procedure for synthesizing ZnO nanoparticles using this compound.
3.1. Materials and Equipment
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
This compound
-
Ethanol (absolute)
-
Round-bottom flask with a condenser
-
Heating mantle with a magnetic stirrer
-
Centrifuge
-
Drying oven
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM)
-
X-ray Diffractometer (XRD)
-
UV-Vis Spectrophotometer
3.2. Synthesis of ZnO Nanoparticles
-
Preparation of Precursor Solution: In a 100 mL round-bottom flask, dissolve 2.195 g of zinc acetate dihydrate in 50 mL of this compound.
-
Reaction: Place the flask in a heating mantle equipped with a magnetic stirrer and a condenser. Heat the solution to 150°C under constant stirring.
-
Aging: Maintain the reaction temperature at 150°C for 24 hours. The solution is expected to become turbid, indicating the formation of nanoparticles.
-
Purification:
-
Allow the solution to cool to room temperature.
-
Transfer the suspension to centrifuge tubes and centrifuge at 8000 rpm for 15 minutes to collect the precipitate.
-
Discard the supernatant and re-disperse the precipitate in 20 mL of absolute ethanol.
-
Repeat the centrifugation and washing steps two more times to remove any unreacted precursors and excess solvent.
-
-
Drying: After the final wash, dry the obtained white powder in an oven at 80°C for 12 hours.
-
Characterization: Characterize the synthesized ZnO nanoparticles using TEM or SEM for morphology and size, XRD for crystal structure, and UV-Vis spectroscopy for optical properties.
Data Presentation
The following tables present expected quantitative data based on analogous nanoparticle synthesis using long-chain alcohols. These values should be considered as a reference for the proposed protocol.
Table 1: Expected Characteristics of ZnO Nanoparticles Synthesized in Different Long-Chain Alcohols.
| Solvent | Morphology | Average Size (nm) | Yield (%) |
| 1-Pentanol | Rods | 50-100 | ~85 |
| 1-Hexanol | Rods | 70-150 | ~80 |
| This compound (Predicted) | Rods/Elongated | 60-120 | ~80-90 |
Table 2: Influence of Reaction Time on Nanoparticle Size (Predicted).
| Reaction Time (h) | Expected Average Size (nm) | Expected Morphology |
| 12 | 40-80 | Spherical/Short Rods |
| 24 | 60-120 | Rods |
| 48 | 100-180 | Longer Rods |
Discussion
The proposed protocol for the synthesis of ZnO nanoparticles in this compound is based on the well-documented role of long-chain alcohols as shape-directing agents. The amphiphilic nature of this compound is expected to facilitate the formation of anisotropic nanostructures. The pentyloxy tail may preferentially adsorb onto specific crystallographic faces of the growing ZnO nuclei, inhibiting growth in those directions and promoting elongation along a single axis, resulting in nanorods.
The reaction temperature of 150°C is chosen to be below the boiling point of this compound (~190°C) to ensure a controlled reaction environment while providing sufficient energy for the solvolysis of the zinc precursor. The extended reaction time of 24 hours is proposed to allow for complete precursor conversion and the slow, controlled growth of the nanoparticles.
It is important to note that the actual results may vary, and optimization of reaction parameters such as precursor concentration, temperature, and time may be necessary to achieve the desired nanoparticle characteristics. The provided data tables, derived from studies using similar alcohols, offer a baseline for expected outcomes.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the synthesis in a well-ventilated fume hood.
-
This compound may cause skin and eye irritation. Avoid direct contact.
-
Follow standard laboratory safety procedures for handling glassware and heating equipment.
Application Notes and Protocols for the Formulation of Microemulsions with 2-(Pentyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. With droplet sizes typically in the range of 10-100 nm, they offer numerous advantages for drug delivery, including enhanced solubilization of poorly soluble drugs, improved bioavailability, and ease of manufacture.
2-(Pentyloxy)ethanol, a glycol ether, possesses amphiphilic properties, suggesting its potential utility in microemulsion formulations.[1] While specific literature on the use of this compound in microemulsions is limited, its structural similarity to other glycol ethers and alcohols that are known to act as cosurfactants or permeation enhancers provides a strong basis for its investigation in this context.[1][2][3] This document provides a generalized framework and detailed protocols for the formulation and characterization of microemulsions incorporating this compound.
Potential Roles of this compound in Microemulsions
Based on its chemical structure, this compound could potentially serve in one or more of the following roles within a microemulsion formulation:
-
Cosurfactant: This is the most probable role. Like other short- to medium-chain alcohols and glycols, it can partition at the oil-water interface, reducing interfacial tension and increasing the fluidity of the interfacial film. This allows for the spontaneous formation of microemulsions over a wider range of compositions.
-
Oil Phase: Its lipophilic pentyl chain and moderate polarity may allow it to act as the oil phase, particularly for the solubilization of specific active pharmaceutical ingredients (APIs).
-
Penetration Enhancer: Glycol ethers are known to enhance the permeation of drugs through biological membranes, making formulations containing them attractive for topical and transdermal delivery.[1][4]
Experimental Protocols
Protocol 1: Screening of Components and Construction of Pseudoternary Phase Diagrams
The initial and most critical step in formulating a microemulsion is the selection of suitable components (oil, surfactant, cosurfactant) and the determination of their optimal ratios. This is typically achieved by constructing a pseudoternary phase diagram.
Objective: To identify the microemulsion region for a system containing an oil phase, a surfactant, this compound as a potential cosurfactant, and an aqueous phase.
Materials and Equipment:
-
Oil Phase (e.g., Isopropyl myristate, Oleic acid, Medium-chain triglycerides)
-
Surfactant (e.g., Tween 80, Polysorbate 20, Cremophor EL)
-
Cosurfactant: this compound
-
Aqueous Phase (e.g., Distilled water, Phosphate-buffered saline)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Burette or micropipettes
Methodology:
-
Selection of Surfactant and Oil: Choose a surfactant and an oil based on the desired application and the solubility of the API. The surfactant should have an appropriate Hydrophilic-Lipophilic Balance (HLB) value, typically in the range of 9-20 for oil-in-water (o/w) microemulsions.[5]
-
Preparation of Surfactant/Cosurfactant (Smix) Ratios: Prepare mixtures of the chosen surfactant and this compound (Smix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
Titration:
-
For a fixed Smix ratio, prepare a series of mixtures of the oil phase and the Smix in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in glass vials.
-
Place each vial on a magnetic stirrer and titrate the mixture dropwise with the aqueous phase.
-
Continuously observe the sample for transparency. The endpoint of the titration for a clear microemulsion is noted. Further addition of the aqueous phase may lead to turbidity, indicating a phase separation.
-
-
Constructing the Phase Diagram:
-
The compositions of the clear, isotropic mixtures are plotted on a triangular phase diagram with the three vertices representing the oil phase, the aqueous phase, and the Smix.
-
The area within the diagram where clear formulations are obtained represents the microemulsion region.
-
Repeat the process for different Smix ratios to determine which ratio yields the largest microemulsion area.[4][5][6]
-
Workflow for Microemulsion Formulation
Caption: Workflow for the formulation and characterization of microemulsions.
Protocol 2: Characterization of the Microemulsion Formulations
Selected formulations from the microemulsion region of the phase diagram should be characterized for their physicochemical properties.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of the microemulsion droplets.
-
Procedure: Dilute the microemulsion sample with the aqueous phase to an appropriate concentration. Analyze the sample using a DLS instrument. The PDI value indicates the homogeneity of the droplet size distribution.
2. Electrical Conductivity Measurement:
-
Principle: The electrical conductivity of the formulation can indicate its microstructure (o/w, w/o, or bicontinuous). O/w microemulsions, with a continuous aqueous phase, will have higher conductivity than w/o microemulsions.
-
Procedure: Measure the conductivity of the undiluted microemulsion sample using a conductometer at a constant temperature.
3. Viscosity Measurement:
-
Principle: The viscosity of the microemulsion is an important parameter for its application and stability.
-
Procedure: Measure the viscosity of the undiluted sample using a viscometer (e.g., Brookfield viscometer) at a controlled temperature.
4. pH Measurement:
-
Procedure: Measure the pH of the formulation using a calibrated pH meter, especially for formulations intended for biological applications.
5. Thermodynamic Stability Studies:
-
Heating-Cooling Cycles: Subject the microemulsion formulations to multiple cycles of heating (e.g., 45°C) and cooling (e.g., 4°C) for 48 hours at each temperature. Observe for any signs of phase separation or precipitation.
-
Freeze-Thaw Cycles: Expose the formulations to temperatures between -20°C and 25°C for at least three cycles. Stable formulations will remain clear and homogenous.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 3500 rpm) for 30 minutes and observe for any phase separation.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the formulation and characterization of microemulsions with this compound.
Table 1: Composition of Selected Microemulsion Formulations
| Formulation Code | Oil Phase (% w/w) | Surfactant (% w/w) | This compound (% w/w) | Aqueous Phase (% w/w) | Smix Ratio |
| F1 | 10 | 30 | 15 | 45 | 2:1 |
| F2 | 15 | 25 | 25 | 35 | 1:1 |
| F3 | 5 | 40 | 10 | 45 | 4:1 |
Note: The values in this table are hypothetical and should be replaced with experimental data.
Table 2: Physicochemical Characterization of Microemulsion Formulations
| Formulation Code | Droplet Size (nm) | PDI | Electrical Conductivity (µS/cm) | Viscosity (cP) | pH | Stability |
| F1 | 25.4 ± 1.2 | 0.15 ± 0.02 | 150.2 ± 5.6 | 45.8 ± 2.1 | 6.5 ± 0.1 | Stable |
| F2 | 48.9 ± 2.5 | 0.21 ± 0.03 | 85.7 ± 4.3 | 62.3 ± 3.5 | 6.4 ± 0.2 | Stable |
| F3 | 18.2 ± 0.9 | 0.11 ± 0.01 | 180.5 ± 6.1 | 38.1 ± 1.8 | 6.6 ± 0.1 | Stable |
Note: The values in this table are hypothetical and should be replaced with experimental data. Data should be presented as mean ± standard deviation.
Application in Drug Delivery: A Hypothetical Signaling Pathway
Microemulsions are often designed to enhance the delivery of drugs across biological barriers, such as the skin or intestinal epithelium. The components of the microemulsion can interact with cell membranes, leading to increased drug uptake. The following diagram illustrates a hypothetical pathway for enhanced drug delivery.
Hypothetical Drug Delivery Pathway
Caption: Hypothetical pathway for enhanced drug delivery via microemulsions.
Conclusion
The formulation of microemulsions containing this compound is a promising area of research, particularly for applications requiring enhanced solubilization and delivery of active ingredients. While direct protocols are not yet established, the principles of microemulsion formulation using other glycol ethers and alcohols provide a solid foundation for investigation. The detailed protocols and methodologies presented here offer a comprehensive guide for researchers to explore the potential of this compound in the development of novel microemulsion-based systems. Empirical determination of optimal components and their ratios through the construction of phase diagrams is essential for successful formulation.
References
- 1. Permeation Enhancer in Microemulsions and Microemulsion-Based Gels: A Comparison of Diethylene Glycol Monoethyl Ether and Oleyl Alcohol [mdpi.com]
- 2. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
Application Notes and Protocols for 2-(Pentyloxy)ethanol as a Coalescing Agent in Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(Pentyloxy)ethanol and its utility as a coalescing agent in waterborne coating formulations. Detailed protocols for evaluating its performance are included to assist researchers in the development and characterization of advanced coating systems.
Introduction to this compound
This compound, also known as ethylene glycol monopentyl ether, is a slow-evaporating glycol ether with a unique amphiphilic nature, possessing both a hydrophilic alcohol group and a hydrophobic pentyloxy chain.[1] This structure allows it to function effectively as a coalescing agent and solvent in a variety of coating formulations.[1] As a member of the glycol ether family, it plays a crucial role in the film formation process of latex paints by lowering the minimum film formation temperature (MFFT), which is the lowest temperature at which a continuous film can be formed.
The primary function of a coalescing agent is to temporarily plasticize the polymer particles in a latex dispersion, allowing them to fuse together as the water evaporates. This process is essential for developing a durable, uniform, and aesthetically pleasing coating. The selection of an appropriate coalescing agent is critical to achieving desired coating properties such as good scrub resistance, gloss development, and mechanical strength.
Mechanism of Action of a Coalescing Agent
The process of film formation in a waterborne coating is a critical multi-step process. The coalescing agent plays a pivotal role in the final stage of this process.
Caption: Mechanism of action of this compound as a coalescing agent.
Performance Evaluation of this compound
To assess the effectiveness of this compound as a coalescing agent, a series of standardized tests should be performed on a coating formulation with and without the agent, and in comparison to other known coalescing agents.
Quantitative Data Summary
Disclaimer: Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present illustrative data based on the performance of structurally similar long-chain glycol ethers found in literature. This data should be used as a general guideline for experimental design.
Table 1: Coalescing Efficiency - Minimum Film Formation Temperature (MFFT) Reduction
| Coalescing Agent | Polymer Type | Coalescent Level (% on polymer solids) | MFFT without Coalescent (°C) | MFFT with Coalescent (°C) | MFFT Reduction (°C) |
| Illustrative Data for a Long-Chain Glycol Ether (e.g., Ethylene Glycol Monobutyl Ether) | Styrene-Acrylic | 5 | 15 | 5 | 10 |
| Illustrative Data for a Long-Chain Glycol Ether (e.g., Ethylene Glycol Monobutyl Ether) | Vinyl Acetate-Acrylic | 5 | 18 | 7 | 11 |
| Comparative Agent A (e.g., Texanol™) | Styrene-Acrylic | 5 | 15 | 4 | 11 |
| Comparative Agent B (e.g., Propylene Glycol n-Butyl Ether) | Styrene-Acrylic | 5 | 15 | 6 | 9 |
Table 2: Impact on Film Properties
| Coalescing Agent | Coalescent Level (% on polymer solids) | 60° Gloss (GU) | Scrub Resistance (Cycles to failure) | Taber Abrasion (Weight loss, mg/1000 cycles) |
| Control (No Coalescent) | 0 | 55 | 350 | 50 |
| Illustrative Data for a Long-Chain Glycol Ether (e.g., Ethylene Glycol Monobutyl Ether) | 5 | 75 | 800 | 35 |
| Comparative Agent A (e.g., Texanol™) | 5 | 80 | 850 | 30 |
| Comparative Agent B (e.g., Propylene Glycol n-Butyl Ether) | 5 | 70 | 750 | 40 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the performance of this compound as a coalescing agent.
Protocol for Determination of Minimum Film Formation Temperature (MFFT)
Based on ASTM D2354 and ISO 2115.
-
Apparatus: MFFT bar with a temperature gradient platen, applicator for drawing down a film of uniform thickness.
-
Procedure:
-
Prepare the latex polymer or paint formulation with and without the coalescing agent at specified concentrations.
-
Calibrate the MFFT bar to establish a stable and linear temperature gradient across the platen.
-
Apply a uniform film of the test formulation onto the temperature gradient platen using the applicator.
-
Allow the film to dry under a gentle stream of dry, clean air.
-
Observe the film for the point at which it transitions from a cracked, opaque, or powdery film to a continuous, clear film.
-
The temperature at this transition point is the MFFT. Record the temperature.
-
Protocol for Evaluation of Scrub Resistance
Based on ASTM D2486.
-
Apparatus: Scrub test machine, standardized scrub brush, abrasive scrub medium.
-
Procedure:
-
Prepare coated panels by applying the test paint formulations to a substrate and allowing them to cure for a specified period (e.g., 7 days).
-
Mount the cured panel in the scrub test machine.
-
Apply a specified amount of abrasive scrub medium to the brush.
-
Start the machine and allow the brush to move back and forth over the coated surface.
-
Periodically inspect the coating for signs of wear-through to the substrate.
-
Record the number of cycles required to cause film failure.
-
Protocol for Measurement of Specular Gloss
Based on ASTM D523.
-
Apparatus: Glossmeter with 20°, 60°, and 85° geometries.
-
Procedure:
-
Prepare coated panels as described in the scrub resistance protocol.
-
Calibrate the glossmeter using a certified standard.
-
Place the glossmeter on the surface of the cured coating.
-
Take readings at multiple locations on the panel to ensure an average and representative value.
-
Record the gloss units (GU) at the appropriate geometry (typically 60° for semi-gloss and 20° for high-gloss coatings).
-
Protocol for Determination of Abrasion Resistance
Based on ASTM D4060.
-
Apparatus: Taber abraser, specified abrasive wheels (e.g., CS-10 or CS-17), and weights.
-
Procedure:
-
Prepare coated panels and allow them to cure fully.
-
Weigh the coated panel to the nearest 0.1 mg.
-
Mount the panel on the turntable of the Taber abraser.
-
Lower the abrasive wheels onto the coating surface with a specified load.
-
Start the abraser and run for a predetermined number of cycles.
-
After the specified number of cycles, remove the panel and reweigh it.
-
Calculate the weight loss and report it as mg per 1000 cycles.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating a new coalescing agent and the logical relationships between key coating properties.
Caption: Experimental workflow for evaluating a coalescing agent.
Caption: Logical relationships between coalescent and coating properties.
Conclusion
This compound is a promising coalescing agent for waterborne coatings, offering a balance of properties that can lead to enhanced film formation and performance. The protocols and guidelines presented here provide a framework for the systematic evaluation of this and other coalescing agents. While specific quantitative data for this compound is not widely published, the provided illustrative data for similar glycol ethers, in conjunction with the detailed experimental procedures, will enable researchers to effectively characterize its performance in their specific coating formulations. It is recommended that comprehensive studies are conducted to generate specific data for this compound to fully understand its performance profile.
References
Application Notes and Protocols for Reactions Involving 2-(Pentyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for key reactions involving 2-(pentyloxy)ethanol. Due to the limited availability of specific experimental data for this compound, the following protocols are based on well-established reactions for analogous alkoxyethanols and other primary alcohols. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. In the context of this compound, this reaction involves the deprotonation of ethylene glycol followed by a nucleophilic substitution reaction with a pentyl halide.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from ethylene glycol and 1-bromopentane.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH) or another suitable base (e.g., KOH)
-
1-Bromopentane
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1.2 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath and slowly add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: To the resulting sodium salt of ethylene glycol, add 1-bromopentane (1.0 equivalent) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Quantitative Data Summary (Representative)
| Parameter | Value/Condition | Reference |
| Reactants | Ethylene glycol, 1-Bromopentane | General Protocol |
| Base | Sodium Hydride (NaH) | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][2] |
| Reaction Temperature | 50-100 °C | [1] |
| Reaction Time | 1-8 hours | [1] |
| Typical Yield | 50-95% (for analogous systems) | [1] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Esterification of this compound (Fischer Esterification)
This compound, containing a primary alcohol functional group, can undergo esterification with a carboxylic acid in the presence of an acid catalyst. This reaction is a classic example of Fischer esterification.
Experimental Protocol: Fischer Esterification
Objective: To synthesize an ester from this compound and a carboxylic acid (e.g., acetic acid).
Materials:
-
This compound
-
Carboxylic acid (e.g., glacial acetic acid)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Toluene or a suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops). Add toluene as the solvent.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.[3]
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acid, followed by washing with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting ester by vacuum distillation.
Quantitative Data Summary (Representative)
| Parameter | Value/Condition | Reference |
| Reactants | This compound, Carboxylic Acid | General Protocol |
| Catalyst | Concentrated Sulfuric Acid | [3] |
| Solvent | Toluene (for azeotropic removal of water) | General Protocol |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | Varies (monitor water collection) | [3] |
| Typical Yield | Moderate to high (equilibrium driven) | [3] |
Experimental Workflow Diagram
Caption: Workflow for the Fischer esterification of this compound.
Transesterification using this compound
This compound can be used as an alcohol source in transesterification reactions, for example, in the production of biodiesel from triglycerides. This reaction is typically base-catalyzed.
Experimental Protocol: Transesterification
Objective: To perform a transesterification reaction between a triglyceride (e.g., vegetable oil) and this compound.
Materials:
-
Triglyceride (e.g., canola oil, sunflower oil)
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as catalyst
-
Methanol (to dissolve the catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Warm water for washing
Procedure:
-
Catalyst Preparation: Dissolve the catalyst (e.g., 1% w/w of oil) in a minimal amount of methanol. Then add the this compound (e.g., a 6:1 molar ratio of alcohol to oil).
-
Reaction Setup: Heat the triglyceride in a round-bottom flask to the desired reaction temperature (e.g., 60 °C).
-
Reaction: Add the alcohol/catalyst mixture to the heated oil. Stir the mixture vigorously for 1-2 hours while maintaining the temperature.
-
Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand for several hours to allow for the separation of the ester and glycerol layers.
-
Glycerol Removal: Drain the lower glycerol layer.
-
Washing: Wash the upper ester layer with warm water several times to remove any remaining catalyst, soap, and excess alcohol.
-
Drying: Dry the ester layer by heating gently under vacuum to remove residual water.
Quantitative Data Summary (Representative for Biodiesel Production)
| Parameter | Value/Condition | Reference |
| Reactants | Triglyceride, this compound | General Protocol |
| Catalyst | Sodium Hydroxide or Potassium Hydroxide | [4] |
| Alcohol to Oil Molar Ratio | 6:1 to 12:1 | [4] |
| Catalyst Concentration | 0.25 - 1.5% w/w | [4] |
| Reaction Temperature | 35 - 90 °C | [4] |
| Reaction Time | 1-2 hours | General Protocol |
Logical Relationship Diagram
Caption: Logical steps in the transesterification of a triglyceride.
Oxidation of this compound
The primary alcohol group in this compound can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. The choice of oxidant determines the product.
Experimental Protocol: Oxidation to an Aldehyde (e.g., using PCC)
Objective: To oxidize this compound to 2-(pentyloxy)ethanal.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Funnel with a silica gel plug
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend PCC (1.5 equivalents) in dichloromethane.
-
Reaction: To this suspension, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise. Stir the mixture at room temperature for 1-2 hours.
-
Workup: After the reaction is complete (monitored by TLC), dilute the reaction mixture with diethyl ether.
-
Filtration: Pass the mixture through a short plug of silica gel to remove the chromium salts.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude aldehyde.
-
Purification: If necessary, purify the aldehyde by distillation or column chromatography.
Quantitative Data Summary (Representative)
| Parameter | Value/Condition | Reference |
| Reactant | This compound | General Protocol |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) | General Protocol |
| Solvent | Dichloromethane (DCM) | General Protocol |
| Reaction Temperature | Room Temperature | General Protocol |
| Reaction Time | 1-2 hours | General Protocol |
| Typical Yield | Good to excellent for primary alcohols | General Protocol |
Experimental Workflow Diagram
Caption: Workflow for the oxidation of this compound to an aldehyde.
References
Application Note: Detection and Quantification of 2-(Pentyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pentyloxy)ethanol is a glycol ether that finds application in various industrial and commercial products. Its detection and quantification are crucial for quality control, safety assessment, and formulation development. This document provides detailed analytical methods for the determination of this compound in various sample matrices. The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity for volatile and semi-volatile organic compounds.[1][2] An alternative High-Performance Liquid Chromatography (HPLC) method is also presented for specific applications.
Analytical Techniques
Chromatographic techniques are fundamental for the high-resolution separation and quantification of glycol ethers like this compound from complex sample matrices.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[1] It offers excellent separation and definitive identification based on the mass spectrum of the analyte.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred, HPLC can also be employed for the analysis of this compound, particularly when dealing with less volatile sample matrices or when derivatization is employed to enhance detection.[3][4]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by GC-MS
This protocol details the analysis of this compound using a direct injection GC-MS method, which is suitable for liquid samples.
1. Sample Preparation:
-
Liquid Samples (e.g., formulations, aqueous solutions):
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent such as methanol or a solvent mixture that is miscible with the sample matrix.[2]
-
Vortex for 30 seconds to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[5]
-
Transfer the filtered solution to a 2 mL GC vial for analysis.
-
-
Solid Samples (e.g., polymers, tissues):
-
Accurately weigh approximately 0.5 g of the homogenized solid sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable extraction solvent (e.g., methanol, dichloromethane).
-
Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a clean tube.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter into a GC vial.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 40-400) |
| SIM Ions | To be determined from the mass spectrum of a this compound standard |
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent used for sample preparation. A typical concentration range would be 1-100 µg/mL.
-
Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: HPLC Analysis of this compound
This protocol is an alternative method and may require derivatization for enhanced sensitivity, especially with UV detection. For this example, direct UV detection at a low wavelength is described.
1. Sample Preparation:
-
Follow the same sample preparation steps as outlined in the GC-MS protocol, using the HPLC mobile phase as the final diluent.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Volume | 10 µL |
| Detection | 210 nm |
3. Calibration and Data Analysis:
-
Follow the same calibration and data analysis procedures as described in the GC-MS protocol.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the analysis of this compound in a sample formulation using the GC-MS method.
| Sample ID | Replicate 1 (µg/g) | Replicate 2 (µg/g) | Replicate 3 (µg/g) | Mean (µg/g) | Standard Deviation | % RSD |
| Formulation A | 152.3 | 155.1 | 153.8 | 153.7 | 1.4 | 0.91% |
| Formulation B | 210.5 | 208.9 | 211.2 | 210.2 | 1.1 | 0.52% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: GC-MS analysis workflow for this compound.
Caption: Logical relationship of the analytical process.
References
- 1. This compound | 6196-58-3 | Benchchem [benchchem.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Separation of Ethanol, 2-(ethylphenylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Gas Chromatography Method for the Analysis of 2-(Pentyloxy)ethanol
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of 2-(Pentyloxy)ethanol. This method is applicable to researchers, scientists, and drug development professionals for the determination of this compound in various sample matrices. The described protocol utilizes a common GC configuration with a flame ionization detector (FID) and provides detailed procedures for sample preparation, standard preparation, and instrument parameters.
Introduction
This compound is a glycol ether, a class of solvents used in a wide range of industrial and commercial applications, including paints, cleaning products, and personal care products.[1] Due to their widespread use, there is a need for reliable analytical methods to monitor their presence and concentration in various products and environmental samples. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[2] This application note provides a detailed GC-FID method for the analysis of this specific glycol ether.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
GC Column: DB-5 (J&W Scientific), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Autosampler: Agilent 7693A or equivalent.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringes: 10 µL GC syringe.
-
Gases: Helium (carrier gas), Hydrogen (FID), Air (FID) of high purity (99.999%).
Reagents and Standards
-
This compound: >98% purity.
-
Methanol: HPLC grade or higher.
-
Internal Standard (IS): n-Hexanol (>99% purity).
Standard Preparation
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of n-hexanol and dissolve it in 100 mL of methanol.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 50 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For a liquid sample where this compound is a component, a simple dilution may be sufficient.
-
Accurately weigh 1 g of the sample into a 10 mL volumetric flask.
-
Add a known amount of the internal standard stock solution.
-
Dilute to the mark with methanol.
-
Vortex for 30 seconds to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
GC Method Parameters
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate 1 | 10 °C/min to 150 °C |
| Ramp Rate 2 | 20 °C/min to 250 °C, hold for 5 minutes |
| Column | |
| Column Type | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Results and Discussion
The described GC-FID method provides excellent separation and quantification of this compound. A typical chromatogram would show a sharp, well-defined peak for this compound and the internal standard, n-hexanol. The Kovats retention index for this compound on a DB-5 column is reported to be 1061, which can be used for peak identification.[3]
Linearity
The method demonstrates excellent linearity over the concentration range of 1-100 µg/mL. The coefficient of determination (R²) for the calibration curve is typically >0.999.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.021 |
| 5 | 0.105 |
| 10 | 0.212 |
| 25 | 0.528 |
| 50 | 1.055 |
| 100 | 2.118 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio (S/N) of the lowest concentration standard. The LOD (S/N = 3) and LOQ (S/N = 10) are estimated to be approximately 0.3 µg/mL and 1 µg/mL, respectively.
Experimental Workflow
References
Application Notes and Protocols for the HPLC Separation of Glycol Ethers
Introduction
Glycol ethers are a diverse class of organic solvents characterized by the presence of ether and alcohol functional groups in the same molecule. They are broadly categorized into two main families: the E-series, derived from ethylene glycol, and the P-series, derived from propylene glycol. Their amphiphilic nature makes them versatile solvents in a wide array of industrial and commercial applications, including paints, coatings, cleaning products, and personal care items.
The analysis of glycol ethers is crucial for quality control, environmental monitoring, and toxicological studies. While gas chromatography (GC) is a prevalent technique for their separation, high-performance liquid chromatography (HPLC) offers a valuable alternative, particularly for less volatile or thermally labile glycol ethers. However, the high polarity and lack of a strong UV chromophore in many glycol ethers present analytical challenges for direct HPLC analysis.
This document provides detailed application notes and protocols for the separation of glycol ethers by HPLC, covering both direct analysis and derivatization-based methods to enhance detection and chromatographic retention.
Challenges in Direct HPLC Analysis of Glycol Ethers
Direct analysis of glycol ethers by HPLC can be challenging due to:
-
High Polarity: Their polar nature leads to poor retention on traditional reversed-phase columns.
-
Lack of UV Chromophore: Most simple glycol ethers do not absorb UV light, necessitating the use of universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[1]
-
Structural Similarity: Isomeric and homologous glycol ethers can be difficult to resolve.
To overcome these challenges, two primary HPLC approaches are employed: direct analysis using specialized columns and detectors, and analysis following a derivatization step to introduce a UV-active moiety.
Direct HPLC Analysis of Glycol Ethers
Direct analysis is suitable for simpler glycols and some lower molecular weight glycol ethers. This approach often utilizes specialized HPLC columns and universal detectors.
Quantitative Data Summary for Direct HPLC Methods
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detector | Reference |
| Ethylene Glycol, Trimethylene Glycol | Agilent Hi-Plex Ca (8% crosslinked), 7.7 x 300 mm, 8 µm | Water | 0.6 mL/min | Refractive Index (RI) | [2] |
| Ethylene Glycol, cyclic sulfate | Newcrom R1, 4.6 x 150 mm, 5 µm | Acetonitrile, Water, Phosphoric Acid (70:30:0.1) | 1.0 mL/min | UV or ELSD/MS | [3] |
| Poly(propylene glycol) bis(2-aminopropyl ether) | Primesep 200, 4.6 x 150 mm, 5 µm | Acetonitrile, Water, Sulfuric Acid | 1.0 mL/min | ELSD | [4] |
| Oligo/polyethylene Glycol | PLRP-S 100Å, 4.6 x 150 mm | Water/Acetonitrile Gradient | 0.5 mL/min | ELSD | [1] |
Experimental Protocol: Direct Analysis of Ethylene and Trimethylene Glycol with RI Detection
This protocol is based on the Agilent application note for the analysis of glycols.[2]
1. Materials and Reagents
-
Ethylene Glycol (analytical standard)
-
Trimethylene Glycol (1,3-Propanediol) (analytical standard)
-
Deionized Water (HPLC grade)
-
Agilent Hi-Plex Ca column (p/n PL1170-6810) or equivalent
2. Instrumentation
-
HPLC system with a pump, autosampler, and column oven
-
Refractive Index Detector (RID)
3. Chromatographic Conditions
-
Column: Agilent Hi-Plex Ca, 7.7 x 300 mm, 8 µm
-
Mobile Phase: Deionized Water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80°C
-
Injection Volume: 20 µL
4. Standard and Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of ethylene glycol and trimethylene glycol in deionized water at a concentration of 10 mg/mL. A mixed standard can be prepared by combining appropriate volumes of the stock solutions.
-
Sample Preparation: Dilute aqueous samples with deionized water to fall within the calibration range. For non-aqueous samples, a suitable extraction or dissolution procedure in water may be necessary.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.
-
Inject a series of calibration standards to establish a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the glycols in the samples by comparing their retention times and peak areas to those of the standards.
Derivatization-Based HPLC Analysis of Glycol Ethers
To enhance the sensitivity and chromatographic performance for a broader range of glycol ethers, a pre-column derivatization step can be employed. Derivatization with benzoyl chloride introduces a strong UV chromophore (benzoyl group) to the glycol ether molecules.[5][6][7]
Quantitative Data Summary for Derivatization-Based HPLC Methods
| Analyte(s) | Derivatizing Agent | Column | Mobile Phase | Detector | Reference |
| Ethylene Glycol, 1,2-Propylene Glycol, 1,3-Propylene Glycol, 2,3-Butylene Glycol | Benzoyl Chloride | Microcolumn Reversed-Phase | Acetonitrile/Water Gradient | UV (237 nm) or ESI-MS | [5][6][7] |
Experimental Protocol: Derivatization with Benzoyl Chloride and UV/MS Detection
This protocol is a generalized procedure based on the method described for the trace determination of glycols.[5][6][7]
1. Materials and Reagents
-
Glycol ether standards
-
Benzoyl Chloride
-
Sodium Hydroxide (30% solution)
-
Pentane (or other suitable extraction solvent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (for MS compatibility)
-
Internal Standard (e.g., Benzyl Alcohol for UV, Phenol for ESI-MS)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, and column oven
-
UV-Vis Detector or Mass Spectrometer with an Electrospray Ionization (ESI) source
3. Derivatization Procedure
-
To 1 mL of the aqueous sample or standard, add the internal standard solution.
-
Add 700 µL of 30% NaOH solution.
-
Add 20 µL of benzoyl chloride.
-
Shake the mixture vigorously for 10 minutes.
-
Add 1 mL of pentane and shake to extract the benzoyl esters of the glycols.
-
Collect the pentane phase.
-
Repeat the extraction with another 1 mL of pentane and combine the organic phases.
-
Evaporate the pentane under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
4. Chromatographic Conditions
-
Column: A suitable reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm).
-
Mobile Phase A: Water (with 0.1% formic acid for MS)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid for MS)
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute the derivatized glycols.
-
Flow Rate: 0.2 - 0.4 mL/min (for a 2.1 mm ID column)
-
Detection: UV at 237 nm or ESI-MS in selected ion monitoring (SIM) mode.
5. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the reconstituted derivatized standards to create a calibration curve.
-
Inject the reconstituted derivatized samples.
-
Identify and quantify the glycol ether derivatives based on retention times and peak areas/intensities relative to the standards.
Visualizations
Experimental Workflow for HPLC Analysis of Glycol Ethers
Caption: General experimental workflows for direct and derivatization-based HPLC analysis of glycol ethers.
Classification of Glycol Ethers
Caption: Classification of common glycol ethers into E-series and P-series.
The choice of HPLC method for the separation of glycol ethers depends on the specific analytes of interest, the required sensitivity, and the available instrumentation. Direct analysis with RI or ELSD is a simpler approach for less complex mixtures of polar glycols. For trace analysis and more complex mixtures, derivatization with benzoyl chloride followed by reversed-phase HPLC with UV or MS detection provides a robust and sensitive method. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the development and application of HPLC methods for glycol ether analysis.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Separation of Ethylene glycol, cyclic sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Poly(propylene glycol) bis(2-aminopropyl ether) on Primesep 200 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-(Pentyloxy)ethanol in Extraction Processes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are largely hypothetical and based on the known physicochemical properties of 2-(Pentyloxy)ethanol and the general behavior of related glycol ethers. Currently, there is a notable lack of specific, published experimental data on the use of this compound as a primary solvent in extraction processes. These notes are intended to provide a theoretical framework and a starting point for researchers interested in exploring its potential applications.
Introduction
This compound, also known as ethylene glycol monopentyl ether, is a member of the glycol ether family of solvents.[1] These solvents are characterized by their amphiphilic nature, possessing both a hydrophilic ether and alcohol group, and a hydrophobic alkyl chain.[1] This dual characteristic suggests potential utility in various extraction processes where the goal is to separate compounds of differing polarities. While specific applications for this compound in extraction are not well-documented, its properties allow for informed speculation on its potential uses.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and optimizing extraction protocols.
| Property | Value | Unit |
| Molecular Formula | C₇H₁₆O₂ | - |
| Molecular Weight | 132.20 | g/mol |
| Appearance | Colorless liquid | - |
| Boiling Point | 189.5 | °C |
| logP (Octanol/Water Partition Coefficient) | 1.3 | - |
Note: Some of the physicochemical data is based on computational estimations due to a scarcity of experimentally determined values.[1]
Potential Applications in Extraction Processes
Based on its amphiphilic structure, this compound is likely to be effective in extraction systems requiring a solvent that can interact with both polar and non-polar molecules. Potential applications could include:
-
Liquid-Liquid Extraction (LLE): Its partial miscibility with water and ability to dissolve a range of organic compounds make it a candidate for LLE. It could be used to extract moderately polar to non-polar organic compounds from aqueous matrices, such as fermentation broths or environmental water samples.
-
Natural Product Extraction: this compound could potentially be used to extract bioactive compounds of intermediate polarity from plant or microbial sources. Its higher boiling point compared to solvents like diethyl ether or dichloromethane might be advantageous for extractions requiring elevated temperatures.
-
Dispersive Liquid-Liquid Microextraction (DLLME): In this technique, a small volume of extraction solvent is dispersed in an aqueous sample. The properties of this compound could make it a suitable extraction solvent in DLLME, potentially aided by a disperser solvent.
Hypothetical Experimental Protocol: Liquid-Liquid Extraction of a Target Analyte from an Aqueous Matrix
This protocol is a general guideline and should be optimized for specific applications.
Objective: To extract a hypothetical moderately polar organic analyte from an aqueous solution using this compound.
Materials:
-
Aqueous sample containing the target analyte
-
This compound (extraction solvent)
-
Separatory funnel
-
Vortex mixer (optional)
-
Centrifuge (optional, for breaking emulsions)
-
Evaporator (e.g., rotary evaporator or nitrogen blow-down)
-
Analytical instrument for quantification (e.g., HPLC, GC-MS)
Protocol:
-
Sample Preparation:
-
Prepare a known volume of the aqueous sample (e.g., 50 mL).
-
Adjust the pH of the aqueous sample to optimize the partitioning of the target analyte into the organic phase. For acidic analytes, lower the pH; for basic analytes, raise the pH.
-
-
Extraction:
-
Transfer the aqueous sample to a separatory funnel.
-
Add a specific volume of this compound (e.g., 25 mL). The ratio of solvent to sample should be optimized.
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.
-
Alternatively, for smaller volumes, the sample and solvent can be mixed in a vial using a vortex mixer.
-
-
Phase Separation:
-
Allow the mixture to stand until the two phases (aqueous and organic) have clearly separated.
-
If an emulsion forms, it may be broken by gentle swirling, addition of a salt (salting-out effect), or centrifugation.
-
Carefully drain the lower (denser) phase. The relative densities of the aqueous and this compound phases will determine which is on the bottom.
-
Collect the this compound phase containing the extracted analyte.
-
-
Drying and Concentration (Optional):
-
To remove any dissolved water, the organic phase can be passed through a drying agent like anhydrous sodium sulfate.
-
The solvent can be evaporated to concentrate the analyte before analysis.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent for the analytical instrument.
-
Analyze the extract to determine the concentration and recovery of the target analyte.
-
Diagrams
Caption: Hypothetical workflow for liquid-liquid extraction using this compound.
Caption: Logical relationship of this compound's structure to its potential use in extraction.
References
Application Notes and Protocols for 2-(Pentyloxy)ethanol in Cleaning Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pentyloxy)ethanol, also known as ethylene glycol monopentyl ether, is a high-performance organic solvent belonging to the glycol ether family. Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic pentyloxy group, makes it an effective solvent for a wide range of substances, including polar and non-polar soils.[1] This unique property profile makes this compound a valuable component in the formulation of various cleaning solutions for both industrial and household applications.[2]
These application notes provide a comprehensive overview of the use of this compound in cleaning formulations. The document details its physicochemical properties, cleaning performance, material compatibility, and includes experimental protocols for its evaluation. The information is intended to guide researchers and professionals in the development and optimization of cleaning solutions for diverse applications, including the cleaning of laboratory equipment and surfaces in research and drug development settings.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for formulating effective and stable cleaning solutions.
| Property | Value | Reference |
| CAS Number | 6196-58-3 | [3][4] |
| Molecular Formula | C₇H₁₆O₂ | [3][4] |
| Molecular Weight | 132.20 g/mol | [3][4] |
| Appearance | Colorless liquid | |
| Odor | Mild | [5] |
| Boiling Point | Not experimentally determined; estimated | [1] |
| Solubility in Water | Data not available, but other glycol ethers with similar alkyl chain lengths have limited water solubility. | [1] |
| Octanol/Water Partition Coefficient (logP) | 1.3 | [4] |
Applications in Cleaning Solutions
This compound is a versatile solvent that can be incorporated into a variety of cleaning formulations, typically at concentrations ranging from 1% to 10% by weight.[6][7] Its primary functions in a cleaning solution are to act as a solvent to dissolve and lift soils, and as a coupling agent to stabilize the formulation.[5]
Types of Cleaning Formulations:
-
All-Purpose Cleaners: Its ability to tackle a variety of soils makes it suitable for general-purpose hard surface cleaners.
-
Degreasers: Due to its excellent solvency for oils and greases, it is highly effective in heavy-duty degreasing formulations for industrial and institutional use.[8][9]
-
Glass Cleaners: The controlled evaporation rate of glycol ethers can contribute to streak-free cleaning.[2]
-
Specialty Cleaners: It can be used in formulations for removing specific types of soils, such as inks, resins, and waxes.[5]
Performance Data (Representative)
While specific experimental data for this compound is limited, the following tables provide representative performance data based on the known properties of analogous glycol ethers, such as ethylene glycol monobutyl ether and propylene glycol n-butyl ether.
Table 1: Representative Cleaning Efficacy of a Formulation Containing 5% this compound
| Soil Type | Substrate | Cleaning Efficacy (%) |
| Greasy Soil (e.g., lubricating grease) | Stainless Steel | 95 - 99 |
| Oily Soil (e.g., motor oil) | Ceramic Tile | 92 - 97 |
| Particulate Soil (e.g., dust, clay) | Vinyl Flooring | 85 - 90 |
| Soap Scum | Glass | 90 - 95 |
Note: Efficacy is determined by comparing the soiled surface before and after cleaning, typically measured by gravimetric analysis or colorimetry.
Table 2: Representative Surface Tension of Aqueous Solutions of this compound at 25°C
| Concentration in Water (wt%) | Surface Tension (mN/m) |
| 0.1 | 55 - 60 |
| 0.5 | 40 - 45 |
| 1.0 | 30 - 35 |
| 5.0 | 25 - 30 |
Note: Lower surface tension allows the cleaning solution to wet surfaces more effectively and penetrate soils.[10]
Table 3: Representative Material Compatibility of this compound
| Material | Compatibility |
| Metals | |
| Stainless Steel | Excellent |
| Aluminum | Good |
| Brass | Good |
| Plastics | |
| Polypropylene (PP) | Good |
| Polyethylene (HDPE) | Good |
| Polyvinyl Chloride (PVC) | Fair to Good (testing recommended) |
| Polycarbonate (PC) | May cause crazing; testing required |
| Elastomers | |
| Viton® | Fair (testing recommended) |
| Neoprene | Not Recommended |
| Natural Rubber | Not Recommended |
Note: It is always recommended to test the compatibility of a cleaning formulation with a specific material before widespread use.[5]
Experimental Protocols
The following are detailed protocols for evaluating the performance of cleaning solutions containing this compound.
Protocol for Cleaning Efficacy Testing (Gravimetric Method)
Objective: To quantify the ability of a cleaning solution to remove a specific soil from a substrate.
Materials:
-
Substrate coupons (e.g., stainless steel, ceramic, vinyl)
-
Artificial soil (e.g., grease, oil, particulate mixture)
-
Cleaning solution containing this compound
-
Control cleaning solution (e.g., water)
-
Beakers
-
Pipettes
-
Analytical balance (± 0.0001 g)
-
Drying oven
-
Mechanical cleaning apparatus (optional, for standardized agitation)
Procedure:
-
Coupon Preparation: Clean and dry the substrate coupons thoroughly. Record the initial weight of each clean, dry coupon (W₁).
-
Soiling: Apply a consistent amount of the artificial soil to a defined area on each coupon.
-
Curing: Allow the soiled coupons to cure under specified conditions (e.g., 24 hours at room temperature).
-
Weighing Soiled Coupons: Record the weight of each soiled, cured coupon (W₂). The initial weight of the soil is W₂ - W₁.
-
Cleaning:
-
Immerse a soiled coupon in the cleaning solution for a specified time (e.g., 5 minutes).
-
Apply a standardized cleaning action (e.g., gentle wiping with a lint-free cloth, mechanical scrubbing).
-
Rinse the coupon with deionized water.
-
-
Drying: Dry the cleaned coupons in an oven at a specified temperature until a constant weight is achieved.
-
Final Weighing: Record the final weight of the cleaned, dry coupon (W₃). The weight of the remaining soil is W₃ - W₁.
-
Calculation: Calculate the cleaning efficacy as follows: Cleaning Efficacy (%) = [ ( (W₂ - W₁) - (W₃ - W₁) ) / (W₂ - W₁) ] * 100
References
- 1. This compound | 6196-58-3 | Benchchem [benchchem.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. Ethanol, 2-(pentyloxy)- (CAS 6196-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycol Ethers Properties & Examples, Organic Solvents [merckmillipore.com]
- 6. WO2017011216A1 - Glycol ether solvents in liquid cleaning compositions to remove stains from surfaces - Google Patents [patents.google.com]
- 7. ES2704082T3 - Use of glycol ether solvents in liquid cleaning compositions - Google Patents [patents.google.com]
- 8. level7chemical.com [level7chemical.com]
- 9. US8772215B2 - High alkaline solvent-based cleaners, cleaning systems and methods of use for cleaning zero trans fat soils - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for Investigating the Surfactant Properties of 2-(Pentyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pentyloxy)ethanol is a glycol ether with amphiphilic properties, suggesting its potential as a surfactant in various applications, including pharmaceutical formulations. Its molecular structure, comprising a hydrophilic ethylene glycol head and a hydrophobic pentyl tail, allows it to reduce surface tension and form micelles in aqueous solutions. These characteristics are crucial for its function as a solubilizing agent, emulsifier, and wetting agent.
These application notes provide a comprehensive overview of the potential surfactant properties of this compound and detailed protocols for their experimental investigation. Due to a lack of specific published data for this compound, illustrative data from similar non-ionic surfactants are provided for comparative purposes.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C7H16O2 |
| Molecular Weight | 132.20 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 186.5 °C (predicted) |
| LogP (Octanol-Water Partition Coefficient) | 1.4 (predicted) |
| Water Solubility | Miscible (predicted for short-chain glycol ethers) |
| HLB (Hydrophilic-Lipophilic Balance) Value | ~9.8 (Calculated using Griffin's Method) |
Potential Applications in Pharmaceutical Sciences
Glycol ethers, as a class of compounds, are utilized in the pharmaceutical industry primarily as solvents and solubilizers for poorly water-soluble active pharmaceutical ingredients (APIs).[3][4][5] Their amphiphilic nature allows them to increase the aqueous solubility of hydrophobic drugs, which can enhance bioavailability.[6][7][8]
1. Solubilizing Agent for Poorly Soluble Drugs:
This compound, with its predicted surfactant properties, could be investigated as a solubilizing agent in oral, topical, and parenteral drug formulations. By forming micelles above its critical micelle concentration (CMC), it can encapsulate hydrophobic drug molecules within the micellar core, thereby increasing their apparent solubility in aqueous media.[6][9]
2. Component of Drug Delivery Systems:
Non-ionic surfactants are key components in various drug delivery systems, such as nanoemulsions, microemulsions, and solid dispersions, to improve drug loading, stability, and release characteristics.[10][11] The emulsifying properties of this compound could be beneficial in the formulation of stable oil-in-water emulsions for intravenous drug delivery or topical applications.
Quantitative Data on Surfactant Properties (Illustrative)
Due to the absence of specific experimental data for this compound, the following tables present illustrative data for a non-ionic surfactant with a similar structure (e.g., a short-chain alcohol ethoxylate) to provide a comparative context for researchers.
Table 1: Critical Micelle Concentration (CMC) Data
| Parameter | Illustrative Value | Method |
| CMC (mM) | 5 - 15 | Surface Tensiometry |
| Temperature (°C) | 25 | - |
Table 2: Surface Tension of Aqueous Solutions
| Concentration (mM) | Surface Tension (mN/m) |
| 0.1 | 65.0 |
| 1.0 | 50.0 |
| 5.0 | 35.0 |
| 10.0 (approx. CMC) | 30.0 |
| 20.0 | 30.0 |
Table 3: Foaming Properties
| Parameter | Illustrative Value | Method |
| Initial Foam Height (mm) | 80 | Ross-Miles Method |
| Foam Stability (mm after 5 min) | 40 | Ross-Miles Method |
Experimental Protocols
The following are detailed protocols for the experimental determination of the key surfactant properties of this compound.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Glassware (beakers, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in high-purity water.
-
Prepare a series of dilutions from the stock solution to cover a wide concentration range (e.g., 0.01 mM to 50 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute to the most concentrated, to minimize cross-contamination.
-
Ensure the temperature of the solutions is constant throughout the measurements (e.g., 25 °C).
-
Plot the surface tension (mN/m) as a function of the logarithm of the concentration of this compound.
-
The CMC is the concentration at the point of intersection of the two linear portions of the plot.[12]
Workflow Diagram:
References
- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 2. jrhessco.com [jrhessco.com]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Glycol ethers - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. How does polyethylene glycol affect the solubility of poorly soluble drugs? - Blog [novaoildrilling.com]
- 10. mdpi.com [mdpi.com]
- 11. Surfactants' Role in Nanovesicles Drug Delivery System [rpbs.journals.ekb.eg]
- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-(Pentyloxy)ethanol in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion poses a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a key strategy to mitigate this issue. 2-(Pentyloxy)ethanol, a glycol ether, presents potential as a corrosion inhibitor due to its molecular structure, which includes both a polar hydroxyl group and a non-polar ether linkage with an alkyl chain. These features facilitate its adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document provides a detailed overview of the potential application of this compound as a corrosion inhibitor, including hypothetical performance data, comprehensive experimental protocols for its evaluation, and visualizations of the underlying mechanisms and workflows.
Theoretical Mechanism of Corrosion Inhibition
This compound is hypothesized to inhibit corrosion through the formation of an adsorbed film on the metal surface. The molecule's polar hydroxyl and ether groups can act as adsorption centers, interacting with the metal surface. The non-polar pentyl group would then form a hydrophobic layer, repelling corrosive aqueous species. This adsorption process can be described by various isotherms, with the Langmuir isotherm often being a suitable model for monolayer adsorption.
Data Presentation
The following tables summarize hypothetical quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution. This data is illustrative and based on typical results observed for analogous glycol ether compounds.
Table 1: Corrosion Parameters from Potentiodynamic Polarization
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) |
| Blank | -480 | 550 | - |
| 0.1 | -470 | 275 | 50.0 |
| 0.5 | -462 | 110 | 80.0 |
| 1.0 | -455 | 55 | 90.0 |
| 5.0 | -448 | 27.5 | 95.0 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 0.1 | 150 | 100 | 66.7 |
| 0.5 | 450 | 50 | 88.9 |
| 1.0 | 950 | 25 | 94.7 |
| 5.0 | 1950 | 12.5 | 97.4 |
Table 3: Langmuir Adsorption Isotherm Parameters
| Parameter | Value |
| Adsorption Equilibrium Constant (K_ads) (L/mol) | 150 |
| Standard Free Energy of Adsorption (ΔG°_ads) (kJ/mol) | -25.8 |
| Correlation Coefficient (R²) | 0.998 |
Table 4: Quantum Chemical Parameters
| Parameter | Value |
| E_HOMO (eV) | -8.5 |
| E_LUMO (eV) | 1.2 |
| ΔE (E_LUMO - E_HOMO) (eV) | 9.7 |
| Dipole Moment (Debye) | 2.5 |
Experimental Protocols
Potentiodynamic Polarization Measurements
Objective: To determine the corrosion current density and potential, and to evaluate the inhibition efficiency.
Materials:
-
Working Electrode: Mild steel coupon
-
Reference Electrode: Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum foil
-
Corrosive Medium: 1 M HCl solution
-
Inhibitor: this compound
-
Potentiostat/Galvanostat
Procedure:
-
Prepare mild steel coupons by polishing with successively finer grades of emery paper, degreasing with acetone, rinsing with deionized water, and drying.
-
Prepare a series of test solutions by dissolving varying concentrations of this compound (0.1 mM to 5.0 mM) in 1 M HCl.
-
Immerse the prepared mild steel coupon (working electrode), SCE (reference electrode), and platinum foil (counter electrode) in the test solution.
-
Allow the system to stabilize for 30 minutes to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Record the resulting polarization curve (log current density vs. potential).
-
Determine the corrosion current density (i_corr) and corrosion potential (E_corr) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the mechanism of corrosion inhibition and to determine the charge transfer resistance.
Materials: Same as for Potentiodynamic Polarization.
Procedure:
-
Follow steps 1-4 of the Potentiodynamic Polarization protocol.
-
Perform the EIS measurement at the OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100
Quantum Chemical Calculations
Objective: To correlate the molecular properties of this compound with its potential inhibition efficiency.
Methodology:
-
Model the molecular structure of this compound using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry of the molecule using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Calculate key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment.
-
Analyze the calculated parameters to infer the molecule's reactivity and potential for adsorption on a metal surface.
Visualizations
Caption: Proposed mechanism of corrosion inhibition by this compound.
Caption: Workflow for evaluating the corrosion inhibition performance.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pentyloxy)ethanol
Welcome to the technical support center for the synthesis of 2-(pentyloxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily via the Williamson ether synthesis.
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The most common issues include:
-
Suboptimal Base: The choice and amount of base are critical. If the base is not strong enough to fully deprotonate the ethylene glycol, the concentration of the nucleophile will be low. Excess base can promote side reactions.
-
Presence of Water: The Williamson ether synthesis is sensitive to moisture. Water can hydrolyze the alkyl halide and react with the alkoxide, reducing the yield. Ensure all glassware is dry and use anhydrous solvents.
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by high temperatures and sterically hindered substrates.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the E2 elimination side reaction. The optimal temperature is a balance between a reasonable reaction rate and minimizing side reactions.
-
Purity of Reactants: The purity of your starting materials, ethylene glycol and 1-bromopentane (or other pentyl halide), is important. Impurities can interfere with the reaction.
Q2: I am observing the formation of byproducts. What are they and how can I minimize them?
A2: The most common byproduct in this synthesis is 1-pentene, formed via an E2 elimination reaction. You may also have unreacted starting materials or di-alkylation products if the reaction conditions are not carefully controlled. To minimize byproduct formation:
-
Use a less hindered alkyl halide: Primary alkyl halides like 1-bromopentane are preferred over secondary or tertiary halides, which are more prone to elimination.
-
Control the temperature: Avoid excessively high temperatures which favor elimination over substitution.
-
Choose the right solvent: Polar aprotic solvents like DMF or DMSO can favor the SN2 reaction.
-
Use a suitable base: A strong, non-hindered base is ideal.
Q3: How do I choose the optimal base for the deprotonation of ethylene glycol?
A3: The pKa of ethylene glycol is approximately 14.2. Therefore, a base with a conjugate acid pKa significantly higher than this is required for efficient deprotonation. Common choices include:
-
Sodium Hydride (NaH): A very effective, strong base that forms hydrogen gas as the only byproduct. It should be used in an anhydrous aprotic solvent like THF or DMF.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are less expensive options but introduce water into the reaction mixture, which can be detrimental. They are often used in phase-transfer catalysis systems.
Q4: What is the role of a phase-transfer catalyst and should I use one?
A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is used in heterogeneous reaction mixtures, typically with an aqueous solution of a base like NaOH and an organic solvent. The PTC helps to transport the alkoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. Using a PTC can be advantageous as it avoids the need for expensive anhydrous solvents and strong, moisture-sensitive bases like NaH.
Q5: How can I effectively purify the final product?
A5: Purification of this compound typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is usually quenched with water to dissolve any inorganic salts. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine to remove residual water and dried over an anhydrous salt like magnesium sulfate.
-
Distillation: The solvent is removed under reduced pressure, and the crude product can be purified by fractional distillation to separate it from unreacted starting materials and any high-boiling byproducts.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the expected impact of key parameters on the reaction outcome.
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Typical Temperature (°C) | Expected Yield | Notes |
| Sodium Hydride (NaH) | THF (anhydrous) | 60-70 | Good to Excellent | Requires anhydrous conditions. Hydrogen gas is evolved. |
| Sodium Hydroxide (NaOH) | Toluene/Water with PTC | 80-100 | Moderate to Good | Phase-transfer catalysis is necessary. Less sensitive to moisture. |
| Potassium Carbonate (K₂CO₃) | DMF or Acetone | 80-100 | Moderate | Weaker base, may require longer reaction times. |
| Sodium Hydroxide (NaOH) | Diethylene Glycol | 100 | Good (75% for a similar ether)[1] | The reactant itself can act as a solvent. |
Table 2: Effect of Molar Ratio of Reactants on Yield
| Molar Ratio (Ethylene Glycol : 1-Bromopentane) | Expected Outcome |
| 1:1 | Risk of unreacted starting materials and di-alkylation byproduct. |
| 2:1 | Increased yield of the mono-alkylated product. |
| >2:1 | Further favors mono-alkylation but may be less atom-economical. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
This protocol describes a common lab-scale synthesis of this compound using sodium hydride as the base.
Materials:
-
Ethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromopentane
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, add ethylene glycol (2 equivalents) to anhydrous THF in the flask.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Add 1-bromopentane (1 equivalent) dropwise via the dropping funnel.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation or silica gel column chromatography.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This protocol provides an alternative synthesis using a phase-transfer catalyst, which avoids the need for sodium hydride and anhydrous solvents.
Materials:
-
Ethylene glycol
-
1-Bromopentane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethylene glycol (2 equivalents), 1-bromopentane (1 equivalent), toluene, and tetrabutylammonium bromide (0.05 equivalents).
-
Add a 50% aqueous solution of sodium hydroxide (1.5 equivalents) to the stirred mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 6-8 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation.
Visualizations
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of Crude 2-(Pentyloxy)ethanol
Welcome to the technical support center for the purification of crude 2-(pentyloxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: Crude this compound synthesized via the Williamson ether synthesis typically contains a variety of impurities. The most common of these include:
-
Unreacted Starting Materials: Residual 1-pentanol and ethylene glycol are often present.
-
Base: Traces of the base used in the reaction, such as sodium hydroxide or potassium hydroxide, may remain.
-
Side-Reaction Products: The formation of dipentyl ether through a competing reaction is a possibility.[1]
-
Solvent: The reaction solvent, such as dimethylformamide (DMF) or acetonitrile, may be present.[1]
Q2: What is the recommended initial work-up procedure for a crude this compound reaction mixture?
A2: A standard aqueous work-up is typically recommended to remove the bulk of water-soluble impurities.
-
Quench the reaction mixture with water.
-
Perform a liquid-liquid extraction using a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[2]
Q3: Which purification method is most suitable for obtaining high-purity this compound?
A3: The choice of purification method depends on the impurity profile and the desired final purity.
-
Fractional Distillation: This is often the most effective method for separating this compound from less volatile (e.g., ethylene glycol) and more volatile (e.g., 1-pentanol, dipentyl ether) impurities, especially on a larger scale. Vacuum distillation is recommended to prevent thermal decomposition of the product.
-
Flash Column Chromatography: For smaller scale purifications or to remove impurities with very similar boiling points, flash chromatography using silica gel is a viable option.
-
Liquid-Liquid Extraction: While primarily used in the initial work-up, a series of extractions can sometimes be sufficient if the impurities have significantly different solubilities.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Broad Boiling Range) | Inefficient column packing. Distillation rate is too fast. Insufficient reflux ratio. | Ensure the fractionating column is packed uniformly and of adequate length. Reduce the heating rate to allow for proper equilibration between liquid and vapor phases (aim for a distillation rate of 1-2 drops per second). Increase the reflux ratio to enhance separation efficiency. |
| Product Decomposition (Darkening of Distillate) | Distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.[3] |
| Bumping or Uncontrolled Boiling | Lack of boiling chips or a stir bar. Uneven heating. | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Use a heating mantle with a stirrer for even heat distribution. |
| No Product Distilling Over | Thermometer bulb placed incorrectly. Inadequate heating. Leak in the system (if under vacuum). | Position the top of the thermometer bulb level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. Gradually increase the heating mantle temperature. Check all joints and connections for leaks. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Co-elution of Product and Impurities) | Inappropriate solvent system. Column overloading. Column was packed improperly. | Develop an optimal solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the product. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight). Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product Elutes Too Quickly (High Rf) | Solvent system is too polar. | Decrease the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane. |
| Product Does Not Elute (Low Rf) | Solvent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Streaking of Spots on TLC/Broad Peaks During Column | Sample is too concentrated. Sample is not fully soluble in the eluent. Compound is interacting strongly with the silica gel. | Dilute the sample before loading it onto the column. Pre-adsorb the crude product onto a small amount of silica gel before loading it onto the main column. Add a small percentage of a more polar solvent or a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., with Raschig rings or Vigreux indentations). Use a heating mantle with a magnetic stirrer and a vacuum-tight distillation head with a thermometer. Connect the receiving flask to a cold trap and a vacuum pump.
-
Sample Preparation: Place the crude this compound in the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring and slowly apply vacuum to the system.
-
Gradually heat the distillation flask.
-
Collect and discard any low-boiling fractions (forerun), which may contain unreacted 1-pentanol and dipentyl ether.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure. The atmospheric boiling point is approximately 188 °C. Under vacuum, the boiling point will be significantly lower.
-
Monitor the temperature closely. A stable temperature plateau indicates the distillation of a pure compound.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine a suitable solvent system that provides good separation between this compound and its impurities.
-
A common starting point for glycol ethers is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Aim for an Rf value of approximately 0.3 for this compound.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (slurry packing is recommended).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, pre-adsorb the crude material onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle positive pressure.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Purity Confirmation: Confirm the purity of the final product by GC-MS and/or NMR spectroscopy.
Data Presentation
The following table provides a comparative summary of the expected outcomes from different purification methods for crude this compound. The values are estimates and can vary depending on the initial purity of the crude material and the optimization of the purification process.
| Purification Method | Typical Purity Achieved | Expected Yield | Scale | Advantages | Disadvantages |
| Fractional Distillation | >98% | 70-90% | Large | High throughput, cost-effective for large quantities. | Requires careful control of temperature and pressure; potential for thermal degradation without vacuum. |
| Vacuum Fractional Distillation | >99% | 70-85% | Large | Lower boiling points prevent decomposition; excellent for high-boiling compounds. | Requires specialized equipment (vacuum pump, cold trap). |
| Flash Column Chromatography | >99% | 50-80% | Small to Medium | Excellent separation of compounds with similar boiling points; high purity achievable. | More time-consuming and uses larger volumes of solvent; less economical for large scales. |
| Preparative HPLC | >99.5% | 40-70% | Small | Highest purity achievable; automated systems available. | Expensive; low throughput; requires specialized equipment. |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of crude this compound.
Troubleshooting Logic for Poor Separation in Distillation
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
Technical Support Center: Purification of Ethylene glycol monopentyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylene glycol monopentyl ether. Our aim is to offer practical solutions to common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial ethylene glycol monopentyl ether?
A1: Commercial ethylene glycol monopentyl ether can contain several impurities stemming from its synthesis and storage. Common contaminants include:
-
Unreacted starting materials: Ethylene glycol and pentanol.
-
Byproducts of synthesis: Diethylene glycol monopentyl ether and other higher-order glycol ethers.[1]
-
Degradation products: Aldehydes and peroxides may form upon exposure to air and light, particularly during prolonged storage.[2][3]
-
Water: Can be present due to atmospheric absorption or as a byproduct of certain reactions.
Q2: My application requires very high purity solvent. What is the most effective method for removing trace impurities?
A2: For achieving high purity, a multi-step approach is often necessary. Fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for separating components with different boiling points, such as removing ethylene glycol and diethylene glycol ethers.[4] To remove non-volatile impurities or those with close boiling points, treatment with adsorbents like activated carbon or molecular sieves can be employed prior to distillation.[5] For removal of specific impurities like aldehydes and peroxides, chemical treatment followed by distillation is recommended.[3]
Q3: I am observing a yellow discoloration in my ethylene glycol monopentyl ether. What could be the cause and how can I remove it?
A3: A yellow tint often indicates the presence of aldehydes, which can form from oxidation of the ether.[3] To address this, you can treat the solvent with a reducing agent like sodium borohydride to convert the aldehydes to alcohols. Following this chemical treatment, a fractional distillation should be performed to separate the purified ether from the reaction byproducts and any remaining impurities.
Q4: How can I effectively remove water from ethylene glycol monopentyl ether?
A4: Water can be removed by azeotropic distillation using a suitable entrainer like toluene. The toluene-water azeotrope has a lower boiling point than the individual components, allowing for the selective removal of water.[4] Alternatively, for removing small amounts of water, drying over molecular sieves (3A or 4A) is an effective method.[4]
Q5: What analytical techniques are recommended for assessing the purity of ethylene glycol monopentyl ether?
A5: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for determining the purity of glycol ethers and quantifying impurities.[2][6][7] The choice of column is critical for achieving good separation of the various glycol ether species and other potential impurities.
Data Presentation: Purity of Glycol Ethers by Different Purification Methods
The following table summarizes the typical purity levels of glycol ethers that can be achieved using various purification techniques. The data is representative and may vary depending on the specific glycol ether and the initial level of impurities.
| Purification Method | Typical Purity Achieved (%) | Common Impurities Removed |
| Simple Distillation | 95 - 98 | Low-boiling and high-boiling impurities |
| Fractional Distillation | > 99 | Impurities with different boiling points |
| Vacuum Distillation | > 99.5 | High-boiling impurities, reduces thermal degradation |
| Azeotropic Distillation | > 99 (on a dry basis) | Water |
| Column Chromatography | > 99.8 | Polar impurities, other glycol ethers |
Experimental Protocols
Protocol 1: Fractional Distillation of Ethylene Glycol Monopentyl Ether
This protocol describes the purification of ethylene glycol monopentyl ether by fractional distillation at atmospheric pressure.
Materials:
-
Ethylene glycol monopentyl ether (technical grade)
-
Boiling chips
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the ethylene glycol monopentyl ether and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the first fraction (likely a lower-boiling impurity).
-
Collect the initial fraction (forerun) in a separate receiving flask and discard it.
-
As the temperature begins to rise again, it will stabilize at the boiling point of pure ethylene glycol monopentyl ether (approximately 204 °C).
-
Change the receiving flask to collect the main fraction of purified product.
-
Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
Turn off the heat and allow the apparatus to cool before disassembling.
-
Analyze the purity of the collected fraction using gas chromatography.
Protocol 2: Removal of Peroxides from Ethylene Glycol Monopentyl Ether
This protocol details the removal of peroxide impurities.
Materials:
-
Ethylene glycol monopentyl ether containing peroxides
-
Acidified aqueous solution of potassium iodide (KI)
-
Aqueous solution of sodium thiosulfate
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To test for peroxides, add 1 mL of the ether to 1 mL of a freshly prepared 10% KI solution acidified with a drop of dilute HCl. A yellow to brown color indicates the presence of peroxides.
-
In a separatory funnel, wash the ethylene glycol monopentyl ether with an equal volume of a 5% aqueous solution of sodium thiosulfate. Shake gently to avoid emulsion formation.
-
Separate the aqueous layer.
-
Repeat the washing step until a fresh portion of the acidified KI solution shows no discoloration when mixed with the treated ether.
-
Wash the ether with distilled water to remove any remaining salts.
-
Dry the ether over anhydrous magnesium sulfate.
-
Decant or filter the dried ether.
-
For highest purity, follow this procedure with fractional distillation as described in Protocol 1.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of ethylene glycol monopentyl ether.
Caption: Troubleshooting workflow for purifying ethylene glycol monopentyl ether.
References
- 1. ugr.es [ugr.es]
- 2. 乙二醇单甲醚 for analysis EMSURE® ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]
- 3. Purification of aqueous ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Ethylene glycol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
Technical Support Center: Production of 2-(Pentyloxy)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered during the scaling-up of 2-(Pentyloxy)ethanol production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide, in this case, the sodium salt of ethylene glycol.
Q2: What are the primary reactants for the synthesis of this compound via Williamson ether synthesis?
A2: The primary reactants are a pentyl halide (e.g., 1-bromopentane or 1-chloropentane) and an ethylene glycolate salt. The glycolate is typically formed in situ by reacting ethylene glycol with a strong base like sodium hydroxide or sodium hydride.
Q3: What are the main challenges in scaling up the production of this compound?
A3: Key challenges include managing competing side reactions (primarily elimination reactions), ensuring complete conversion to maximize yield, effectively removing impurities and byproducts during purification, and handling the hazardous reactants and products safely.
Q4: What safety precautions should be taken when working with the reactants for this synthesis?
A4: 1-Bromopentane is a flammable liquid and an irritant. Ethylene glycol is harmful if swallowed. Strong bases like sodium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
Low Product Yield
Q: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.
Potential Causes & Solutions:
-
Incomplete Deprotonation of Ethylene Glycol: The formation of the ethylene glycolate is crucial. Ensure a sufficiently strong base and appropriate reaction time for this step.
-
Troubleshooting:
-
Verify the quality and concentration of the base.
-
Consider using a stronger base like sodium hydride if using sodium hydroxide.
-
Ensure adequate reaction time for the formation of the alkoxide before adding the alkyl halide.
-
-
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which forms 1-pentene. This is favored by high temperatures and sterically hindered bases.
-
Troubleshooting:
-
Maintain the reaction temperature within the optimal range (see Table 1). Excessively high temperatures can promote elimination.
-
Use a less sterically hindered base if possible.
-
-
-
Reaction Time and Temperature: The SN2 reaction requires sufficient time and an appropriate temperature to proceed to completion.
-
Troubleshooting:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Refer to the optimized reaction conditions in the tables below. Typical laboratory-scale reactions may run for 1-8 hours at 50-100°C.[1]
-
-
Product Purity Issues
Q: My final product is contaminated with impurities. What are the likely byproducts and how can I remove them?
A: Impurities in the final product can be unreacted starting materials or byproducts from side reactions.
Common Impurities and Purification Strategies:
-
Unreacted 1-Bromopentane: Due to its volatility, it can often be removed by distillation.
-
Unreacted Ethylene Glycol: Being highly soluble in water, it can be removed by washing the organic phase with water during the workup.
-
1-Pentene: This is a common byproduct from the elimination reaction. Fractional distillation is an effective method for its removal due to the significant difference in boiling points.
-
Dipentyl Ether: This can form if the pentoxide ion (formed from any residual water reacting with the base and then with 1-bromopentane) reacts with another molecule of 1-bromopentane. Careful control of anhydrous conditions can minimize its formation. Purification can be achieved by fractional distillation.
-
1,2-dipentoxyethane: This can be formed by the reaction of the product this compound with another molecule of 1-bromopentane. Using an excess of ethylene glycol can minimize this side reaction.
Purification Protocol:
-
Quenching: Carefully quench the reaction mixture with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the product.
-
Washing: Wash the combined organic layers with water to remove unreacted ethylene glycol and inorganic salts, followed by a brine wash to aid in drying.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Distillation: Purify the crude product by fractional distillation under reduced pressure to separate this compound from byproducts and any remaining starting materials.
Data Presentation
Table 1: General Reaction Parameters for Williamson Ether Synthesis of Glycol Ethers
| Parameter | Typical Range | Remarks |
| Temperature | 50 - 100 °C | Higher temperatures can favor elimination side reactions. |
| Reaction Time | 1 - 8 hours | Monitor reaction progress to determine completion. |
| Base | NaOH, KOH, NaH | Sodium hydride is a stronger, non-nucleophilic base. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are generally preferred. |
| Reactant Ratio | 1:1 to 1:1.5 (Alkyl Halide:Alcohol) | An excess of the alcohol can help drive the reaction to completion. |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Bromopentane | 151.04 | 129-130 | 1.218 |
| Ethylene Glycol | 62.07 | 197.3 | 1.113 |
| This compound | 132.20 | 186-187 | 0.893 |
| 1-Pentene | 70.13 | 30 | 0.641 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Ethylene glycol
-
Sodium hydroxide (pellets)
-
1-Bromopentane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add ethylene glycol (1.2 equivalents) to anhydrous DMF.
-
Alkoxide Formation: While stirring, carefully add sodium hydroxide pellets (1.1 equivalents) to the solution. Heat the mixture to 50-60°C and stir for 1 hour to ensure the formation of the sodium salt of ethylene glycol.
-
Addition of Alkyl Halide: Add 1-bromopentane (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Mandatory Visualizations
Caption: Williamson Ether Synthesis Pathway for this compound.
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
References
preventing side reactions in Williamson ether synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent common side reactions in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Williamson ether synthesis, and how can I prevent it?
A1: The most common side reaction is the E2 (elimination) reaction, which competes with the desired SN2 (substitution) reaction. This results in the formation of an alkene instead of an ether.[1][2] Prevention is key and can be achieved by carefully selecting your reactants and controlling the reaction conditions. The E2 reaction is favored when using sterically hindered alkyl halides (secondary or tertiary) and/or bulky alkoxides.[2][3][4][5][6][7] Higher reaction temperatures also promote elimination.[3] To minimize this side reaction, it is crucial to use a primary alkyl halide whenever possible.[1][4][5][8][9]
Q2: My reaction is yielding an alkene instead of the desired ether. What went wrong?
A2: Alkene formation is a classic sign that the E2 elimination pathway is dominating over the SN2 substitution. This is highly likely if you are using a secondary or tertiary alkyl halide.[1][5][8] The alkoxide, being a strong base, will preferentially abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[2][4] To troubleshoot this, you should re-evaluate your synthetic route. If you are preparing an asymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the combination that utilizes the less sterically hindered (preferably primary) alkyl halide.[1][7][10]
Q3: I am using a phenoxide as my nucleophile and getting a mixture of products. What is happening?
A3: When using a phenoxide (an aryloxide ion), you may encounter competing C-alkylation in addition to the expected O-alkylation.[1][4][11] This is because the phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to a mixture of products. The choice of solvent can influence the ratio of O- to C-alkylation.
Q4: My reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate?
A4: A slow reaction rate can be due to several factors. If you are using a less reactive alkylating agent, such as an alkyl chloride, you can add a catalytic amount of a soluble iodide salt (e.g., sodium or potassium iodide). The iodide will displace the chloride in-situ to form a more reactive alkyl iodide, which then reacts faster with the alkoxide.[4][11][12] Additionally, the choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to participate in the reaction.[5][6][8][11] Protic solvents, on the other hand, can solvate the alkoxide anion, reducing its nucleophilicity and slowing down the reaction.[11] Increasing the temperature can also increase the reaction rate, but be mindful that this may also favor the elimination side reaction.[3][11] Typical reaction temperatures range from 50 to 100°C.[11][12]
Troubleshooting Guides
Issue 1: Predominant Alkene Formation (E2 Elimination)
| Factor | Condition Favoring Elimination | Recommended Action to Favor Substitution (Ether Formation) |
| Alkyl Halide Structure | Secondary, Tertiary | Use a primary alkyl halide. If synthesizing an unsymmetrical ether, choose the synthetic route with the primary halide. |
| Alkoxide Structure | Sterically bulky (e.g., tert-butoxide) | Use a less sterically hindered alkoxide (e.g., methoxide, ethoxide). |
| Temperature | High | Maintain a lower reaction temperature (typically 50-80°C). |
| Base Strength | Strong, sterically hindered bases | Use a strong, but non-hindered base to form the alkoxide. |
| Solvent | Protic solvents can sometimes favor elimination | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. |
Issue 2: C-Alkylation with Phenoxides
| Factor | Condition Favoring C-Alkylation | Recommended Action to Favor O-Alkylation |
| Solvent | Protic solvents can favor C-alkylation by solvating the oxygen of the phenoxide. | Use a polar aprotic solvent (e.g., DMF, acetone) to increase the nucleophilicity of the oxygen. |
| Counter-ion | Tightly associated counter-ions (e.g., Li+) can shield the oxygen. | Use a larger, "softer" counter-ion (e.g., K+, Cs+) or a phase-transfer catalyst to increase the availability of the oxygen anion. |
| Temperature | Higher temperatures can sometimes favor C-alkylation. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of 2-Butoxynaphthalene (An Example of O-Alkylation)
This protocol is adapted from a standard undergraduate organic chemistry experiment and demonstrates the synthesis of an ether using a phenoxide and a primary alkyl halide.[13]
Materials:
-
2-naphthol
-
Ethanol
-
Sodium hydroxide (solid)
-
1-bromobutane
-
Ice
-
Water
Procedure:
-
In a 5 mL conical reaction vial containing a spin vane, dissolve 150 mg of 2-naphthol in 2.5 mL of ethanol.
-
Add 87 mg of crushed solid sodium hydroxide to the solution.
-
Attach an air condenser and heat the mixture to reflux for 10 minutes to form the sodium naphthoxide.
-
Allow the solution to cool to below 60°C.
-
Add 0.15 mL of 1-bromobutane via syringe.
-
Reheat the reaction to reflux for 50 minutes.
-
After cooling, transfer the reaction mixture to a small Erlenmeyer flask containing 3-4 chunks of ice and approximately 1 mL of ice-cold water to precipitate the solid product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the solid with 1-2 mL of ice-cold water.
-
Dry the product by drawing air through the funnel for 5-10 minutes.
Protocol 2: General Procedure for Minimizing Elimination
This protocol provides a general framework for Williamson ether synthesis when the potential for elimination is a concern.
Materials:
-
Alcohol
-
Sodium hydride (NaH)
-
Polar aprotic solvent (e.g., dry THF or DMF)
-
Primary alkyl halide
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the alcohol to a flask containing a suspension of sodium hydride (1.1 equivalents) in the dry polar aprotic solvent at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the complete formation of the alkoxide.
-
Cool the mixture back to 0°C.
-
Slowly add the primary alkyl halide (1.0 equivalent) dropwise to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50°C) if necessary, but monitor for the formation of elimination byproducts by TLC or GC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as needed.
Visualizations
Caption: Main reaction (SN2) vs. side reaction (E2) pathways.
Caption: Troubleshooting workflow for Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. brainly.com [brainly.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 9. Khan Academy [khanacademy.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Williamson_ether_synthesis [chemeurope.com]
- 12. scienceinfo.com [scienceinfo.com]
- 13. community.wvu.edu [community.wvu.edu]
optimizing reaction conditions for 2-(Pentyloxy)ethanol formation
Welcome to the technical support center for the synthesis of 2-(Pentyloxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this and other similar glycol ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[1] In this specific case, it would typically involve the reaction of ethylene glycol monoalkoxide with a pentyl halide.
Q2: What are the key starting materials for the Williamson synthesis of this compound?
A2: The key reactants are:
-
An alcohol with a hydroxyl group to be etherified, which in this case is ethylene glycol.
-
A strong base to deprotonate the alcohol and form the alkoxide. Common bases include sodium hydride (NaH), potassium hydride (KH), and potassium hydroxide (KOH).[1][3]
-
An alkylating agent with a good leaving group, such as 1-bromopentane or 1-iodopentane. Primary alkyl halides are strongly preferred to minimize side reactions.[1]
Q3: What solvents are suitable for this reaction?
A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion, and they do not participate in the reaction.[3] Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[1][3][4]
Q4: What is the primary side reaction to be aware of?
A4: The main competing reaction is the E2 (elimination) reaction, which forms an alkene instead of the desired ether.[3][5] This is more likely to occur with sterically hindered (secondary or tertiary) alkyl halides and a strong, bulky base.[1][5] Using a primary alkyl halide like 1-bromopentane significantly minimizes this side reaction.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.
Q6: What are the common methods for purifying the final product?
A6: Purification of this compound can be achieved through several methods. For laboratory scale, column chromatography is a common and effective technique.[4] Other methods that can be employed, especially for larger scales, include distillation, countercurrent solvent extraction, or crystallization.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the alcohol. 2. Inactive alkyl halide. 3. Insufficient reaction time or temperature. 4. Wet reagents or solvent. | 1. Ensure a strong enough base is used in at least a stoichiometric amount. Consider using a stronger base like NaH. 2. Check the purity of the alkyl halide. Consider using a more reactive halide (iodide > bromide > chloride). 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. If no progress, a moderate increase in temperature may be necessary. 4. Use anhydrous solvents and dry reagents. The presence of water will quench the alkoxide. |
| Presence of a Significant Amount of Unreacted Starting Alcohol | 1. Insufficient amount of base. 2. Insufficient amount of alkyl halide. 3. Poor mixing of a heterogeneous reaction mixture (e.g., with NaH). | 1. Use a slight excess (e.g., 1.1 equivalents) of the base. 2. Use a slight excess of the alkyl halide if the alcohol is the more valuable component. 3. Ensure vigorous stirring throughout the reaction. |
| Formation of an Alkene Side Product (from the alkyl halide) | 1. E2 elimination is competing with the SN2 reaction. 2. Use of a secondary or tertiary alkyl halide. 3. High reaction temperature. | 1. Use a primary alkyl halide. Ensure your base is not excessively bulky if possible. 2. Redesign the synthesis to use a primary alkyl halide if possible. 3. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Formation of a Symmetrical Ether (e.g., dipentyl ether) | Contamination of the alkyl halide with pentanol, or side reactions. | Ensure the purity of your starting materials. |
| Difficulties in Product Purification | The product has similar polarity to a starting material or byproduct. | Optimize the solvent system for column chromatography. Consider a different purification technique like distillation if the boiling points are sufficiently different. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative example based on the general principles of the Williamson ether synthesis. Researchers should optimize these conditions for their specific laboratory setup and reagent purity.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopentane
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Alkoxide Formation: To the flask, add ethylene glycol (1.0 eq) dissolved in anhydrous DMF (50 mL). Slowly add sodium hydride (1.1 eq) portion-wise at 0 °C. The mixture is then stirred at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium salt of ethylene glycol.
-
Addition of Alkyl Halide: 1-Bromopentane (1.0 eq) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to 70-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
Washing: The combined organic layers are washed with water and then with brine to remove any remaining DMF and salts.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Ethylene glycol | C₂H₆O₂ | 62.07 | Starting Alcohol |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | Alkylating Agent |
| Sodium Hydride | NaH | 24.00 | Base |
| This compound | C₇H₁₆O₂ | 132.20 | Product |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome |
| Base | NaH, KOH | High yield with NaH in aprotic solvent. |
| Solvent | DMF, THF, DMSO | Good solubility of reactants, promotes SN2. |
| Temperature | 50-100 °C | Reaction time of 1-8 hours is typical.[6] |
| Alkyl Halide | 1-Bromopentane (1°) | Minimizes E2 elimination, leading to higher ether yield. |
| Yield | 50-95% | Yield can vary based on reaction scale and purity of reagents.[6] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
degradation pathways of 2-(Pentyloxy)ethanol under stress conditions
Technical Support Center: 2-(Pentyloxy)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help anticipate and address common challenges encountered during experimental procedures involving this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound under stress conditions.
Issue 1: Unexpected Peaks in Chromatogram During Stability Studies
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation: The ether linkage and terminal alcohol group in this compound are susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. This can lead to the formation of aldehydes, carboxylic acids, and peroxides. | • Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. • Antioxidants: Consider the addition of a suitable antioxidant if compatible with your experimental design. • Control Samples: Analyze control samples stored under optimal conditions to differentiate between degradation products and other impurities. |
| Hydrolytic Degradation: Although generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the ether linkage. | • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) unless the experimental protocol requires acidic or basic conditions. • Temperature Control: Avoid excessive heat during sample preparation and storage. |
| Photodegradation: Exposure to UV light can induce photochemical degradation, leading to the formation of various byproducts. Glycol ethers can undergo photo-oxidation.[1] | • Light Protection: Store this compound and its formulations in amber vials or protect them from light. • Photostability Testing: If the final product will be exposed to light, conduct formal photostability studies according to ICH guidelines. |
| Contamination: Impurities in solvents, reagents, or from lab equipment can introduce unexpected peaks. | • High-Purity Solvents: Use high-purity, HPLC-grade solvents and reagents. • Thorough Cleaning: Ensure all glassware and equipment are thoroughly cleaned and rinsed. |
Issue 2: Changes in Physical Properties (e.g., Color, pH) of this compound Solutions
| Potential Cause | Troubleshooting Steps |
| Formation of Acidic Degradants: Oxidative degradation can produce acidic byproducts like 2-pentyloxyacetic acid, leading to a decrease in pH.[2][3] | • pH Monitoring: Regularly monitor the pH of your solutions. A significant drop in pH can indicate degradation. • Analytical Confirmation: Use analytical techniques like ion chromatography to identify and quantify the formation of acidic degradants.[4][5] |
| Formation of Chromophores: The formation of certain degradation products, particularly aldehydes, can sometimes lead to the development of a yellowish color. | • Visual Inspection: Regularly inspect your samples for any color changes. • UV-Vis Spectroscopy: Use UV-Vis spectroscopy to monitor for the appearance of new absorption bands that could indicate the formation of chromophoric degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways of this compound under oxidative stress?
A1: Under oxidative conditions, this compound is expected to degrade primarily through two pathways:
-
Oxidation of the primary alcohol: The terminal hydroxyl group can be oxidized to form 2-(pentyloxy)acetaldehyde, which can be further oxidized to 2-pentyloxyacetic acid.
-
Oxidation of the ether linkage: The ether linkage can be attacked by oxidizing agents, potentially leading to cleavage of the molecule and the formation of smaller alcohols, aldehydes, and carboxylic acids.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study for this compound should be conducted according to ICH Q1A guidelines.[6] This typically involves exposing the compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing the sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Q3: What analytical techniques are suitable for analyzing the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of this compound and its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV and/or mass spectrometric (MS) detection is the primary tool for separating and quantifying the parent compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile degradation products.[7][8]
-
Ion Chromatography: This technique is useful for the identification and quantification of acidic degradation products.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS): These techniques are essential for the structural elucidation of unknown degradation products.
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water, acetonitrile, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative: Mix the sample solution with an equal volume of 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%.
-
Thermal: Place a sealed vial of the sample solution in an oven at 80°C.
-
Photolytic: Expose a solution in a quartz cuvette to a photostability chamber.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Products | Analytical Method |
| Oxidative | 2-(Pentyloxy)acetaldehyde, 2-Pentyloxyacetic acid, Formic acid, Acetic acid | HPLC-UV/MS, GC-MS, Ion Chromatography |
| Hydrolytic (Acid/Base) | Pentanol, Ethylene glycol | GC-MS |
| Photolytic | Similar to oxidative degradation products | HPLC-UV/MS, GC-MS |
| Thermal | Smaller chain alcohols and ethers | GC-MS |
Visualizations
Caption: A typical experimental workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial degradation of glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion chromatographic identification and quantification of glycol degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. gcms.cz [gcms.cz]
- 8. restek.com [restek.com]
Technical Support Center: 2-(Pentyloxy)ethanol in Aqueous Solutions
Welcome to the technical support center for 2-(Pentyloxy)ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound (also known as ethylene glycol monopentyl ether) is an amphiphilic organic solvent, meaning it possesses both a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail.[1] This dual nature can make it challenging to achieve high concentrations in aqueous solutions, as the hydrophobic pentyloxy chain limits its water solubility.[1] For many research and drug development applications, achieving a specific, stable concentration in water is crucial for experimental success.
Q2: What is the reported water solubility of this compound?
The reported water solubility of this compound is approximately 24 g/L.[1] However, it is important to note that this value may vary depending on experimental conditions such as temperature and pH, which are often not specified in general datasheets. It is a known characteristic of alkoxyethanols that as the length of the alkyl chain increases, their solubility in water tends to decrease.[1]
Q3: How do temperature and pH affect the solubility of this compound?
While specific experimental data for the temperature and pH dependence of this compound solubility is limited, general principles for glycol ethers can be applied. Some glycol ethers exhibit inverse solubility, becoming less soluble as the temperature increases.[2] The pH of the aqueous solution is not expected to have a significant direct effect on the solubility of this compound itself, as it is a neutral molecule. However, pH can influence the stability of the formulation, especially if other components are present.
Q4: Can co-solvents be used to improve the solubility of this compound in water?
Yes, using a co-solvent is a common and effective strategy to enhance the solubility of poorly soluble compounds. For this compound, a water-miscible organic solvent like ethanol can be used. The ethanol molecules can interact with the hydrophobic pentyloxy tail, effectively reducing the overall polarity difference with water and allowing for a higher concentration of this compound to be dissolved.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy solution or visible phase separation | The concentration of this compound exceeds its solubility limit under the current conditions. | 1. Reduce Concentration: Lower the amount of this compound being added. 2. Introduce a Co-solvent: Add a water-miscible organic solvent, such as ethanol, incrementally until the solution clears. 3. Adjust Temperature: Gently warm the solution while stirring. Be aware that some glycol ethers have inverse solubility, so cooling might be necessary.[2] |
| Formation of a stable emulsion | The amphiphilic nature of this compound can lead to the formation of micelles or emulsions, especially with agitation. | 1. Gentle Mixing: Use a magnetic stirrer at a low speed instead of vigorous shaking or vortexing. 2. Sonication: Brief sonication can sometimes help to break up emulsions and achieve a true solution. 3. Centrifugation: For persistent emulsions, centrifugation may help to separate the phases, allowing for the removal of the excess undissolved compound. |
| Precipitation of the compound over time | The solution is supersaturated and unstable. This can be triggered by changes in temperature or the introduction of nucleation sites (e.g., dust particles). | 1. Filter the Solution: Use a 0.22 µm or 0.45 µm filter to remove any undissolved particles or nucleation sites. 2. Prepare Fresh Solutions: For critical experiments, it is best to prepare the aqueous solution fresh and use it promptly. 3. Store at a Constant Temperature: Avoid temperature fluctuations during storage. |
| Inconsistent experimental results | The concentration of the prepared solution is not accurate or consistent. | 1. Verify Weighing and Measuring: Ensure that all measurements of this compound and solvents are accurate. 2. Ensure Complete Dissolution: Confirm that all of the compound has dissolved before use. 3. Calibrate Analytical Instruments: If determining concentration analytically, ensure your instruments are properly calibrated. |
Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to its solubility.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [3] |
| Molecular Weight | 132.20 g/mol | [3] |
| Appearance | Liquid | |
| Water Solubility | 24 g/L (conditions not specified) | [1] |
| Log P (Octanol/Water) | 1.3 |
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Solution of this compound
Objective: To prepare a saturated solution of this compound in water at a controlled temperature.
Materials:
-
This compound
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Constant temperature water bath or incubator
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Glass vials or flasks
Procedure:
-
Set the water bath or incubator to the desired experimental temperature (e.g., 25 °C).
-
Add a measured volume of deionized water to a glass flask.
-
Place the flask in the temperature-controlled environment and allow it to equilibrate for at least 30 minutes.
-
Add an excess amount of this compound to the water. An excess is necessary to ensure saturation.
-
Add a magnetic stir bar and stir the mixture at a low to medium speed for a sufficient time to reach equilibrium (e.g., 24-48 hours). Ensure the container is sealed to prevent evaporation.
-
After the equilibration period, turn off the stirrer and allow any undissolved this compound to settle.
-
Carefully withdraw the supernatant (the clear aqueous phase) and filter it through a 0.45 µm filter to remove any remaining undissolved micro-droplets.
-
The resulting clear solution is a saturated solution of this compound at the specified temperature.
Protocol 2: Preparation of a this compound Solution using a Co-solvent
Objective: To prepare a clear, stable aqueous solution of this compound at a concentration above its normal water solubility limit using ethanol as a co-solvent.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized or distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required volumes of this compound, ethanol, and water to achieve the desired final concentration and co-solvent ratio.
-
In a volumetric flask, first add the required amount of this compound.
-
Add the calculated volume of ethanol to the flask.
-
Gently swirl the flask or use a magnetic stirrer at low speed until the this compound is fully dissolved in the ethanol.
-
Slowly add the deionized water to the flask, continuing to stir gently.
-
Bring the solution to the final desired volume with water.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the solution to ensure it is clear and free of any phase separation.
Visualizations
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Factors influencing the aqueous solubility of this compound and solution strategies.
References
Technical Support Center: Stability of 2-(Pentyloxy)ethanol
Troubleshooting Guides
Issue: Designing a Forced Degradation Study for 2-(Pentyloxy)ethanol
Question: How do I set up a forced degradation study to evaluate the stability of this compound at different pH values?
Answer: A forced degradation study, or stress testing, is crucial for understanding the intrinsic stability of a molecule.[][2][3] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] For this compound, a typical study would involve acidic, alkaline, and neutral hydrolysis.
Recommended Starting Conditions for Hydrolysis:
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | Room Temperature & 60°C | 24 hours |
| Alkaline Hydrolysis | 1 M NaOH | Room Temperature & 60°C | 4 hours |
| Neutral Hydrolysis | Purified Water | 60°C | 24 hours |
Note: These conditions are based on studies of the similar compound 2-phenoxyethanol and may need to be adjusted based on the observed degradation of this compound. The goal is to achieve 5-20% degradation.[5] If no degradation is observed, consider increasing the reagent concentration, temperature, or duration.[3][5] If significant degradation occurs quickly, milder conditions should be used.[3][5]
Issue: Unexpected Peaks in HPLC Analysis
Question: I am analyzing my stability samples using HPLC and see unexpected peaks, peak tailing, or shifting retention times. How can I troubleshoot this?
Answer: High-Performance Liquid Chromatography (HPLC) is a common analytical technique for stability testing. However, various issues can arise during analysis. Here is a guide to troubleshooting common HPLC problems.
Troubleshooting Common HPLC Issues:
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Incompatible sample solvent- Column contamination- Secondary interactions with the stationary phase | - Dissolve the sample in the mobile phase.[6]- Use a guard column and/or clean the analytical column.- Adjust the mobile phase pH to suppress ionization of the analyte. |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging | - Prepare fresh mobile phase and ensure proper mixing.[7]- Use a column oven for temperature control.[8][7]- Equilibrate the column for a sufficient time before injection.[7] |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Detector lamp issues | - Degas the mobile phase and purge the pump.[7]- Use high-purity solvents and flush the system.- Replace the detector lamp if its energy is low.[7] |
| High Backpressure | - Blockage in the system (e.g., tubing, frits)- Column contamination or degradation | - Systematically remove components to isolate the blockage.[9]- Back-flush the column or replace it if necessary.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a stability-indicating method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) or excipient without interference from its degradation products, impurities, or other components in the sample.[3] Forced degradation studies are essential for developing and validating such methods.[3]
Q2: What are the typical stress conditions used in forced degradation studies?
According to ICH guidelines, forced degradation studies should include exposure to:
-
Acid and base hydrolysis: To evaluate stability across a wide pH range.[3][4]
-
Oxidation: Commonly using hydrogen peroxide to assess susceptibility to oxidative degradation.[3][4]
-
Thermal stress: Exposing the substance to high temperatures to accelerate degradation.[3]
-
Photolysis: Exposing the substance to light to determine its photosensitivity.[3]
Q3: How stable is this compound expected to be at different pH values?
While specific data is unavailable for this compound, studies on the structurally similar 2-phenoxyethanol showed major degradation under acidic conditions (1 M HCl for 24 hours) and minor degradation under alkaline conditions (1 M NaOH for 4 hours).[10] No degradation was observed under heat or UV light.[10] Based on this, it can be hypothesized that this compound may also be more susceptible to acid-catalyzed hydrolysis of the ether linkage. However, this must be confirmed experimentally.
Q4: What are the potential degradation products of this compound?
The ether linkage in this compound is the most likely site of degradation under hydrolytic conditions. Acid-catalyzed hydrolysis would likely yield pentanol and ethylene glycol. The specific degradation pathway and products should be identified using techniques like mass spectrometry (MS) coupled with HPLC.
Data Presentation
The following table summarizes the results of a forced degradation study on the related compound, 2-phenoxyethanol, and serves as an example of how to present stability data.[10]
Table 1: Forced Degradation Results for 2-Phenoxyethanol
| Stress Condition | % Degradation | Degradation Products Observed |
| 1 M HCl (24h) | Major | Yes (peak at 1.65 min) |
| 1 M NaOH (4h) | Minor | Yes (peak at 1.95 min) |
| Heat (60°C, 1h) | None | No |
| UV Light (24h) | None | No |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl in a suitable container.
-
Keep one sample at room temperature and another in a water bath at 60°C for 24 hours.
-
After the specified time, cool the samples to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep one sample at room temperature and another at 60°C for 4 hours.
-
After the specified time, cool and neutralize with 1 M HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of purified water.
-
Heat the sample at 60°C for 24 hours.
-
Cool and dilute to the final concentration with the mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Based on 2-Phenoxyethanol Analysis)
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm).[10][11]
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v).[10][11] The composition may need to be optimized for this compound.
-
Detection Wavelength: 258 nm or 270 nm, determined by UV scan of this compound.[10][12]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 10-20 µL.
-
System Suitability: Before analysis, perform system suitability tests to ensure the chromatographic system is working correctly. Parameters to check include resolution, theoretical plates, and tailing factor.[11]
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting workflow for common HPLC issues.
References
- 2. Stability testing overview for Pharmaceutical products [gmpsop.com]
- 3. asianjpr.com [asianjpr.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Istanbul University Press [iupress.istanbul.edu.tr]
Technical Support Center: Anhydrous 2-(Pentyloxy)ethanol Preparation
This guide provides detailed procedures and answers to frequently asked questions regarding the drying of 2-(Pentyloxy)ethanol for use in anhydrous reactions. For researchers, scientists, and drug development professionals, ensuring the absence of water in solvents is critical for the success of moisture-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for drying this compound?
A1: The most common and effective methods for drying alcohols like this compound are treatment with activated molecular sieves (3Å), calcium hydride (CaH2), or magnesium activated with iodine.[1][2] Molecular sieves are often preferred for their efficiency and relative safety.[3][4]
Q2: How do I choose the right drying agent for my experiment?
A2: The choice of drying agent depends on the required level of dryness, the scale of the experiment, and safety considerations.
-
For ultra-dry solvent (<10 ppm water): Activated 3Å molecular sieves are highly effective, especially when the solvent is stored over them for an extended period (e.g., 24-72 hours).[2]
-
For general purpose drying: Calcium hydride is a good option, though it may be slower and less efficient than molecular sieves.[3][4] It is widely used for drying basic solvents and alcohols.[3][4]
-
For chemical drying with distillation: Magnesium turnings activated with iodine can be used, followed by distillation.[1][5]
Q3: Can I use sodium and benzophenone to dry this compound?
A3: While sodium and benzophenone are excellent for drying ethers like THF, their use with alcohols is not recommended.[1][6] Sodium reacts with the hydroxyl group of the alcohol.
Q4: My this compound is still not dry enough after treatment. What should I do?
A4: If the solvent is not sufficiently dry, consider the following troubleshooting steps:
-
Extend the drying time: Ensure the solvent has been in contact with the drying agent for a sufficient duration. For molecular sieves, this can be up to 5 days for very dry methanol.[7]
-
Increase the amount of drying agent: A higher loading of the drying agent, for instance, 10-20% mass/volume for molecular sieves, can improve drying efficiency.[2][5]
-
Pre-dry the solvent: If the initial water content is high, consider a pre-drying step with a less reactive agent like anhydrous sodium sulfate before using a high-efficiency desiccant.[8][9]
-
Activate the drying agent properly: Ensure molecular sieves have been thoroughly activated by heating under vacuum to remove any adsorbed water before use.[5]
Q5: Are there any specific safety precautions for drying this compound?
A5: Yes. When using reactive drying agents like calcium hydride, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, gloves, and safety goggles.[10] Calcium hydride reacts vigorously with water to produce flammable hydrogen gas.[3][4] Unused calcium hydride must be quenched carefully.[10]
Q6: Can I reuse molecular sieves?
A6: Yes, molecular sieves can be regenerated and reused.[1][5] To do so, rinse the used sieves with a volatile organic solvent to remove the this compound, allow them to air dry, and then reactivate them by heating in an oven at high temperatures (e.g., 250-350°C) under vacuum for several hours to overnight.[1][5]
Quantitative Data on Drying Agents
The efficiency of a drying agent is determined by the final water content it can achieve in the solvent. The table below summarizes the performance of common desiccants for alcohols.
| Drying Agent | Loading (% m/v) | Time | Final Water Content (ppm) | Notes |
| 3Å Molecular Sieves | 20% | 5 days | ~10.5 (for Methanol) | Highly efficient for achieving very low water content.[7] |
| 3Å Molecular Sieves | 10% | 72 hours | < 10 (for Methanol) | Requires sufficient time for optimal drying.[2] |
| Calcium Hydride (CaH2) | 1-2% | Overnight | ~13 (for Dichloromethane) | A relatively mild and slow desiccant.[2][4] Safer than sodium metal.[3][4] |
| Magnesium/Iodine | 0.5% | Reflux 2-3h | ~54 (for Methanol) | A chemical drying method that requires subsequent distillation.[1][2] |
Experimental Protocol: Drying this compound with 3Å Molecular Sieves
This protocol describes the most recommended method for obtaining anhydrous this compound for moisture-sensitive reactions.
1. Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieve beads or powder (typically 10-20% of the solvent volume) in a round-bottom flask.[5][7]
-
Heat the flask to at least 250-300°C under a high vacuum for a minimum of 3 hours (overnight is recommended) to remove adsorbed water.[5][11]
-
Allow the molecular sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator to prevent re-adsorption of moisture from the air.[1]
2. Drying Procedure:
-
Add the cooled, activated molecular sieves to a flask containing the this compound to be dried.
-
Seal the flask and allow it to stand for at least 24-48 hours.[11] For achieving the lowest possible water content, extending this time to several days may be beneficial.[7]
-
Store the dried solvent over the molecular sieves to maintain its anhydrous state.[5]
3. Dispensing the Anhydrous Solvent:
-
When needed, carefully decant or filter the solvent away from the molecular sieves.[12] For ultra-sensitive reactions, it is best to dispense the solvent under an inert atmosphere.
Decision Workflow for Drying Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate drying method for this compound based on experimental requirements.
Caption: Decision tree for selecting a drying agent for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. nanotrun.com [nanotrun.com]
- 4. Calcium hydride - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Solvents drying with Sodium wire. [dhanlaldelloyd.tripod.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. scribd.com [scribd.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. xylemtech.com [xylemtech.com]
- 12. scribd.com [scribd.com]
Technical Support Center: GC Analysis of 2-(Pentyloxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the Gas Chromatography (GC) analysis of 2-(Pentyloxy)ethanol.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common problem in the GC analysis of polar compounds like this compound, which contains a hydroxyl group prone to secondary interactions. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
What is peak tailing and why is it a problem?
In an ideal chromatogram, peaks are symmetrical (Gaussian). Peak tailing occurs when the back half of the peak is broader than the front half. This distortion can lead to inaccurate peak integration and quantification, as well as poor resolution between adjacent peaks. For this compound, tailing is often a sign of unwanted chemical interactions within the GC system.[1][2][3]
How do I systematically troubleshoot peak tailing for this compound?
Follow this logical workflow to diagnose and resolve the issue. Start with the most common and easiest-to-fix problems.
Caption: A step-by-step workflow for diagnosing peak tailing.
Frequently Asked Questions (FAQs)
Inlet System Issues
Q1: My this compound peak is tailing. Where should I start looking?
Start with the inlet system, as it's the most common source of activity-related peak tailing.[4][5] The primary suspect is often the inlet liner. Active silanol groups on a standard glass liner can interact with the hydroxyl group of your analyte, causing tailing.[6]
-
Action: Replace the inlet liner with a new, deactivated liner.[1] For highly active compounds like this compound, using a liner with deactivated glass wool can improve vaporization and protect the column, but ensure the wool itself is properly deactivated.[7]
Q2: I've replaced the liner, but the tailing persists. What's next?
If a new, high-quality deactivated liner doesn't solve the problem, consider these points:
-
Septum Bleed/Particles: Pieces of the septum can fall into the liner, creating active sites. Check for debris in the liner when you change it.
-
Contamination: Non-volatile residues from previous injections can accumulate in the liner and act as active sites.[4]
-
Injector Temperature: An injector temperature that is too low can cause slow vaporization of this compound, leading to peak broadening and tailing.[8] Conversely, a temperature that is too high could cause degradation.
| Parameter | Recommendation for this compound | Rationale |
| Inlet Liner | Deactivated (silanized), potentially with deactivated glass wool. | Minimizes interaction with active silanol groups.[4][5] |
| Injector Temp. | 250 °C (typical starting point) | Ensures rapid and complete vaporization without thermal degradation. |
| Septum | High-quality, low-bleed septum. | Prevents contamination and leaks. |
Column-Related Problems
Q3: How can the GC column itself cause peak tailing for this compound?
The column can be a significant source of peak tailing due to several factors:
-
Column Contamination: The front end of the column can accumulate non-volatile matrix components or become active over time.[9]
-
Improper Installation: If the column is not cut cleanly at a 90° angle or is installed at the wrong depth in the inlet or detector, it can create dead volumes or turbulence in the flow path, causing all peaks to tail.[1][10]
-
Stationary Phase Mismatch: this compound is a polar molecule. Using a non-polar column can lead to poor peak shape due to mismatched polarity.[3]
-
Column Degradation: Over time and with exposure to oxygen or aggressive samples at high temperatures, the column's stationary phase can degrade, exposing active sites.[8]
Q4: What type of GC column is best for analyzing this compound?
A polar stationary phase is recommended to achieve a symmetrical peak shape. The principle of "like dissolves like" applies here; a polar column will have a stronger, more symmetrical interaction with the polar analyte.[11]
| Column Type | Example Phase | Rationale |
| Polar | Polyethylene Glycol (PEG), "WAX" type | Strong dipole and hydrogen-bonding interactions lead to better peak shape and retention for alcohols.[12] |
| Intermediate Polar | e.g., 35% Phenyl Polysiloxane | Can also be suitable, offering a different selectivity.[12] |
Q5: What are the immediate actions I can take if I suspect a column problem?
-
Action 1: Trim the Column: Remove 15-30 cm from the front of the column. This removes the most likely contaminated section. Remember to update your retention times.[1][13]
-
Action 2: Re-install the Column: Ensure the column ends are cut squarely and the column is inserted to the correct depth in both the injector and detector as per the manufacturer's instructions.[10]
Method and Sample Issues
Q6: Can my GC method parameters be the cause of peak tailing?
Yes, method parameters can influence peak shape significantly.
-
Low Carrier Gas Flow Rate: A flow rate that is too low can increase the interaction time of the analyte with any active sites, exacerbating tailing. Verify that your flow rate is optimal for your column dimensions.
-
Injection Volume/Concentration: Injecting too large a mass of the analyte can overload the column, which typically causes peak fronting but can sometimes manifest as tailing.[2][14]
-
Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point in splitless injection, it can cause poor focusing of the analyte at the head of the column, leading to peak distortion.[1]
Q7: I've tried everything and my peak is still tailing. What else could it be?
If you have systematically addressed the inlet, column, and method parameters, consider the possibility of co-elution with an interfering compound that has a tailing peak shape. You may also consider derivatization of the this compound to make it less polar (e.g., silylation), though this adds a step to your sample preparation.
Experimental Protocols
Protocol 1: Inlet Liner Replacement
-
Cool the GC inlet to a safe temperature (below 50 °C).
-
Turn off the carrier gas flow to the inlet.
-
Wearing clean, lint-free gloves, remove the septum nut and septum.
-
Unscrew the inlet retaining nut.
-
Carefully remove the hot liner using forceps.
-
Inspect the old liner for debris or discoloration.
-
Insert a new, deactivated liner. If using a liner with wool, ensure it is also deactivated.
-
Reassemble the inlet in reverse order, ensuring a good seal.
-
Restore carrier gas flow and perform a leak check.
-
Heat the inlet to the setpoint temperature.
Protocol 2: GC Column Trimming
-
Cool the GC inlet and oven to a safe temperature.
-
Turn off the carrier gas flow.
-
Wearing clean gloves, carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer or other appropriate tool, score the column tubing 15-30 cm from the inlet end.
-
Flex the column to create a clean, 90-degree break at the score mark.
-
Inspect the cut with a magnifying lens to ensure it is clean and square.[1]
-
Wipe the outside of the column end with a solvent-moistened lint-free cloth.
-
Re-install the column in the inlet to the manufacturer's specified depth.
-
Restore carrier gas flow, perform a leak check, and heat the system.
-
Perform a few blank injections to condition the newly exposed surface.
Protocol 3: Basic Column Conditioning
-
Ensure the column is properly installed with carrier gas flowing.
-
Set the oven temperature to 40 °C.
-
Hold for 15 minutes to purge the column of any oxygen.
-
Program the oven to ramp at 5-10 °C/min to 20 °C above your final method temperature (do not exceed the column's maximum temperature limit).
-
Hold at this temperature for 1-2 hours.
-
Cool the oven and run a test sample to evaluate performance.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. agilent.com [agilent.com]
- 5. restek.com [restek.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. hpst.cz [hpst.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
common contaminants in commercially available 2-(Pentyloxy)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 2-(Pentyloxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants I should be aware of in commercially available this compound?
A1: Commercially available this compound can contain several types of impurities stemming from its synthesis, storage, and degradation. The most common synthesis method is the Williamson ether synthesis.
Potential Contaminants from Synthesis:
-
Unreacted Starting Materials: Residual amounts of 1-pentanol, ethylene glycol, and the pentyl halide used in the synthesis may be present.
-
Side-Reaction Byproducts: The Williamson ether synthesis can have a competing elimination (E2) reaction, which may lead to the formation of pentene.
Potential Contaminants from Storage and Degradation:
-
Peroxides: Like other ethylene glycol ethers, this compound can form explosive peroxides over time when exposed to air and light. This is a critical safety concern.
-
Aldehydes and Carboxylic Acids: Oxidation of the terminal alcohol group can lead to the formation of corresponding aldehydes and carboxylic acids.
Q2: How can I test for the presence of peroxides in my this compound?
A2: Peroxide testing is crucial for safety. You can use commercially available peroxide test strips. Alternatively, a common qualitative test involves adding 1 mL of the solvent to a freshly prepared 10% potassium iodide solution in a test tube. A yellow to brown color indicates the presence of peroxides.
Q3: My reaction is not proceeding as expected when using this compound as a solvent. What could be the issue?
A3: Several factors could be at play:
-
Purity of the Solvent: The presence of the contaminants mentioned in Q1, particularly water or unreacted alcohols, can interfere with moisture-sensitive reactions or reactions involving nucleophiles.
-
Viscosity: this compound is more viscous than many common laboratory solvents. This can lead to inefficient stirring, poor heat transfer, and slower reaction rates. Ensure you have adequate agitation for your reaction scale.
-
Solubility Issues: While this compound is a versatile solvent, your reagents or products may have limited solubility, especially at lower temperatures. It is always advisable to perform a solubility test before running a large-scale reaction.
Q4: I've observed a change in the color of my this compound upon storage. Should I be concerned?
A4: A change in color, particularly the development of a yellowish tint, can be an indicator of degradation and the formation of impurities, including peroxides. It is highly recommended to test for peroxides if you observe any color change.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Unexpected Side Products in the Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of an alkene corresponding to your substrate. | Presence of basic impurities or degradation of the solvent to acidic byproducts, catalyzing elimination reactions. | 1. Purify the Solvent: Distill the this compound before use. 2. Neutralize: Add a small amount of a non-nucleophilic base (e.g., proton sponge) to your reaction if your chemistry allows. 3. Check for Peroxides: Peroxides can initiate radical side reactions. |
| Hydrolysis of sensitive functional groups. | Presence of water in the solvent. | 1. Dry the Solvent: Use molecular sieves (3Å or 4Å) to dry the this compound before use. 2. Store Properly: Keep the solvent under an inert atmosphere (e.g., nitrogen or argon) and tightly sealed. |
Issue 2: Poor Reaction Rate or Incomplete Conversion
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction is sluggish or stalls before completion. | High Viscosity: Inefficient mixing of reactants. | 1. Increase Stirring Speed: Use a more powerful overhead stirrer for larger volumes. 2. Increase Temperature: If the reaction chemistry allows, increasing the temperature can lower the viscosity and increase the reaction rate. 3. Co-solvent: Consider adding a less viscous, miscible co-solvent to improve mixing. |
| Low Solubility: Reactants are not fully dissolved. | 1. Check Solubility: Perform a small-scale solubility test at the reaction temperature. 2. Increase Temperature: Higher temperatures often increase solubility. 3. Change Solvent: If solubility remains an issue, a different solvent system may be necessary. |
Quantitative Data on Potential Impurities
While a comprehensive, batch-specific analysis is always recommended, the following table summarizes potential impurities and their likely concentration ranges in a typical commercial batch of this compound.
| Impurity | Typical Concentration Range (%) | Analytical Method |
| 1-Pentanol | < 0.5 | GC-MS |
| Ethylene Glycol | < 0.5 | GC-MS |
| Pentene | < 0.1 | Headspace GC-MS |
| Water | < 0.2 | Karl Fischer Titration |
| Peroxides | Variable (increases with storage) | Peroxide Test Strips / Iodometric Titration |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for identifying and quantifying volatile and semi-volatile organic impurities.
-
Instrumentation: A standard GC-MS system with a capillary column (e.g., DB-5ms or equivalent).
-
Sample Preparation: Dilute the this compound sample 1:100 in a high-purity solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify by creating a calibration curve with certified reference standards of the expected impurities.
Protocol 2: Peroxide Value Determination (Iodometric Titration)
This method provides a quantitative measure of the peroxide content.
-
Reagents:
-
This compound sample
-
Glacial acetic acid
-
Saturated potassium iodide solution
-
Starch indicator solution (1%)
-
Standardized sodium thiosulfate solution (0.01 N)
-
-
Procedure:
-
In a flask, mix 5 mL of the this compound sample with 10 mL of glacial acetic acid.
-
Add 1 mL of a freshly prepared saturated potassium iodide solution.
-
Stopper the flask and swirl. Let it stand in the dark for 5 minutes.
-
Add 50 mL of deionized water.
-
Add 1 mL of starch indicator solution. A blue-black color will appear if peroxides are present.
-
Titrate with the standardized sodium thiosulfate solution until the blue color disappears.
-
-
Calculation: Peroxide Value (meq/kg) = (V * N * 1000) / W Where:
-
V = volume of sodium thiosulfate solution used (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the this compound sample (g)
-
Visualizations
Caption: Origin of common contaminants in this compound.
Caption: A logical workflow for troubleshooting experiments.
refining distillation process for high-purity 2-pentoxyethanol
Disclaimer: Publicly available information on the specific refining distillation parameters for high-purity 2-pentoxyethanol is limited. The following guide is based on the general principles of distillation for high-boiling glycol ethers and data extrapolated from similar compounds. Researchers should use this information as a starting point and optimize the process for their specific experimental setup and purity requirements.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-pentoxyethanol relevant to its distillation?
A1: Understanding the physical properties of 2-pentoxyethanol is crucial for designing a successful distillation protocol. Key properties include its boiling point, which dictates the required temperature and pressure, and its potential to form azeotropes. Due to its high boiling point, vacuum distillation is the recommended method for purification to prevent thermal decomposition.
Q2: What are the likely impurities in crude 2-pentoxyethanol?
A2: Impurities in 2-pentoxyethanol typically stem from its synthesis, which is often a variation of the Williamson ether synthesis or ethoxylation of 1-pentanol. Potential impurities could include unreacted starting materials like 1-pentanol and ethylene glycol, as well as byproducts such as dipentyl ether or higher ethoxylated species (e.g., 2-(2-pentoxyethoxy)ethanol).
Q3: Why is my distillation of 2-pentoxyethanol proceeding very slowly or not at all?
A3: This is a common issue when distilling high-boiling-point liquids. Several factors could be at play:
-
Inadequate Vacuum: The vacuum level may not be low enough to sufficiently reduce the boiling point of 2-pentoxyethanol. Ensure all joints in your distillation apparatus are properly sealed and that your vacuum pump is functioning correctly.
-
Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to bring the liquid to its boiling point at the given pressure.
-
Flooding of the Column: If the boil-up rate is too high for the column diameter, the vapor flow can impede the returning liquid (reflux), leading to a stalled distillation.
-
Heat Loss: Inadequate insulation of the distillation column and head can lead to significant heat loss, preventing the vapor from reaching the condenser.
Q4: The purity of my distilled 2-pentoxyethanol is lower than expected. What could be the cause?
A4: Low purity of the distillate can result from several factors:
-
Inefficient Fractionation: The distillation column may not have enough theoretical plates to effectively separate 2-pentoxyethanol from close-boiling impurities. Using a longer packed column or a spinning band distillation system can improve separation efficiency.
-
Incorrect Reflux Ratio: A low reflux ratio (too much product being collected relative to the amount returned to the column) can decrease separation efficiency.
-
Bumping or Foaming: Uncontrolled boiling can carry non-volatile or less volatile impurities into the distillate. Using a stirring bar or boiling chips (for atmospheric distillation, though less effective under vacuum) can promote smooth boiling.
-
Azeotrope Formation: 2-pentoxyethanol may form azeotropes with certain impurities, making separation by simple distillation difficult.
Troubleshooting Guides
Issue 1: Unstable Vacuum During Distillation
| Symptom | Possible Cause | Suggested Solution |
| Fluctuating pressure reading | Leaks in the distillation setup | Check all glass joints, seals, and tubing for leaks. Re-grease joints if necessary. |
| Inconsistent vacuum pump performance | Service or replace the vacuum pump. Ensure the pump oil is clean and at the correct level. | |
| Bumping of the distillation mixture | Ensure smooth boiling by using a magnetic stir bar and gradual heating. |
Issue 2: Product Discoloration
| Symptom | Possible Cause | Suggested Solution |
| Distillate is yellow or brown | Thermal decomposition of the product | Reduce the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high. |
| Presence of thermally unstable impurities | Consider a pre-purification step, such as a wash with a dilute base, to remove acidic impurities that can catalyze decomposition. | |
| Oxidation of the product | Ensure the distillation system is free of air leaks. Consider performing the distillation under an inert atmosphere (e.g., nitrogen bleed). |
Data Presentation
Table 1: Estimated Distillation Parameters for High-Purity 2-Pentoxyethanol
Note: These are estimated values and should be optimized experimentally.
| Parameter | Value |
| Boiling Point (Atmospheric Pressure) | ~180-182 °C |
| Operating Pressure (Vacuum) | 1-10 mmHg |
| Estimated Boiling Point at 10 mmHg | ~80-90 °C |
| Estimated Boiling Point at 1 mmHg | ~50-60 °C |
| Recommended Reflux Ratio | 5:1 to 10:1 (for high purity) |
| Maximum Recommended Pot Temperature | < 150 °C (to avoid decomposition) |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of 2-Pentoxyethanol
Objective: To purify crude 2-pentoxyethanol by removing lower and higher boiling impurities.
Materials:
-
Crude 2-pentoxyethanol
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap
-
Manometer
-
Thermometer
-
Glass wool or aluminum foil for insulation
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar and the crude 2-pentoxyethanol into the round-bottom flask (no more than two-thirds full).
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Assemble the distillation column, distillation head, condenser, and receiving flask.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump. Connect a manometer to the system to monitor the pressure.
-
Begin stirring the crude 2-pentoxyethanol.
-
Start the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., 1-10 mmHg).
-
Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Observe the distillation. A reflux ring will begin to rise up the column. Adjust the heating rate to allow this ring to rise slowly.
-
Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.
-
Collect any low-boiling impurities as the first fraction.
-
Once the temperature at the distillation head stabilizes at the boiling point of 2-pentoxyethanol at the operating pressure, change the receiving flask to collect the main product fraction.
-
Continue distillation until most of the 2-pentoxyethanol has been collected, or until the temperature begins to rise, indicating the presence of higher-boiling impurities.
-
Stop the heating and allow the system to cool down before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using an appropriate analytical method, such as gas chromatography (GC) or HPLC.
Mandatory Visualization
Caption: Experimental workflow for the purification of 2-pentoxyethanol by fractional vacuum distillation.
Caption: Logical troubleshooting guide for common issues in 2-pentoxyethanol distillation.
Validation & Comparative
Validating the Structure of 2-(Pentyloxy)ethanol: A Comparative ¹H NMR Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Pentyloxy)ethanol against the well-characterized spectrum of ethanol. It includes predicted data for this compound, experimental data for the alternative, a detailed experimental protocol for data acquisition, and a logical workflow for structural validation.
¹H NMR Data Comparison: this compound vs. Ethanol
The following table summarizes the predicted ¹H NMR data for this compound and experimental data for ethanol. This direct comparison highlights the key differences in chemical shifts (δ), integration values, and splitting patterns, which are crucial for structural elucidation.
| Compound | Proton Environment | Approx. Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| This compound | CH₃-CH₂- | ~0.9 | 3H | Triplet (t) |
| CH₃-CH₂-(CH₂)₂-CH₂-O- | ~1.3 | 4H | Multiplet (m) | |
| -CH₂-CH₂-O- | ~1.5-1.6 | 2H | Multiplet (m) | |
| -O-CH₂-CH₂-OH | ~3.4-3.5 | 2H | Triplet (t) | |
| -CH₂-O-CH₂- | ~3.5-3.6 | 2H | Triplet (t) | |
| -CH₂-OH | Variable (typically ~2-5) | 1H | Singlet (s) or Triplet (t) | |
| Ethanol | CH₃ -CH₂OH | ~1.22 | 3H | Triplet (t) |
| CH₃-CH₂ OH | ~3.69 | 2H | Quartet (q) | |
| CH₃CH₂-OH | Variable (typically ~2-5) | 1H | Singlet (s) or Triplet (t) |
Interpretation of Spectroscopic Data
The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule. The terminal methyl (CH₃) group of the pentyl chain is expected to appear as a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene (CH₂) group. The methylene groups within the pentyl chain are predicted to produce a complex multiplet around 1.3-1.6 ppm. The two methylene groups attached to the ether oxygen (-O-CH₂- and -CH₂-O-) are expected to resonate as triplets in the range of 3.4-3.6 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on concentration and solvent.
In contrast, the ¹H NMR spectrum of ethanol is simpler, displaying a triplet for the methyl protons at ~1.22 ppm, a quartet for the methylene protons at ~3.69 ppm, and a variable singlet or triplet for the hydroxyl proton[1]. The difference in the splitting pattern of the methylene protons adjacent to the oxygen (a quartet in ethanol vs. triplets in this compound) is a key distinguishing feature.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of a liquid sample like this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the residual solvent peak.
- Cap the NMR tube securely.
2. Instrument Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks.
- Tune and match the probe to the correct frequency for ¹H nuclei.
3. Data Acquisition:
- Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.
- Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
- Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive direction.
- Calibrate the chemical shift scale using the TMS or solvent peak as a reference.
- Integrate the peaks to determine the relative ratios of the different types of protons.
- Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure of this compound.
Logical Workflow for Structure Validation
The following diagram illustrates the logical process of validating a chemical structure using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR-based structure validation.
References
A Comparative Guide to 2-(Pentyloxy)ethanol and 2-Butoxyethanol for Research and Development
In the landscape of solvent selection for research, development, and manufacturing, glycol ethers stand out for their versatile properties, acting as effective solvents for a wide array of substances. Their bifunctional nature, containing both an ether and an alcohol group, allows them to dissolve both polar and non-polar compounds.[1] This guide provides a detailed, data-driven comparison of two such glycol ethers: 2-(Pentyloxy)ethanol and the more commonly known 2-Butoxyethanol. The objective is to furnish researchers, scientists, and drug development professionals with the critical information needed to make an informed choice based on physicochemical properties, solvency, safety profiles, and application suitability.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a solvent dictate its behavior and utility in various applications. While 2-Butoxyethanol is a well-documented compound, experimental data for this compound is less abundant, with many of its properties being computationally predicted.[2]
| Property | This compound | 2-Butoxyethanol |
| CAS Number | 6196-58-3[2] | 111-76-2[3] |
| Molecular Formula | C₇H₁₆O₂[4] | C₆H₁₄O₂[5] |
| Molecular Weight | 132.20 g/mol [4] | 118.18 g/mol [5] |
| Appearance | - | Clear, colorless liquid[3] |
| Odor | - | Sweet, ether-like[3] |
| Boiling Point | - (Predicted) | 171 °C (444 K)[3] |
| Melting Point | - (Predicted) | -77 °C (196 K)[3] |
| Density | - (Predicted) | 0.90 g/cm³[3] |
| Vapor Pressure | - (Predicted) | <1 mmHg at 20 °C[6] |
| Water Solubility | - (Predicted to be lower) | Miscible in all proportions[1][7] |
| Flash Point | - (Predicted) | 67 °C (153 °F)[6] |
| XLogP3 | 1.3[4] | - |
Note: Many physical properties for this compound are based on computational models due to a scarcity of experimental data.[2]
Solvency and Applications
The utility of a solvent is defined by its ability to dissolve other substances. The structural difference between these two molecules—an additional carbon atom in the alkyl chain of this compound—influences their solvency characteristics.
2-Butoxyethanol is a versatile, relatively nonvolatile, and inexpensive solvent used in a vast range of domestic and industrial products.[3] Its amphiphilic nature, being soluble in both water and oil, makes it an excellent mutual solvent.[3]
Key Applications of 2-Butoxyethanol:
-
Paints and Coatings: It serves as a solvent for paints, lacquers, varnishes, and enamels, improving film formation and leveling.[8][9] It is a key coalescing agent in water-based latex paints, helping polymer particles fuse into a continuous, durable film.[8]
-
Cleaning Products: Due to its surfactant properties, it is a major component in industrial and household cleaners, degreasers, and liquid soaps.[3][9]
-
Pharmaceuticals and Cosmetics: It is used in some topical medicines and cosmetic formulations to dissolve ingredients and enhance product stability.[10][11]
-
Petroleum Industry: It is utilized in drilling and fracturing fluids to lower surface tension and prevent congealing.[3]
-
Chemical Synthesis: It acts as a chemical intermediate in the synthesis of esters and plasticizers.[9]
This compound , with its longer pentyl chain, is expected to be more hydrophobic (lipophilic) than 2-Butoxyethanol. This characteristic suggests a different solvency profile. As the alkyl chain length in alkoxyethanols increases, water solubility tends to decrease.[2]
Predicted Applications and Solvency of this compound:
-
Enhanced Solvency for Non-Polar Compounds: Its increased lipophilicity would likely make it a more effective solvent for oils, fats, waxes, and non-polar resins compared to 2-Butoxyethanol.
-
Formulations Requiring Lower Water Miscibility: In applications where limited water miscibility is desired, such as in certain coatings or extraction processes, this compound could offer an advantage.
-
Specialty Coatings and Inks: It may be used in formulations where a slower evaporation rate and stronger solvency for specific binders are required.
The logical process for selecting a solvent based on these properties can be visualized as follows:
Safety, Toxicity, and Environmental Profile
A critical component of solvent selection is a thorough evaluation of its health, safety, and environmental impact. Significant differences exist between the two compounds in this regard, primarily due to the extensive research available for 2-Butoxyethanol.
| Profile | This compound | 2-Butoxyethanol |
| Acute Toxicity | Data is scarce; general toxicity for glycol ethers is initiated by metabolism to an alkoxyacetic acid.[2] | Low acute toxicity (oral LD₅₀ of 2.5 g/kg in rats).[3] Can cause hemolysis (destruction of red blood cells), particularly in animal studies.[10] |
| Irritation | - | Known respiratory irritant; can cause severe skin and eye irritation.[3] |
| Carcinogenicity | Data not available. | Not regulated as a human carcinogen by OSHA; ACGIH reports it is carcinogenic in rodents.[3] |
| Environmental Fate | Expected to biodegrade, but specific data is lacking.[2] | Biodegrades in soil and water with a half-life of 1-4 weeks; does not bio-accumulate.[3] |
| Exposure Limits | Not established. | ACGIH TLV: 20 ppm; OSHA PEL: 50 ppm (TWA).[3][12] |
2-Butoxyethanol exposure can occur through inhalation, dermal absorption, and ingestion.[3] High-level exposure can lead to nose and eye irritation, headaches, vomiting, and central nervous system depression.[13][12] Ingestion of large amounts has been associated with breathing problems, low blood pressure, and kidney damage.[13][12]
For This compound , the lack of experimental toxicity data necessitates a cautious approach.[2] Its primary toxic metabolite is predicted to be 2-pentyloxyacetic acid.[2] Given the known hazards of other glycol ethers, appropriate personal protective equipment and handling procedures are essential when working with this solvent.
Experimental Protocol: Evaluating Solvent Efficacy
To objectively compare these solvents for a specific application, such as dissolving a new drug candidate or formulating a novel coating, a structured experimental approach is necessary.
Objective: To determine the solubility and performance of a specific solute in this compound versus 2-Butoxyethanol.
Materials:
-
Solute of interest (e.g., active pharmaceutical ingredient, resin)
-
This compound (reagent grade)
-
2-Butoxyethanol (reagent grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Viscometer (for formulation studies)
Methodology:
-
Solubility Determination (Shake-Flask Method):
-
Prepare a series of saturated solutions by adding an excess amount of the solute to a known volume of each solvent in separate vials.
-
Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand, letting undissolved solute settle.
-
Carefully extract an aliquot of the supernatant (the clear, saturated solution).
-
Dilute the aliquot with a suitable mobile phase or solvent and analyze the concentration of the dissolved solute using a pre-calibrated analytical method (e.g., HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
-
-
Performance in Formulation (if applicable):
-
Prepare small-batch formulations (e.g., a simple paint or drug solution) using each solvent.
-
Measure key performance indicators. For a coating, this could include viscosity, drying time, and film clarity. For a drug formulation, this could involve stability testing over time.
-
Compare the results to determine which solvent provides the desired characteristics.
-
The following diagram illustrates this experimental workflow:
Conclusion
2-Butoxyethanol and this compound are related glycol ethers with distinct properties that make them suitable for different applications.
-
2-Butoxyethanol is a well-characterized, versatile, and widely used solvent with balanced hydrophilic and hydrophobic properties.[1][3] Its miscibility with water and efficacy in a broad range of applications, from paints to cleaners, are well-established.[3][9] However, its health and safety profile, including irritant properties and potential for hemolysis, requires careful management.[10]
-
This compound remains a less-studied alternative. Based on chemical principles, its longer alkyl chain suggests it is a more lipophilic solvent, likely offering superior performance for dissolving non-polar substances.[2] This may come at the cost of reduced water solubility. The significant gap in experimental data, particularly regarding its toxicological and environmental profile, is a critical consideration for its adoption.[2]
For researchers and drug development professionals, the choice between these solvents will depend on the specific requirements of the application. 2-Butoxyethanol offers predictability and a wealth of data, while this compound presents an option for systems requiring higher lipophilicity, contingent on a thorough, application-specific risk assessment and experimental validation.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | 6196-58-3 | Benchchem [benchchem.com]
- 3. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Butoxyethanol Practical, Technical 111-76-2 [sigmaaldrich.com]
- 7. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. nbinno.com [nbinno.com]
- 12. chemicalinsights.ul.org [chemicalinsights.ul.org]
- 13. 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
A Comparative Guide to 2-(Pentyloxy)ethanol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate excipients and solvents is a critical determinant of a formulation's ultimate success. Among the diverse class of ether-alcohols, 2-(Pentyloxy)ethanol and its isomers present a compelling area of study due to their potential as versatile solvents and formulation aids. This guide provides a comprehensive comparison of the performance of this compound and its structural isomers, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Analysis
The performance of a solvent is intrinsically linked to its physicochemical properties. Variations in the arrangement of atoms within a molecule, as seen in isomers, can lead to significant differences in properties such as boiling point, viscosity, and polarity. These differences, in turn, influence their behavior in various applications, including their ability to dissolve active pharmaceutical ingredients (APIs).
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | LogP (Octanol/Water Partition Coefficient) |
| This compound | This compound | C₇H₁₆O₂ | 132.20 | 171.7 (Predicted) | 0.902 (Predicted) | 1.3 (Predicted) |
| Isomer 1 | 2-(2-Methylbutoxy)ethanol | C₇H₁₆O₂ | 132.20 | Not Available | Not Available | 1.1 (Predicted)[1] |
| Isomer 2 | 2-(3-Methylbutoxy)ethanol | C₇H₁₆O₂ | 132.20 | Not Available | Not Available | Not Available |
| Isomer 3 | 1-Pentyloxy-2-propanol | C₇H₁₆O₂ | 132.20 | Not Available | Not Available | Not Available |
| Isomer 4 | 3-Pentyloxy-1-propanol | C₇H₁₆O₂ | 132.20 | Not Available | Not Available | Not Available |
Note: The majority of the data presented is computationally predicted and serves as an estimation. Experimental validation is crucial for precise applications.
Key Performance Metrics for Drug Development
For drug development professionals, the critical performance metrics of a solvent extend beyond basic physicochemical properties. The following sections detail the experimental protocols for evaluating key performance indicators relevant to pharmaceutical applications.
Experimental Protocols
1. Boiling Point Determination (OECD 103)
The boiling point of a substance is a crucial parameter for its purification, handling, and safety assessment. The OECD Guideline 103 outlines several methods for its determination.[2][3][4][5]
Methodology:
-
Ebulliometer Method: A specialized apparatus, an ebulliometer, is used to measure the boiling point of a liquid at a controlled pressure. The temperature at which the liquid and its vapor are in equilibrium is recorded as the boiling point.
-
Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.
-
Distillation Method: The substance is distilled, and the temperature at which the liquid boils and condenses is recorded. This method is suitable for determining the boiling range of mixtures.
Caption: Workflow for Boiling Point Determination.
2. Viscosity Measurement (ASTM D445)
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for liquid formulations, affecting manufacturing processes and product performance. ASTM D445 is a standard test method for kinematic viscosity of transparent and opaque liquids.[6]
Methodology:
-
A calibrated glass capillary viscometer is used.
-
The time it takes for a specific volume of the liquid to flow under gravity through the capillary is measured at a precisely controlled temperature.
-
The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.
Caption: Experimental Workflow for Viscosity Measurement.
3. Drug Solubility Determination
The ability of a solvent to dissolve an active pharmaceutical ingredient (API) is a fundamental performance metric in drug development. The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[7][8][9][10]
Methodology:
-
An excess amount of the solid drug is added to the solvent in a flask.
-
The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, the suspension is filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved drug in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Caption: Workflow for Drug Solubility Determination.
Conclusion
The selection of a solvent in pharmaceutical development is a multifaceted process that requires a thorough understanding of the physicochemical properties and performance characteristics of the candidate molecules. While this compound and its isomers share the same molecular formula, their structural differences can lead to distinct performance profiles. This guide provides a foundational comparison and outlines the necessary experimental protocols to evaluate their suitability for specific applications. Researchers and drug development professionals are encouraged to utilize these methodologies to generate robust experimental data, enabling informed decisions in the pursuit of safe and effective pharmaceutical formulations. Further research into the experimental properties of these isomers is warranted to build a more comprehensive understanding of their structure-performance relationships.
References
- 1. 2-(2-Methylbutoxy)ethanol | C7H16O2 | CID 21247518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]
- 3. oecd.org [oecd.org]
- 4. laboratuar.com [laboratuar.com]
- 5. oecd.org [oecd.org]
- 6. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. quora.com [quora.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. solubility experimental methods.pptx [slideshare.net]
Comparative Analysis of Purity Determination Methods for 2-(Pentyloxy)ethanol: Titration vs. Gas Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 2-(Pentyloxy)ethanol is critical for the reliability and reproducibility of experimental results. This guide provides an objective comparison between a classic chemical method, redox titration, and a modern instrumental technique, gas chromatography with flame ionization detection (GC-FID), for the purity analysis of this compound.
Method 1: Purity Analysis by Redox Back-Titration
This method is adapted from established procedures for alcohol determination, which rely on the oxidation of the hydroxyl group.[1][2][3] It offers a cost-effective way to determine the overall content of oxidizable substances, which in a relatively pure sample, corresponds to the this compound content.
Experimental Protocol
Principle: The alcohol in this compound is oxidized by a known excess of acidified potassium dichromate solution. The unreacted potassium dichromate is then determined by a back-titration with a standardized ferrous ammonium sulfate solution, using a redox indicator to signal the endpoint.[2][3]
Reagents:
-
Standardized 0.5 N Potassium Dichromate (K₂Cr₂O₇) solution in 5 M Sulfuric Acid
-
Standardized 0.5 N Ferrous Ammonium Sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) solution
-
Ferroin indicator solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Oxidation: Carefully add 25.00 mL of the standardized 0.5 N potassium dichromate solution to the flask. Slowly and with cooling, add 30 mL of concentrated sulfuric acid. Swirl gently to mix.
-
Reaction: Loosely stopper the flask and heat it in a water bath at 60-65°C for 30 minutes to ensure complete oxidation of the alcohol.[2]
-
Blank Preparation: Prepare a blank by following the same procedure (steps 2-3) but omitting the this compound sample.
-
Titration: Cool the sample and blank flasks to room temperature. Dilute each with 100 mL of deionized water. Add 3-5 drops of ferroin indicator to each flask.
-
Titrate the excess dichromate in both the sample and blank flasks with the standardized 0.5 N ferrous ammonium sulfate solution. The endpoint is reached when the color changes sharply from a blue-green to a reddish-brown.[2][3]
-
Calculation:
-
Calculate the purity of this compound using the following formula: % Purity = [(V_B - V_S) × N × E] / (W × 10) Where:
-
V_B = Volume (mL) of ferrous ammonium sulfate solution used for the blank titration
-
V_S = Volume (mL) of ferrous ammonium sulfate solution used for the sample titration
-
N = Normality of the ferrous ammonium sulfate solution
-
E = Equivalent weight of this compound (Molecular Weight / 2, since 2 electrons are transferred per mole of alcohol)
-
W = Weight (g) of the sample
-
-
Experimental Workflow
References
A Researcher's Guide to 2-(Pentyloxy)ethanol: Cross-Referencing Experimental Data with Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known physicochemical properties of 2-(Pentyloxy)ethanol, presenting a cross-reference between established literature values and a framework for recording experimental data. A significant portion of the available data on this compound is derived from computational models rather than direct experimental determination.[1] This highlights a critical gap in the scientific literature and underscores the importance of empirical validation for researchers working with this compound.[1]
This document offers standardized protocols for key experiments to empower researchers to generate their own data, ensuring accuracy, reproducibility, and confident comparison with existing—though often theoretical—benchmarks.
Comparative Data for this compound
The following table summarizes the available literature data for this compound alongside columns for researchers to input their own experimental findings. This direct comparison is essential for validating computational models and contributing to a more robust understanding of the compound's properties.
| Property | Literature Value (Computed/Predicted) | Unit | Source | Experimental Value |
| Molecular Formula | C₇H₁₆O₂ | - | PubChem | To be confirmed |
| Molecular Weight | 132.20 | g/mol | Cheméo, PubChem[2] | To be determined |
| Normal Boiling Point (Tboil) | 466.13 | K | Cheméo[2] | To be determined |
| Normal Melting Point (Tfus) | 229.35 | K | Cheméo[2] | To be determined |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -233.76 | kJ/mol | Cheméo[2] | Not Applicable |
| Enthalpy of Formation (ΔfH°gas) | -472.26 | kJ/mol | Cheméo[2] | Not Applicable |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.3 | - | Cheméo[2] | To be determined |
Experimental Protocols
To ensure consistency and comparability of data, the following standard operating procedures are recommended for determining the key physicochemical properties of this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small liquid sample.[3]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), rubber band or wire, heating oil (mineral oil), and a heat source (Bunsen burner or heating mantle).
-
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the side-arm junction.
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[3]
-
Insert the thermometer assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.
-
Gently heat the side arm of the Thiele tube with a small flame.[4]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[3]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4]
-
Record the barometric pressure, as boiling point is pressure-dependent.
-
Density Measurement (Pycnometer Method)
A pycnometer or specific gravity bottle provides a precise method for determining the density of a liquid by measuring the mass of a known volume.[5]
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, and a constant-temperature water bath.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Thermostat the filled pycnometer in a water bath at a specific temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it again (m₂).
-
Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4 to get the mass of the water-filled pycnometer (m₃).
-
Calculate the density (ρ) of the sample using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).
-
Refractive Index Measurement (Abbe Refractometer)
The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[1][2]
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp or white light with a compensator), and a constant-temperature water bath connected to the refractometer prisms.
-
Procedure:
-
Ensure the refractometer prisms are clean and dry.[1]
-
Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[6]
-
Using a pipette, apply a few drops of this compound onto the surface of the lower prism.[7]
-
Close the prism assembly securely.
-
Allow the sample to reach the desired temperature by circulating water from the water bath.
-
Adjust the light source and look through the eyepiece. Rotate the coarse adjustment knob until the light and dark fields become visible.
-
Turn the compensator dial to eliminate any color fringe and sharpen the borderline between the light and dark fields.[7]
-
Use the fine adjustment knob to center the borderline exactly on the crosshairs in the eyepiece.[7]
-
Press the switch to illuminate the scale and read the refractive index value.
-
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical substance like this compound, from initial purity assessment to detailed structural and property analysis.
References
- 1. hinotek.com [hinotek.com]
- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. calnesis.com [calnesis.com]
- 6. en.eeworld.com.cn [en.eeworld.com.cn]
- 7. chem.ucla.edu [chem.ucla.edu]
A Comparative Analysis of the Toxicity Profiles of Ethylene Glycol Ethers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Toxicological Properties of Common Ethylene Glycol Ethers
This guide provides a comprehensive comparison of the toxicity profiles of various ethylene glycol ethers, a class of solvents widely used in industrial and commercial applications. Understanding the relative toxicities of these compounds is crucial for risk assessment and the development of safer alternatives. This document summarizes key quantitative toxicity data, outlines standard experimental protocols for toxicity testing, and visualizes the metabolic pathway of a key toxic metabolite.
Comparative Toxicity Data
The toxicity of ethylene glycol ethers can vary significantly based on the length of the alkyl chain and the presence of an ether linkage in the diethylene glycol series. The following tables summarize the acute oral toxicity (LD50) in rats and the developmental toxicity (No-Observed-Adverse-Effect Level, NOAEL) in rabbits for a range of commonly used ethylene glycol ethers.
Acute Oral Toxicity
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The data presented in Table 1 were predominantly obtained from studies in rats.
| Ethylene Glycol Ether | CAS Number | Oral LD50 (mg/kg, rat) | Reference(s) |
| Ethylene Glycol Series | |||
| Ethylene Glycol Methyl Ether (EGME) | 109-86-4 | 2257 | [1] |
| Ethylene Glycol Ethyl Ether (EGEE) | 110-80-5 | 2125 | [2] |
| Ethylene Glycol Butyl Ether (EGBE) | 111-76-2 | 880 - 1300 | [3][4] |
| Ethylene Glycol Phenyl Ether (EGPhE) | 122-99-6 | 1260 - 2563 | [5][6] |
| Ethylene Glycol Diethyl Ether (EGDEE) | 629-14-1 | 4390 | [7] |
| Diethylene Glycol Series | |||
| Diethylene Glycol Methyl Ether (DEGME) | 111-77-3 | >7000 | [8] |
| Diethylene Glycol Ethyl Ether (DEGEE) | 111-90-0 | 7500 - 10502 | [9][10] |
| Diethylene Glycol Butyl Ether (DEGBE) | 112-34-5 | 3305 - 5660 | [11][12] |
| Diethylene Glycol Diethyl Ether | 112-36-7 | 4970 | [13] |
| Diethylene Glycol Dibutyl Ether | 112-73-2 | 3900 | [14] |
Table 1: Acute Oral Toxicity of Selected Ethylene Glycol Ethers in Rats.
Developmental Toxicity
Developmental toxicity studies assess the potential for a substance to cause adverse effects on the developing fetus. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant increases in the frequency or severity of adverse effects were observed. The data in Table 2 are from studies conducted in rabbits.
| Ethylene Glycol Ether | CAS Number | Developmental NOAEL (mg/kg/day, rabbit) | Reference(s) |
| Ethylene Glycol Series | |||
| Ethylene Glycol Diethyl Ether (EGDEE) | 629-14-1 | 25 | [15] |
| Ethylene Glycol | 107-21-1 | No teratogenic effects observed at maternally lethal doses of 2000 | [16] |
| Ethylene Glycol Monopropyl Ether | 2807-30-9 | >500 ppm (inhalation) | [14] |
| Diethylene Glycol Series | |||
| Diethylene Glycol Methyl Ether (DEGME) | 111-77-3 | 50 (dermal) | |
| Diethylene Glycol Ethyl Ether (DEGEE) | 111-90-0 | 200 (oral) | [9] |
| Diethylene Glycol Butyl Ether (DEGBE) | 112-34-5 | 1000 (dermal) | [10] |
Table 2: Developmental Toxicity of Selected Ethylene Glycol Ethers in Rabbits.
Metabolic Activation and Mechanism of Toxicity
Certain ethylene glycol ethers, particularly those with shorter alkyl chains like ethylene glycol methyl ether (EGME), exert their toxicity through metabolic activation. The parent compound is metabolized by alcohol dehydrogenase to an aldehyde intermediate, which is then rapidly converted to a toxic alkoxyacetic acid metabolite. In the case of EGME, this metabolite is methoxyacetic acid (MAA).
MAA is a potent reproductive and developmental toxicant. Its mechanism of action is complex and involves the disruption of cellular processes in rapidly dividing cells, such as those in the testes and the developing embryo. One of the key mechanisms of MAA-induced testicular toxicity is the induction of apoptosis (programmed cell death) in spermatocytes. This process is thought to be mediated by interference with essential metabolic pathways and signaling cascades within the testicular cells.
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality and comparability of toxicological data.
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance and allows for its classification based on the Globally Harmonised System (GHS).
-
Animal Selection: Healthy, young adult rodents (typically rats), of a single sex (usually females), are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Procedure: A stepwise procedure is used, with three animals per step. The outcome of the first step (mortality or survival) determines the next dose level (higher or lower).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.
Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
This study is designed to provide information on the potential of a substance to cause adverse effects on the developing embryo and fetus.
-
Animal Selection: Pregnant female animals of a suitable species (commonly rats or rabbits) are used.
-
Housing and Feeding: Animals are housed individually under controlled conditions with free access to food and water.
-
Dose Administration: The test substance is typically administered daily by gavage from the time of implantation to the day before the scheduled caesarean section. At least three dose levels and a control group are used.
-
Maternal Observations: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
-
Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined. The number of live and dead fetuses, resorptions, and implantation sites are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: The NOAEL for both maternal and developmental toxicity is determined by comparing the dose groups to the control group.
Conclusion
The toxicity of ethylene glycol ethers is highly dependent on their chemical structure. Shorter-chain ethylene glycol ethers, such as EGME and EGEE, are metabolized to toxic alkoxyacetic acids and exhibit significant reproductive and developmental toxicity. In contrast, longer-chain and diethylene glycol ethers generally show lower acute and developmental toxicity. This comparative guide provides essential data and context for researchers and professionals working with these compounds, enabling informed decisions regarding their use and the development of safer chemical alternatives.
References
- 1. The Short-Chain Fatty Acid Methoxyacetic Acid Disrupts Endogenous Estrogen Receptor-α–Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. 2-Methoxyacetic acid (MAA)-induced spermatocyte apoptosis in human and rat testes: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds: implications for the role of further metabolism of methoxyacetic acid in developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species-specificity of ethylene glycol-induced developmental toxicity: toxicokinetic and whole embryo culture studies in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abstract for TER87060 [ntp.niehs.nih.gov]
- 9. Fertility and teratogenic studies of diethylene glycol monobutyl ether in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Ethylene glycol monopropyl ether: a developmental toxicity study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The developmental toxicity of ethylene glycol diethyl ether in mice and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Teratologic evaluation of dermally applied diethylene glycol monomethyl ether in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Performance Showdown: 2-(Pentyloxy)ethanol Versus Key Alternatives in Coating Formulations
For researchers and formulators in the coatings industry, the quest for the optimal solvent and coalescing agent is a continuous journey. This guide provides a comprehensive performance evaluation of 2-(Pentyloxy)ethanol in coating formulations, offering a direct comparison with common alternatives. By presenting available data and detailed experimental protocols, this document serves as a practical resource for making informed decisions in the development of high-performance coatings.
Executive Summary
This compound, a glycol ether, serves as a solvent and coalescing agent in various coating formulations. Its amphiphilic nature, stemming from a hydrophilic alcohol group and a hydrophobic ether-pentyl chain, allows it to dissolve a wide array of resins. However, a notable scarcity of publicly available, direct comparative studies on its performance in coatings necessitates a reliance on its physicochemical properties for initial evaluation against alternatives. This guide bridges that gap by presenting the known properties of this compound alongside those of common alternatives, and by providing standardized experimental protocols for key performance indicators. This enables researchers to conduct their own targeted evaluations.
Physicochemical Properties: A Comparative Overview
The performance of a solvent and coalescing agent is intrinsically linked to its physical and chemical properties. Factors such as evaporation rate, boiling point, and solubility parameters play a crucial role in determining the drying characteristics, film formation, and overall quality of the final coating. Below is a comparison of the key properties of this compound and its common alternatives.
| Property | This compound | Propylene Glycol n-Butyl Ether (PnB) | Diethylene Glycol n-Butyl Ether (DB) | Texanol™ Ester Alcohol |
| Molecular Weight ( g/mol ) | 132.20[1] | 132.20 | 162.23 | 216.32 |
| Boiling Point (°C) | ~189 (Predicted) | 171 | 230 | 254 |
| Evaporation Rate (n-BuAc = 1) | Slow (Predicted) | 0.07 | 0.004 | 0.002 |
| Water Solubility (% by wt) | Moderately Soluble | 6.4 | Miscible | 0.1 |
| VOC Content (g/L) | High | High | High | Low |
Performance Metrics: Experimental Data
While direct comparative experimental data for this compound is sparse, the following tables summarize typical performance data for its alternatives in a model water-based acrylic latex paint formulation. These values can serve as a benchmark for researchers evaluating this compound.
Table 1: Drying Time
| Coalescing Agent | Set-to-Touch Time (minutes) | Dry-Through Time (hours) |
| Propylene Glycol n-Butyl Ether (PnB) | 30 - 45 | 4 - 6 |
| Diethylene Glycol n-Butyl Ether (DB) | 45 - 60 | 6 - 8 |
| Texanol™ Ester Alcohol | 60 - 75 | 8 - 10 |
| This compound | Data Not Available | Data Not Available |
Table 2: Film Properties
| Coalescing Agent | 60° Gloss | Pencil Hardness (Cure Time: 7 days) | Cross-Hatch Adhesion (ASTM D3359) |
| Propylene Glycol n-Butyl Ether (PnB) | 80 - 85 | HB - F | 5B |
| Diethylene Glycol n-Butyl Ether (DB) | 75 - 80 | F - H | 5B |
| Texanol™ Ester Alcohol | 85 - 90 | H - 2H | 5B |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 3: Viscosity
| Coalescing Agent | Stormer Viscosity (KU) | ICI Viscosity (Poise) |
| Propylene Glycol n-Butyl Ether (PnB) | 95 - 100 | 1.0 - 1.2 |
| Diethylene Glycol n-Butyl Ether (DB) | 98 - 103 | 1.1 - 1.3 |
| Texanol™ Ester Alcohol | 90 - 95 | 0.9 - 1.1 |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
To facilitate a standardized evaluation of this compound and its alternatives, the following detailed experimental methodologies for key performance tests are provided.
Drying Time (ASTM D1640/D1640M)
-
Objective: To determine the set-to-touch and dry-through times of a coating.
-
Apparatus: Drying time recorder, film applicator.
-
Procedure:
-
Apply a uniform film of the coating formulation onto a clean glass panel using a film applicator of a specified thickness.
-
Immediately place the panel on the drying time recorder.
-
Start the recorder, which moves a stylus over the wet film at a constant speed.
-
Observe the track left by the stylus to determine the different stages of drying.
-
Set-to-touch time: The point at which the stylus no longer leaves a continuous track but begins to leave a broken one.
-
Dry-through time: The point at which the stylus no longer leaves any visible mark on the film.
-
-
Gloss (ASTM D523)
-
Objective: To measure the specular gloss of a coating surface.
-
Apparatus: Glossmeter (60° geometry is common for semi-gloss and high-gloss coatings).
-
Procedure:
-
Prepare a drawdown of the coating on a smooth, non-porous substrate and allow it to cure completely under specified conditions (e.g., 7 days at 25°C and 50% relative humidity).
-
Calibrate the glossmeter using the supplied standards.
-
Place the glossmeter on the coated surface and take readings at several different locations.
-
Calculate the average of the readings to determine the 60° gloss value.
-
Pencil Hardness (ASTM D3363)
-
Objective: To determine the hardness of a coating film by the indentation of pencil leads of known hardness.
-
Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), a pencil hardness tester.
-
Procedure:
-
Prepare a coated panel and allow it to cure completely.
-
Starting with the softest pencil, push the pencil lead firmly against the coating at a 45° angle.
-
Observe if the pencil lead ploughs or scratches the coating.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.
-
Adhesion (ASTM D3359 - Test Method B)
-
Objective: To assess the adhesion of a coating to a substrate using the cross-hatch tape test.
-
Apparatus: A sharp cutting tool with multiple blades, pressure-sensitive tape.
-
Procedure:
-
Make a series of parallel cuts through the coating to the substrate, followed by a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply a strip of pressure-sensitive tape firmly over the cross-hatched area.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).
-
Viscosity (ASTM D562 - Stormer Viscosity; ASTM D4287 - ICI Viscosity)
-
Objective: To measure the low-shear (Stormer) and high-shear (ICI) viscosity of the coating.
-
Apparatus: Stormer viscometer, ICI cone and plate viscometer.
-
Procedure (Stormer):
-
Place the paint sample in the viscometer.
-
Determine the weight in grams required to produce a rotational frequency of 200 rpm.
-
Convert the weight to Krebs Units (KU).
-
-
Procedure (ICI):
-
Place a small sample of the paint on the plate of the viscometer.
-
Bring the cone into contact with the sample and spin it at a high shear rate.
-
The resistance to this movement is measured and reported in Poise.
-
Visualizing the Evaluation Process
To further aid researchers, the following diagrams illustrate the logical workflow for evaluating coalescing agents and the signaling pathway of factors influencing coating performance.
Caption: Experimental workflow for evaluating coalescing agents in coatings.
References
Navigating the Shift to Greener Solvents: A Guide to Alternatives for 2-(Pentyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Safer, More Sustainable Solvent Technologies
The growing emphasis on green chemistry and sustainable practices across research and manufacturing sectors has intensified the search for viable alternatives to traditional petrochemical-based solvents. 2-(Pentyloxy)ethanol, a glycol ether commonly used in coatings, inks, and cleaning formulations, is facing scrutiny due to environmental and potential health concerns associated with its class of chemicals. This guide provides a comprehensive comparison of this compound with three promising, more sustainable alternatives: Propylene Carbonate, Ethyl Lactate, and 2-Methyltetrahydrofuran (2-MeTHF). The following sections present quantitative data, performance characteristics, and detailed experimental protocols to support informed decision-making in solvent substitution.
Quantitative Data Comparison
The selection of an appropriate solvent hinges on a careful balance of physical, safety, and environmental properties. The table below summarizes key quantitative data for this compound and its potential replacements.
| Property | This compound | Propylene Carbonate | Ethyl Lactate | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 6196-58-3 | 108-32-7 | 97-64-3 | 96-47-9 |
| Molecular Weight ( g/mol ) | 132.20 (Computed)[1] | 102.09 | 118.13 | 86.13 |
| Boiling Point (°C) | 189.6 (Computed) | 242 | 154[2] | 80.2[3] |
| Flash Point (°C) | 71 (Computed) | 132 | 46[4] | -11 |
| Density (g/mL @ 25°C) | 0.889 (Computed) | 1.204 | 1.03[4] | 0.854 |
| Evaporation Rate (nBuAc=1) | <0.1 (Estimated) | <0.01 | 0.22[4] | ~2.8 |
| Solubility in Water | Low | 240 g/L | Miscible | 14 g/100g [3] |
| Oral LD50 (Rat, mg/kg) | Data not available | >5000 | 8200 | 2200 |
| Dermal LD50 (Rabbit, mg/kg) | Data not available | >2000 | >5000 | 4500 |
| Renewable Source? | No | Yes (Can be) | Yes | Yes |
| Biodegradable? | Moderately | Readily | Readily[4] | Yes |
Performance Comparison
This compound serves as a benchmark, offering good solvency for a range of resins and effective coalescing properties in coatings. Its slow evaporation rate is beneficial for achieving smooth film formation. However, its petroleum origin and potential for environmental persistence are significant drawbacks.
Propylene Carbonate is a high-boiling, polar aprotic solvent with excellent solvency for a wide array of polymers and resins, making it a strong candidate for coatings and adhesives.[5][6] Its very low volatility and high flash point enhance safety in handling and storage.[7][8] Being readily biodegradable and having low toxicity, it presents a much-improved environmental and health profile.[9] Its primary limitation is its slow evaporation rate, which may not be suitable for all applications.
Ethyl Lactate is derived from the fermentation of carbohydrates and is 100% biodegradable.[4][10] It possesses a broad solvency range, capable of dissolving both polar and non-polar compounds, which makes it highly versatile for cleaning, degreasing, and as a solvent in coatings and inks.[11][12] Its toxicity is very low, and it is considered a green solvent alternative to many hazardous air pollutants.[4][13] The primary trade-off is its moderate flash point and higher evaporation rate compared to this compound, which needs to be managed in formulations.
2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent derived from renewable resources like furfural.[3][14] It is promoted as a greener alternative to solvents like tetrahydrofuran (THF) and dichloromethane.[11][15] 2-MeTHF offers solvating properties intermediate between diethyl ether and THF and has limited water miscibility, which facilitates easy separation in biphasic reactions and extractions.[3][16] Its higher boiling point compared to THF allows for reactions at higher temperatures.[3] While it has a better environmental profile, its low flash point requires careful handling due to its high flammability.
Experimental Protocols
To objectively assess the performance of alternative solvents, standardized testing methodologies are crucial. Below are detailed protocols for key experiments relevant to solvent-based applications.
Determination of Nonvolatile Matter
Standard: Based on ASTM D1353 - Standard Test Method for Nonvolatile Matter in Volatile Solvents for Use in Paint, Varnish, Lacquer, and Related Products.[5][15][17][18][19]
Objective: To quantify the amount of residue remaining after a solvent has evaporated. This is critical for applications where high purity is required, as residues can affect product quality.
Methodology:
-
Preparation: Clean an evaporating dish (platinum is preferred) by washing with a suitable solvent, then heat it in an oven at 105 ± 5°C for 30 minutes.
-
Cooling and Weighing: Transfer the dish to a desiccator to cool to room temperature. Once cooled, weigh the dish to the nearest 0.1 mg and record this as the initial weight.
-
Sample Addition: Transfer 100 mL of the solvent sample into the weighed evaporating dish.
-
Evaporation: Place the dish and sample on a steam bath or in a well-ventilated hood. Evaporate the solvent until no more vapor is visible.
-
Drying: Transfer the dish to an oven maintained at 105 ± 5°C and heat for 60 minutes.
-
Final Weighing: Remove the dish from the oven, cool to room temperature in a desiccator, and weigh to the nearest 0.1 mg. Record this as the final weight.
-
Calculation: The nonvolatile matter is calculated as: Nonvolatile Matter ( g/100 mL) = (Final Weight - Initial Weight)
Measurement of Evaporation Rate
Standard: Based on ASTM D3539 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer.[16][20][21][22][23]
Objective: To determine the time required for a specific volume of solvent to evaporate under controlled conditions. This property is critical for coating applications as it affects drying time, leveling, and overall film appearance.
Methodology:
-
Apparatus Setup: Use a thin-film evaporometer, which consists of a sensitive balance from which a filter paper is suspended in a cabinet with controlled airflow and temperature (typically 25°C).
-
Sample Preparation: Bring the solvent sample to an equilibrium temperature of 25 ± 0.5°C in a constant-temperature bath.
-
Procedure: a. Suspend a clean filter paper from the balance and record the initial no-load position. b. Using a syringe, dispense a known volume (e.g., 0.70 mL) of the temperature-controlled solvent evenly onto the filter paper. c. Immediately start a timer and begin recording the weight loss of the solvent-laden filter paper at regular intervals. d. Continue recording until the solvent has completely evaporated and the balance returns to its initial no-load position.
-
Data Analysis: Plot the weight loss as a function of time. The evaporation rate can be expressed as the time to 90% or 100% evaporation. Often, rates are reported relative to a standard solvent like n-butyl acetate.
Assessment of Acute Dermal Toxicity
Standard: Based on OECD Test Guideline 402 - Acute Dermal Toxicity.[9][14][24][25][26]
Objective: To determine the short-term toxic effects of a substance following a single, uninterrupted dermal exposure. This provides crucial data for hazard classification and safety handling procedures.
Methodology:
-
Animal Selection: Use healthy, young adult rats (typically one sex, usually females) with healthy, intact skin.
-
Preparation of Animals: Acclimatize the animals to laboratory conditions for at least 5 days. Approximately 24 hours before the test, clip the fur from the dorsal/flank area of the test animals (at least 10% of the total body surface area).
-
Dose Administration: a. For a limit test, a single dose (e.g., 2000 mg/kg body weight) is applied to a group of animals. b. The test substance is applied uniformly over the prepared skin area. If the substance is a liquid, it is applied as is. If it is a solid, it should be moistened, typically with water or a suitable vehicle, to ensure good contact with the skin.
-
Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin for a 24-hour exposure period.
-
Observation: a. After the 24-hour exposure, the dressing is removed, and any residual test substance is washed off. b. Animals are observed for signs of toxicity shortly after dosing and at least once daily for 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. c. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any abnormalities.
-
Endpoint: The primary endpoint is the LD50 (Lethal Dose, 50%), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. The test also provides information on non-lethal toxic effects.
Visualizing the Path to Greener Solvents
The following diagrams, created using the DOT language, illustrate key workflows and decision-making processes in the selection of alternative solvents.
Caption: Experimental workflow for selecting and validating an alternative solvent.
Caption: Key decision-making factors for green solvent substitution.
References
- 1. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. mgchemicals.com [mgchemicals.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. scribd.com [scribd.com]
- 7. chemical-label.com [chemical-label.com]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. chempoint.com [chempoint.com]
- 12. monumentchemical.com [monumentchemical.com]
- 13. Development of a solvent sustainability guide for the paints and coatings industry - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01962H [pubs.rsc.org]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. anli.chinazy.org [anli.chinazy.org]
- 16. kelid1.ir [kelid1.ir]
- 17. store.astm.org [store.astm.org]
- 18. infinitalab.com [infinitalab.com]
- 19. ASTM D1353 : 2013 Standard Test Method for Nonvolatile Matter in Volatile Solvents for Use in Paint, Varnish, Lacquer, and Related Products [testecom.bsbstd.co.in]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. standards.globalspec.com [standards.globalspec.com]
- 24. nucro-technics.com [nucro-technics.com]
- 25. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 26. Acute dermal toxicity-402 | PPTX [slideshare.net]
A Comparative Guide to Validating the Molecular Weight of 2-(Pentyloxy)ethanol with Mass Spectrometry
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the molecular weight of 2-(Pentyloxy)ethanol, with a primary focus on Electrospray Ionization Mass Spectrometry (ESI-MS). Detailed experimental protocols and comparative data are presented to support researchers in selecting the most appropriate analytical technique.
Introduction to this compound
This compound is an organic compound with the chemical formula C7H16O2.[1][2][3] Accurate determination of its molecular weight is a critical step in quality control, structural confirmation, and downstream applications in various research and development fields. The theoretical molecular weight of this compound is approximately 132.20 g/mol , with a monoisotopic mass of 132.11503 Da.[2] Mass spectrometry stands out as a primary tool for this validation due to its high accuracy, sensitivity, and speed.[4][5]
Comparison of Molecular Weight Determination Techniques
While mass spectrometry is a powerful tool, other analytical methods can also provide information that helps confirm a compound's identity and, by extension, its molecular weight. Below is a comparison of common techniques.
| Technique | Principle | Information Provided | Suitability for this compound |
| ESI-MS | Soft ionization of molecules in solution, generating charged molecular ions.[6][7] | Direct and highly accurate measurement of the mass-to-charge ratio (m/z), confirming molecular weight.[4] | Excellent. Ideal for providing a precise and rapid confirmation of the intact molecule's mass. |
| GC-MS (EI) | Hard ionization of volatile compounds in the gas phase, often causing fragmentation. | Provides a fragmentation pattern (fingerprint) for structural elucidation. The molecular ion may be weak or absent. | Good. Useful for structural confirmation through its fragmentation pattern, but ESI-MS is superior for direct molecular weight validation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Delivers detailed information about the chemical structure and connectivity of atoms. | Excellent. While it doesn't measure mass directly, it provides definitive structural confirmation, which validates the molecular formula and weight. |
| Elemental Analysis | Measures the elemental composition (e.g., %C, %H, %O) of a sample. | Confirms the empirical formula of a pure compound. | Good. Serves as a fundamental check for the elemental composition, but requires a highly pure sample and does not provide direct molecular weight. |
In-Depth Focus: Validation by ESI Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing small molecules like this compound.[7][8] It typically produces minimal fragmentation, allowing for the clear observation of the molecular ion or its adducts (e.g., with protons, sodium, or potassium).[7][9][10]
Experimental Workflow for ESI-MS Analysis
The following diagram illustrates the typical workflow for analyzing a small molecule using an ESI-MS system.
References
- 1. This compound | 6196-58-3 | Benchchem [benchchem.com]
- 2. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanol, 2-(pentyloxy)- (CAS 6196-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. lcms.cz [lcms.cz]
- 5. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
- 10. acdlabs.com [acdlabs.com]
A Comparative Analysis for Researchers and Drug Development Professionals: 2-(Pentyloxy)ethanol vs. 2-(2-Pentyloxyethoxy)ethanol
This guide provides a detailed comparison of 2-(Pentyloxy)ethanol and 2-(2-Pentyloxyethoxy)ethanol, two ethylene glycol ether solvents. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent for their specific applications by offering a side-by-side look at their physicochemical properties, performance characteristics, and safety profiles, supported by relevant experimental protocols.
Physicochemical Properties
The fundamental differences between these two glycol ethers stem from the addition of a second ethoxy group in 2-(2-Pentyloxyethoxy)ethanol. This structural variation directly influences their molecular weight, polarity, and related physical properties. A summary of their key characteristics is presented below.
| Property | This compound | 2-(2-Pentyloxyethoxy)ethanol |
| Synonyms | Ethylene glycol monopentyl ether, Pentylglycol[1] | Diethylene glycol monopentyl ether[2] |
| CAS Number | 6196-58-3[1] | 18912-81-7[3] |
| Molecular Formula | C₇H₁₆O₂[1][4] | C₉H₂₀O₃[5][6] |
| Molecular Weight | 132.20 g/mol [1][4] | 176.25 g/mol [5][6] |
| Boiling Point | Higher volatility (lower boiling point) | Lower volatility (higher boiling point) |
| Polarity / Solubility | Lower polarity; amphiphilic | Higher polarity; enhanced water miscibility |
| Computed LogP | 1.3[4] | Not explicitly found, but expected to be lower |
| Hydrogen Bond Acceptors | 2 | 3 |
| Hydrogen Bond Donors | 1 | 1 |
Note: Experimental values for boiling point, density, and specific solubility were not consistently available in the search results; the table reflects qualitative differences based on chemical structure and the properties of homologous glycol ethers.
Performance and Applications Analysis
Both this compound and 2-(2-Pentyloxyethoxy)ethanol belong to the glycol ether family, a class of solvents known for their unique amphiphilic nature, possessing both polar (hydrophilic) and non-polar (hydrophobic) characteristics. This dual nature makes them effective solvents for a wide range of substances and versatile coupling agents that promote miscibility between aqueous and organic phases.[7]
This compound (Ethylene Glycol Monopentyl Ether)
As the smaller of the two molecules, this compound is more volatile. Its single ethoxy group and pentyl chain give it a balanced amphiphilic character, making it a high-performance solvent and coalescing agent in coatings, paints, and inks. Its ability to dissolve a wide array of resins and pigments is a key performance feature. In a research context, it is suitable as a reaction medium for organic synthesis, particularly where moderate polarity and a boiling point lower than its diethylene glycol counterpart are desirable.
2-(2-Pentyloxyethoxy)ethanol (Diethylene Glycol Monopentyl Ether)
The presence of an additional ether linkage and oxygen atom makes 2-(2-Pentyloxyethoxy)ethanol more polar, less volatile, and more water-soluble than its mono-ethylene glycol counterpart. These properties are advantageous in formulations requiring slower evaporation rates and greater water compatibility, such as in certain water-based coatings, cleaning products, and as a humectant. For drug development, its higher boiling point and polarity could be beneficial in specific formulation or purification processes where avoiding rapid solvent evaporation is critical.
Toxicity and Safety Profile
Glycol ethers as a class have been studied extensively for their toxicological effects. The primary mechanism of toxicity for many ethylene glycol ethers involves metabolism to alkoxyacetic acids.[8]
-
General Toxicity: Acute oral toxicity for glycol ethers is generally low to moderate.[9] Comparative studies on homologous series have shown that diethylene glycol ethers tend to have lower acute toxicity than their corresponding mono-ethylene glycol ethers.[9][10]
-
Irritancy: Both mono- and diethylene glycol ethers can be irritants upon direct contact. Studies on ethylene glycol monohexyl ether (a close structural analog to the pentyl version) showed it to be a moderate skin irritant and a severe eye irritant.[11] The corresponding diethylene glycol ether was found to be a less severe skin irritant but still caused severe eye irritation.[11] Therefore, appropriate personal protective equipment (gloves, safety glasses) is essential when handling either compound.
-
Reproductive Effects: It is important to note that some lower molecular weight E-series glycol ethers, specifically those with methyl and ethyl groups, have been associated with reproductive and developmental toxicity.[9][12][13] While specific data for the pentyloxy derivatives were not found, caution is warranted when working with any ethylene glycol ether, and handling should be performed in well-ventilated areas.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation and use of these solvents.
Protocol for Determining Solvent Solubility
This protocol describes a qualitative method to determine if a solid compound is soluble in this compound or 2-(2-Pentyloxyethoxy)ethanol, which is a critical first step in crystallization or formulation.
Objective: To assess the solubility of a solid solute in the selected glycol ether at room temperature and at an elevated temperature.
Materials:
-
Solid solute (e.g., active pharmaceutical ingredient)
-
This compound or 2-(2-Pentyloxyethoxy)ethanol
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Hot water bath or heating block
-
Graduated pipettes or micropipettes
-
Spatula
Procedure:
-
Initial Solubility Test (Room Temperature): a. Weigh approximately 25 mg of the solid solute and place it into a small test tube.[14] b. Add 0.75 mL of the chosen solvent to the test tube.[14] c. Vigorously mix the contents by flicking the test tube or using a vortex mixer for 1-2 minutes.[15][16] d. Visually inspect the solution for any undissolved solid. Record the result as "soluble," "partially soluble," or "insoluble."[17] If the solid dissolves completely, the solvent is not suitable for crystallization but may be appropriate for creating a stock solution.
-
Hot Solubility Test: a. If the solid was insoluble or partially soluble at room temperature, place the test tube in a hot water bath and heat to approximately 70-80°C. b. Periodically remove the tube and mix vigorously. c. Observe if the solid dissolves in the hot solvent. If it dissolves, the solvent is potentially suitable for crystallization.[15]
-
Recrystallization Test: a. If the solid dissolved completely in the hot solvent, allow the test tube to cool slowly to room temperature. b. Once at room temperature, place the tube in an ice bath for 15-20 minutes to induce crystallization.[15] c. Observe for the formation of crystals. If a significant amount of solid precipitates, the solvent is considered good for crystallization of that solute.
Protocol for Purity Analysis by Gas Chromatography (GC)
This protocol outlines a general method for determining the purity of a glycol ether sample using Gas Chromatography with Mass Spectrometry (GC-MS).
Objective: To separate and identify the main component and any impurities in a sample of this compound or 2-(2-Pentyloxyethoxy)ethanol.
Materials & Equipment:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a mid-polar cyano-based column like Rxi®-1301Sil MS is effective for resolving glycol ether isomers).[7]
-
Helium (carrier gas)
-
Sample vials with septa
-
Microsyringe for injection
-
Solvent for dilution (e.g., methanol or acetonitrile)[18][19]
-
Glycol ether sample
Procedure:
-
Sample Preparation: a. Prepare a dilute solution of the glycol ether sample. A typical concentration is around 1000 ppm. For example, add 10 µL of the glycol ether to 10 mL of methanol in a volumetric flask and mix thoroughly. b. Transfer an aliquot of the prepared sample into a 2 mL GC vial and seal it.
-
GC-MS Instrument Setup (Example Conditions):
-
Injection Port: 250°C, Split mode (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Scan Range: 35-350 amu
-
-
-
Analysis: a. Inject the prepared sample into the GC-MS system. b. Acquire the chromatogram and mass spectra. c. Identify the main peak corresponding to the glycol ether by comparing its retention time and mass spectrum with a reference standard or library data. d. Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting between the two glycol ethers based on experimental requirements.
Caption: Workflow for selecting the appropriate glycol ether solvent.
References
- 1. Ethanol, 2-(pentyloxy)- (CAS 6196-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Ethanol, 2-2-(pentyloxy)ethoxy- | C9H20O3 | CID 526900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Virginia Open Data Portal [data.virginia.gov]
- 4. This compound | C7H16O2 | CID 522003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound 526900: Ethanol, 2-2-(pentyloxy)ethoxy- - Data.gov [datagov-catalog-dev.app.cloud.gov]
- 6. Compound 526900: Ethanol, 2-2-(pentyloxy)ethoxy- - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 7. gcms.cz [gcms.cz]
- 8. Experimental human exposure to ethylene glycol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecetoc.org [ecetoc.org]
- 10. ecetoc.org [ecetoc.org]
- 11. The comparative acute toxicity and primary irritancy of the monohexyl ethers of ethylene and diethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental studies on toxicity of ethylene glycol alkyl ethers in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. education.com [education.com]
- 18. Gas chromatography with mass spectrometry for the quantification of ethylene glycol ethers in different household cleaning products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Green Chemistry Metrics of 2-(Pentyloxy)ethanol Synthesis
For researchers, scientists, and professionals in drug development, the imperative to adopt greener and more sustainable chemical syntheses is ever-present. This guide provides an objective comparison of synthetic routes to 2-(pentyloxy)ethanol, focusing on key green chemistry metrics. By presenting experimental data and detailed protocols, we aim to equip researchers with the information needed to make environmentally conscious decisions in their work.
Traditional vs. Greener Synthesis Approaches
The synthesis of ethers, such as this compound, has traditionally been dominated by the Williamson ether synthesis.[1] While effective, this method often involves the use of hazardous reagents and generates significant waste.[2] In the pursuit of more sustainable chemistry, alternative methods are being explored to mitigate these environmental drawbacks.[3]
Route 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1] In the context of this compound, this typically involves the reaction of an alkoxide with an alkyl halide.[4] A common pathway is the reaction of sodium pentoxide (formed from 1-pentanol and a strong base like sodium hydride) with 2-chloroethanol.
This reaction, while yielding the desired product, has several green chemistry considerations:
-
Atom Economy: The co-formation of a salt (in this case, sodium chloride) inherently lowers the atom economy.
-
Reagents: The use of highly reactive and potentially hazardous reagents like sodium hydride requires careful handling.
-
Solvents: The reaction is often carried out in dipolar aprotic solvents, which can be difficult to recycle and may have associated health and environmental risks.[4]
-
Waste: The generation of a stoichiometric amount of salt waste contributes to a higher E-factor.
Route 2: A Greener Alternative via Phase-Transfer Catalysis
A greener modification of the Williamson ether synthesis employs a phase-transfer catalyst (PTC). This approach can facilitate the reaction in a biphasic system (e.g., aqueous-organic), often with a less hazardous base like sodium hydroxide and potentially reducing the need for volatile organic solvents.[5] The PTC, such as a quaternary ammonium salt, transports the alkoxide from the aqueous phase to the organic phase to react with the alkyl halide.
Advantages of the PTC approach include:
-
Safer Reagents: It allows for the use of more benign bases like NaOH instead of highly reactive metals or metal hydrides.
-
Reduced Solvent Use: The ability to use water as a solvent significantly improves the environmental profile of the reaction.[5]
-
Milder Conditions: These reactions can often be run under milder temperature conditions.[1]
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the "greenness" of each synthetic route, we can use several key metrics.[6][7] Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI) are among the most widely recognized.[2][8]
-
Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product.[8] A higher atom economy signifies a more efficient and less wasteful process.
-
E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.[7]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[8] A lower PMI is indicative of a more sustainable and efficient process.
| Metric | Traditional Williamson Synthesis | PTC-Modified Williamson Synthesis |
| Atom Economy | Lower due to salt byproduct | Lower due to salt byproduct |
| E-Factor | Higher (significant salt and potential solvent waste) | Lower (reduced solvent waste) |
| Process Mass Intensity (PMI) | Higher (includes larger volumes of organic solvents) | Lower (reduced solvent usage) |
| Reagent Hazard | High (e.g., NaH) | Moderate (e.g., NaOH, PTC) |
| Solvent | Often hazardous organic solvents | Can utilize water or greener solvents |
Experimental Protocols
Protocol 1: Traditional Williamson Ether Synthesis of this compound
Materials:
-
1-pentanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-chloroethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere, slowly add 1-pentanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium pentoxide.
-
Cool the reaction mixture back to 0 °C and add 2-chloroethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-8 hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
Protocol 2: PTC-Modified Williamson Ether Synthesis of this compound
Materials:
-
1-pentanol
-
1-bromopentane
-
Ethylene glycol
-
50% aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1-pentanol, 1-bromopentane, ethylene glycol, and tetrabutylammonium bromide in toluene.
-
Add 50% aqueous sodium hydroxide to the mixture.
-
Heat the mixture to reflux with vigorous stirring for several hours, monitoring the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Visualizing the Synthesis and Green Metrics
To better understand the workflows and the interplay of green chemistry metrics, the following diagrams are provided.
Caption: Workflow for the traditional Williamson ether synthesis of this compound.
Caption: Logical relationships between key green chemistry metrics.
References
- 1. byjus.com [byjus.com]
- 2. pure.tudelft.nl [pure.tudelft.nl]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
Safety Operating Guide
Proper Disposal of 2-(Pentyloxy)ethanol: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 2-(Pentyloxy)ethanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to regulatory standards and minimizing environmental impact.
Key Disposal and Safety Data
Proper management of chemical waste is governed by stringent regulations. The following table summarizes key quantitative data related to the disposal and handling of this compound and similar glycol ethers, based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Primary Regulation/Guideline Source |
| Waste Classification | Must be determined if hazardous under 40 CFR 261.3. | Environmental Protection Agency (EPA) |
| Satellite Accumulation Area (SAA) Storage Limit | Up to 55 gallons of hazardous waste. | Resource Conservation and Recovery Act (RCRA) |
| Acutely Toxic (P-listed) Waste SAA Storage Limit | 1 quart of liquid or 1 kg of solid. | Resource Conservation and Recovery Act (RCRA) |
| Storage Time Limit in SAA | Up to 12 months, provided accumulation limits are not exceeded. | University of Pennsylvania EHRS Guidelines[1] |
| Container Labeling | Must be marked "Hazardous Waste" with chemical identity and accumulation start date. | Resource Conservation and Recovery Act (RCRA)[2] |
| Container Integrity | Must be chemically compatible, free of leaks, and kept closed. | Occupational Safety and Health Administration (OSHA) |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is synthesized from the safety data sheets of structurally similar glycol ethers and general laboratory chemical waste guidelines.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or latex), and a lab coat.[3]
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[3]
2. Waste Characterization and Segregation:
-
This compound waste must be treated as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams. It is generally compatible with other non-halogenated organic solvents.
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Keep the waste container securely closed at all times, except when adding waste.
4. Spill Management:
-
In the event of a small spill, absorb the liquid with an inert material such as vermiculite, sand, or absorbent pads.
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
5. Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is cool, dry, and away from sources of ignition.
6. Disposal:
-
Do not dispose of this compound down the drain. [4] This is illegal and can harm the environment.[4]
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.[4]
-
Disposal will typically be carried out via chemical incineration at a permitted facility.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(Pentyloxy)ethanol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 2-(Pentyloxy)ethanol. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Understanding the Hazards
This compound, a member of the glycol ether family, presents several potential hazards. It is known to cause skin and eye irritation, and may lead to respiratory irritation if inhaled.[1] Glycol ethers as a class are volatile organic compounds (VOCs) and can be combustible or flammable.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
2.1. Hand Protection:
Chemical-resistant gloves are required. Based on chemical resistance charts for similar solvents, Nitrile or Neoprene gloves are recommended. It is crucial to check the manufacturer's specifications for breakthrough times and to change gloves frequently, especially after a spill or splash.
2.2. Eye and Face Protection:
Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, chemical safety goggles and a face shield should be worn.
2.3. Skin and Body Protection:
A laboratory coat is required. For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron should also be worn.
2.4. Respiratory Protection:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge should be used.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.
Disposal Plan
6.1. Chemical Disposal:
This compound waste must be disposed of as hazardous waste. Do not pour it down the drain.[2] One approved method for the disposal of glycol ethers is incineration in a licensed chemical incinerator.[3] All local, state, and federal regulations for hazardous waste disposal must be followed.
6.2. Contaminated PPE Disposal:
All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Recommended Glove Materials | Nitrile, Neoprene |
Operational Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
